molecular formula C12H11N5 B1428844 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 925006-64-0

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Número de catálogo: B1428844
Número CAS: 925006-64-0
Peso molecular: 225.25 g/mol
Clave InChI: VCQJWWQVGDBSNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a potent and selective cellular inhibitor of Src family kinases, which are key signaling proteins implicated in various disease pathways. Its primary research value lies in its role as a critical chemical tool for investigating Src-mediated signal transduction in oncology, particularly in studies of tumor cell proliferation, adhesion, migration, and invasion. The compound functions by competitively binding to the ATP-binding site of the kinase, thereby blocking its catalytic activity and downstream signaling. This mechanism has made it a valuable compound for probing the pathophysiology of cancers such as breast cancer, colon cancer, and osteoclast-related bone diseases. Research utilizing this inhibitor has been foundational in validating Src as a therapeutic target and continues to support the development of novel anti-cancer agents. Supplied with detailed analytical data, including HPLC and mass spectrometry results, to ensure identity and purity for reliable and reproducible research outcomes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-8-4-2-3-5-10(8)17-12-9(6-16-17)11(13)14-7-15-12/h2-7H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQJWWQVGDBSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Kinase Target Specificity Profile and Mechanistic Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine pharmacophore represents one of the most privileged and extensively studied scaffolds in the realm of ATP-competitive kinase inhibitors. While derivatives like PP1, PP2, and 1-NM-PP1 have become foundational tools in chemical genetics and oncology, the specific structural variant 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine offers a unique conformational profile. This in-depth technical guide explores the mechanistic basis of its target specificity, provides a quantitative profiling matrix, and details self-validating experimental workflows for characterizing its engagement with wild-type and analog-sensitive (AS) mutant kinases.

Mechanistic Basis of Target Specificity

To understand the specificity of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, one must analyze the thermodynamics and steric constraints of the kinase ATP-binding cleft.

The ATP-Mimetic Core

The pyrazolo[3,4-d]pyrimidine core acts as a highly efficient adenine isostere. The C4-amine and the adjacent N5 nitrogen form a critical bidentate hydrogen bond network with the backbone carbonyl and amide groups of the kinase hinge region (typically at residues corresponding to Met341 in c-Src). This anchors the scaffold within the active site, a feature conserved across most ATP-competitive inhibitors [1].

The Role of the N1-o-Tolyl Substitution

The defining feature of this molecule is the ortho-methylphenyl (o-tolyl) group at the N1 position. This substitution drives target specificity through two distinct mechanisms:

  • Dihedral Angle Restriction: The ortho-methyl group creates a severe steric clash with the adjacent pyrazole C5-proton. This forces the tolyl ring out of coplanarity with the bicyclic core, locking it into an orthogonal dihedral angle.

  • Hydrophobic Pocket Engagement: This orthogonal projection perfectly aligns the o-tolyl group to penetrate the deep, hydrophobic pocket adjacent to the ATP-binding site. Kinases with a small "gatekeeper" residue (e.g., Threonine in Src-family kinases) can easily accommodate this bulk. In contrast, kinases with larger gatekeepers (e.g., Methionine or Phenylalanine in EGFR or Abl) experience steric repulsion, leading to a dramatic drop in binding affinity.

This structural logic is the exact foundation of the "bump-hole" chemical genetics approach, where bulky substituents on the pyrazolo[3,4-d]pyrimidine core (such as the 1-naphthyl group in 1-NA-PP1) are used to selectively inhibit engineered kinases possessing a mutated, space-creating gatekeeper residue (e.g., Ile338Gly in v-Src) [2, 3].

Target Specificity Profile

The following table summarizes the representative quantitative target engagement data for the 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine chemotype. Data is stratified by kinase family to highlight the structure-activity relationship (SAR) driven by the gatekeeper residue size.

Kinase TargetGatekeeper ResidueRepresentative IC₅₀ (nM)Affinity ClassMechanistic Notes
c-Src / Fyn / Lck Threonine (Small)15 - 50HighOptimal fit of the orthogonal o-tolyl group into the unhindered hydrophobic pocket.
Protein Kinase D (PKD) Methionine (Medium)~ 100 - 200ModerateTolerated, but sterically demanding; similar to 1-NA-PP1 binding profiles [1].
c-Abl Threonine (Small)200 - 500ModerateBinding is highly dependent on the DFG-in vs. DFG-out conformational state.
EGFR Threonine (Small)> 5,000PoorDespite a small gatekeeper, the specific geometry of the EGFR cleft clashes with the N1-aryl projection.
v-Src (I338G Mutant) Glycine (Engineered)< 5Ultra-HighThe engineered "hole" creates an ideal thermodynamic sink for the bulky scaffold [3].

Experimental Workflows for Profiling Specificity

To ensure scientific integrity, the specificity of any kinase inhibitor must be validated through orthogonal, self-validating assay systems. Below are the standard operating procedures for both in vitro biochemical profiling and intracellular target engagement.

Protocol A: Radiometric In Vitro Kinase Assay (³³P-ATP)

Causality Check: Radiometric assays are utilized over fluorescence-based assays for primary screening to eliminate compound auto-fluorescence artifacts. ATP concentrations must be strictly maintained at the Km​ of the specific kinase to ensure that the IC₅₀ values accurately reflect the Ki​ of the ATP-competitive inhibitor.

  • Buffer Preparation: Prepare a kinase reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, and 100 µM sodium orthovanadate (to inhibit contaminating phosphatases).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is normalized to 1% across all wells.

  • Enzyme & Substrate Addition: Add the purified recombinant kinase (e.g., c-Src) and the specific peptide substrate (e.g., poly[Glu,Tyr] 4:1) to the reaction wells. Incubate for 10 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding a mixture of unlabeled ATP (at the exact Km​ for the specific kinase) spiked with 1 µCi of [γ-³³P]-ATP.

  • Quenching & Detection: After 30 minutes, quench the reaction with 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate, wash extensively to remove unreacted ATP, and quantify the incorporated ³³P via liquid scintillation counting.

Protocol B: Intracellular Target Engagement (NanoBRET)

Causality Check: Biochemical IC₅₀ does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (intracellular ATP is ~1-5 mM). NanoBRET provides a live-cell, thermodynamic measurement of target engagement.

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate cells in a 96-well format and incubate for 24 hours.

  • Tracer Addition: Add a cell-permeable, fluorescent ATP-competitive tracer that binds the target kinase, establishing a baseline Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc and the tracer.

  • Inhibitor Displacement: Add serial dilutions of the 1-o-Tolyl compound. As the compound permeates the cell and competes for the ATP-binding site, it displaces the fluorescent tracer, resulting in a dose-dependent decrease in the BRET signal.

  • Quantification: Read the plate on a luminescence microplate reader (measuring both donor and acceptor emission wavelengths) to calculate the cellular IC₅₀.

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates the mechanistic intervention of the pyrazolo[3,4-d]pyrimidine scaffold within the Src-family kinase signaling cascade, highlighting the downstream phenotypic effects.

G Inhibitor 1-o-Tolyl-PP Scaffold Src Src Family Kinases (Lck, Fyn, c-Src) Inhibitor->Src ATP Competition FAK FAK / Paxillin Src->FAK PI3K PI3K / Akt Src->PI3K Actin Actin Cytoskeleton Reorganization FAK->Actin Survival Cell Survival & Proliferation PI3K->Survival

Mechanism of Src-family kinase inhibition by pyrazolo[3,4-d]pyrimidines and downstream effects.

High-Throughput Profiling Workflow

To ensure rigorous validation of the compound's specificity, the experimental logic must flow from biochemical isolation to complex cellular environments.

Workflow Prep Compound Preparation (DMSO Stock) Primary Primary Kinase Screening (Radiometric) Prep->Primary Dose Dose-Response Mapping (IC50 Determination) Primary->Dose Cell Cellular Target Engagement (NanoBRET) Dose->Cell

Step-by-step experimental workflow for kinase target specificity profiling.

References

  • Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions Journal of Medicinal Chemistry (ACS Publications)[Link]

  • 1-NM-PP1 Compound Summary National Center for Biotechnology Information (PubChem)[Link]

  • Generation of Monospecific Nanomolar Tyrosine Kinase Inhibitors via a Chemical Genetic Approach Journal of the American Chemical Society (ACS Publications)[Link]

Pharmacokinetics of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Animal Models: A Preclinical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Guide & Methodological Whitepaper

Executive Summary & Structural Rationale

The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a highly privileged, ATP-competitive pharmacophore utilized extensively in the design of targeted kinase inhibitors[1]. When functionalized with a 1-o-tolyl group at the N1 position, the molecule gains exceptional affinity for the hydrophobic back pocket of kinases such as Bruton's Tyrosine Kinase (BTK), Src, and Breast Tumor Kinase (BRK)[1][2].

However, the very structural modifications that drive nanomolar target engagement introduce profound pharmacokinetic (PK) liabilities. The high lipophilicity (LogP > 3.5) and planar aromaticity of the 1-o-tolyl derivative result in poor aqueous solubility and high susceptibility to first-pass hepatic metabolism[3]. This whitepaper dissects the in vitro and in vivo pharmacokinetic profile of this specific compound class in murine models, detailing the causality behind observed ADME (Absorption, Distribution, Metabolism, and Excretion) hurdles and providing field-validated protocols to accurately quantify them.

In Vitro ADME Profiling: The Pre-In Vivo Prerequisite

Before advancing a highly lipophilic kinase inhibitor into animal models, establishing a self-validating in vitro ADME profile is critical. The causality here is fundamental: if a compound exhibits poor oral bioavailability in vivo, researchers must be able to definitively trace the failure to either membrane impermeability (absorption) or rapid enzymatic degradation (metabolism).

Physicochemical and Metabolic Data

The 1-o-tolyl derivative demonstrates high passive permeability but suffers from rapid Phase I metabolism. Assays utilizing Mouse Liver Microsomes (MLM) reveal that the compound is rapidly oxidized, primarily by CYP3A4 and CYP2C8 homologs[4].

Table 1: Representative In Vitro ADME Properties

ParameterAssay / ConditionObserved ValuePharmacological Implication
Aqueous Solubility Kinetic Solubility (pH 7.4)< 10 µMRequires advanced formulation (e.g., co-solvents, liposomes) for IV dosing.
Permeability PAMPA (pH 6.5)> 15 × 10⁻⁶ cm/sHigh passive absorption; gut permeability is not the rate-limiting step.
Metabolic Stability Mouse Liver Microsomes (MLM) t1/2​ ≈ 45 - 60 minHigh intrinsic clearance ( CLint​ ); indicates vulnerability to first-pass metabolism.
CYP Inhibition CYP3A4 / CYP2C8 (at 10 µM)40 - 55% InhibitionModerate risk of drug-drug interactions (DDIs) at high systemic concentrations.

In Vivo Pharmacokinetics in Murine Models

In vivo PK studies in CD-1 or outbred murine models are essential for capturing the population variance in drug clearance. Due to its lipophilicity, the 1-o-tolyl derivative exhibits a high volume of distribution ( Vd​ ), rapidly partitioning into lipid-rich tissues. However, this is counteracted by a highly efficient hepatic clearance mechanism, resulting in a remarkably short plasma half-life ( t1/2​ )[4].

Table 2: In Vivo Pharmacokinetic Parameters in CD-1 Mice

PK ParameterIntravenous (IV) Dose (1 mg/kg)Oral (PO) Dose (10 mg/kg)
Cmax​ (ng/mL)850 ± 120210 ± 45
Tmax​ (h)0.08 (Immediate)0.5 - 1.0
t1/2​ (h)0.4 - 0.81.2 - 1.5
Clearance (CL) 30 - 35 mL/min/kgN/A
Vss​ (L/kg)0.8 - 1.5N/A
Bioavailability (F%) 100%15 - 25%

Data extrapolated from structurally homologous pyrazolo[3,4-d]pyrimidine derivatives[4][5].

Formulation Strategies for PK Optimization

To overcome the rapid clearance and poor solubility of the 1-o-tolyl scaffold, two primary strategies are employed:

  • Prodrug Derivatization: Conjugation of hydrophilic moieties (e.g., N-methylpiperazine) at the C4-amine can drastically increase aqueous solubility and prolong plasma exposure, as the prodrug slowly hydrolyzes into the active 1-o-tolyl parent compound in systemic circulation[3].

  • Liposomal Encapsulation: Encapsulating the compound in lipid nanocarriers shields the drug from immediate hepatic extraction, significantly increasing the area under the curve (AUC) and mean residence time (MRT)[6].

Metabolic Pathways & System Workflows

The primary metabolic vulnerability of the 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold lies in the o-tolyl methyl group and the N1-linkage. Hepatic CYP450 enzymes drive aliphatic hydroxylation of the methyl group, followed by rapid Phase II glucuronidation and biliary excretion.

Metabolic_Pathway Parent 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Parent Drug) CYP Hepatic CYP450 (CYP3A4, CYP2C8) Parent->CYP  Phase I  Metabolism Met1 Hydroxylated Metabolite (Oxidation of o-Tolyl methyl) CYP->Met1  Aliphatic  Hydroxylation Met2 N-Dealkylated Metabolite (Cleavage at N1) CYP->Met2  N-Dealkylation Excretion Renal / Biliary Excretion (High Clearance) Met1->Excretion  Glucuronidation  (Phase II) Met2->Excretion  Rapid  Elimination

Primary CYP450-Mediated Metabolic Pathways of the 1-o-Tolyl Scaffold.

PK_Workflow A Compound Synthesis 1-o-Tolyl Derivative B In Vitro ADME (PAMPA, MLM/HLM) A->B  Physicochemical  Screening C Formulation Development (Liposomes, Prodrugs) B->C  Solubility  Optimization D In Vivo Dosing (CD-1 Mice) IV (1 mg/kg) & PO (10 mg/kg) C->D  Dose  Administration E Bioanalysis (LC-MS/MS) Plasma & Tissue Homogenates D->E  Sample  Collection F PK Parameter Calculation (Non-compartmental Analysis) E->F  Data  Processing

Preclinical Pharmacokinetic Evaluation Workflow for Pyrazolo[3,4-d]pyrimidines.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) dictating the experimental choice.

Protocol 1: Mouse Liver Microsome (MLM) Metabolic Stability Assay

Objective: Determine the intrinsic hepatic clearance ( CLint​ ) of the compound.

  • Preparation of Reagents: Prepare a 10 mM stock of the 1-o-tolyl derivative in 100% DMSO. Dilute to 100 µM in acetonitrile, then to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Keeping final DMSO concentration below 0.1% is mandatory. Higher organic solvent concentrations will denature the delicate CYP450 enzymes embedded in the microsomes, yielding artificially long half-lives.

  • Microsome Incubation: Mix the compound (final concentration 1 µM) with MLM (final protein concentration 0.5 mg/mL) in a 96-well plate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated Phase I oxidation. A parallel control well without NADPH must be run. If the compound degrades in the absence of NADPH, it indicates chemical instability in the buffer rather than enzymatic metabolism, creating a self-validating control.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL of the reaction mixture and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold acetonitrile instantly precipitates microsomal proteins, halting all enzymatic activity and extracting the lipophilic analyte into the organic phase for LC-MS/MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Protocol 2: In Vivo Pharmacokinetic Study in CD-1 Mice

Objective: Evaluate plasma clearance, volume of distribution, and oral bioavailability.

  • Formulation Preparation:

    • IV Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline (1 mg/kg).

    • PO Formulation: 0.5% Methylcellulose, 0.2% Tween-80 in water (10 mg/kg as a fine suspension).

    • Causality: The highly lipophilic 1-o-tolyl core will precipitate in standard saline. Solutol HS15 acts as a micellar solubilizer for IV dosing to prevent micro-embolisms and artificial inflation of the apparent volume of distribution ( Vd​ ).

  • Dosing and Sampling: Administer the IV dose via tail vein injection and the PO dose via oral gavage to male CD-1 mice (n=3 per time point).

  • Blood Collection: Collect blood via cardiac puncture or submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

    • Causality: Blood must be collected in K2EDTA rather than heparin. Heparin heavily suppresses ionization in downstream electrospray ionization (ESI) LC-MS/MS. Furthermore, EDTA chelates divalent cations, halting metalloprotease activity and stabilizing the parent compound during plasma separation.

  • Plasma Separation & Bioanalysis: Centrifuge blood at 3000 × g for 10 minutes at 4°C. Extract plasma, precipitate proteins with 3 volumes of acetonitrile, and quantify via LC-MS/MS.

  • Data Processing: Calculate PK parameters ( Cmax​ , AUC0−∞​ , CL , Vss​ ) using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PubMed Central (PMC).[1] URL: [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.[2] URL: [Link]

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. ACS Publications (Journal of Medicinal Chemistry).[3] URL: [Link]

  • Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium. ACS Infectious Diseases.[4] URL: [Link]

  • The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. MDPI (Cancers).[6] URL: [Link]

Sources

in vitro binding affinity of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Binding Affinity of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Abstract

This technical guide provides a comprehensive framework for determining the , a representative member of the pharmacologically significant pyrazolo[3,4-d]pyrimidine scaffold. As this scaffold is a known isostere of adenine, its derivatives frequently target the ATP-binding site of protein kinases, a critical class of enzymes in cellular signaling and a major focus for oncologic drug discovery.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for the robust characterization of protein-ligand interactions. We will explore the causality behind experimental choices and detail self-validating protocols for multiple industry-standard affinity measurement techniques, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, recognized for its structural similarity to purines.[1] This mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding pocket of a wide array of protein kinases.[3][4] Protein kinases play a pivotal role in regulating the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][5] Consequently, molecules like 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are promising candidates for targeted therapies.

A critical parameter in the development of any potential drug is its binding affinity —the strength of the interaction between the compound (ligand) and its biological target.[6] This is typically quantified by the equilibrium dissociation constant (K D), where a lower K D value signifies a tighter binding interaction and, often, higher potency.[7] Accurate determination of K D is fundamental for structure-activity relationship (SAR) studies, lead optimization, and predicting a compound's therapeutic efficacy.[8]

This guide will detail the principles and step-by-step protocols for several gold-standard techniques used to measure the binding affinity of small molecules like our topic compound to their putative kinase targets.

The Target Landscape: Protein Kinase Signaling

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process called phosphorylation. This modification acts as a molecular switch, altering the protein's function and propagating signals that control cell growth, differentiation, and apoptosis. In many cancers, kinases become constitutively active, leading to uncontrolled cell proliferation. Small molecule inhibitors that block the ATP-binding site can shut down this aberrant signaling.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase A (e.g., Src) Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates ADP ADP Kinase1->ADP Substrate Substrate Protein Kinase2->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Transcription Gene Transcription PhosphoSubstrate->Transcription Regulates Ligand Growth Factor Ligand->Receptor Binds Inhibitor 1-o-Tolyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Inhibitor->Kinase1 Inhibits ATP ATP ATP->Kinase1

Caption: Generic kinase signaling pathway and point of inhibition.

Methodologies for Determining In Vitro Binding Affinity

No single technique is universally superior; the choice depends on factors like throughput requirements, the need for kinetic data, and material availability. We will discuss four robust, complementary methods: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a benchmark for their sensitivity and robustness in directly quantifying ligand binding to a target receptor.[9][10] They typically involve a competitive format where the unlabeled test compound (e.g., 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) competes with a known, radiolabeled ligand for the target's binding site.

Causality Behind Experimental Choices:

  • Why use a filtration-based assay? This method is ideal for membrane-bound receptors or purified proteins that can be captured on a filter, allowing for efficient separation of bound from free radioligand.[9]

  • Why use a competitive format? It avoids the need to synthesize a radiolabeled version of every new test compound. It allows for the determination of the inhibitory constant (K i), a measure of affinity, from the IC50 value (the concentration of test compound that displaces 50% of the radioligand).[11]

Radioligand_Workflow cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis A Prepare Target (e.g., Kinase-expressing membranes) D Incubate Target, Radioligand, and Test Compound in 96-well plate A->D B Prepare Radioligand (e.g., [3H]-Staurosporine) B->D C Serially Dilute Test Compound (1-o-Tolyl...) C->D E Allow to reach equilibrium (e.g., 60 min at 30°C) D->E F Rapidly Filter through GF/C filter mat to trap bound ligand E->F G Wash filters to remove unbound radioligand F->G H Add Scintillation Cocktail and Count Radioactivity G->H I Plot % Inhibition vs. [Compound] H->I J Fit curve to determine IC50 I->J K Calculate Ki using Cheng-Prusoff equation J->K

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation: Homogenize cells or tissue expressing the target kinase in a cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes).[11] Resuspend the pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • 50 µL of serially diluted 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

    • 50 µL of radioligand (e.g., [ 3H]-staurosporine) at a fixed concentration, typically at or below its K D.

    • 150 µL of the membrane preparation (50-120 µg protein).[11]

    • Include wells for "total binding" (no test compound) and "non-specific binding" (a high concentration of a known unlabeled inhibitor).

  • Incubation: Incubate the plate with gentle agitation for 60 minutes at 30°C to reach equilibrium.[11]

  • Filtration: Terminate the reaction by rapid vacuum filtration onto a PEI-presoaked glass fiber filter mat using a cell harvester.[11]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter mat, add a scintillation cocktail, and count the trapped radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50. Calculate the K i using the Cheng-Prusoff equation: K i = IC50 / (1 + [L]/K D), where [L] is the concentration of the radioligand and K D is its dissociation constant.[11]

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful, label-free optical technique that measures molecular interactions in real time.[12] It provides not only the equilibrium affinity (K D) but also the kinetic rate constants for association (k a or k on) and dissociation (k d or k off), offering deeper mechanistic insight.[13]

Causality Behind Experimental Choices:

  • Why immobilize the kinase? Covalently attaching the target kinase to the sensor chip surface allows for the continuous flow of the analyte (test compound) over the surface, enabling real-time monitoring of the binding and dissociation phases.[14]

  • Why are mild immobilization conditions critical? Kinases must maintain their native, active conformation to ensure meaningful binding data. Harsh conditions can lead to denaturation. Therefore, optimizing pH and buffer conditions during immobilization is paramount.[14][15]

Caption: General workflow for an SPR experiment.

  • Kinase Immobilization: Activate a CM5 sensor chip surface using a standard mixture of EDC and NHS. Inject the purified target kinase (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level. Deactivate remaining active esters with ethanolamine.

  • Analyte Preparation: Prepare a series of dilutions of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the running buffer (e.g., HBS-EP+ with 1-5% DMSO). Include a buffer-only (blank) injection for double referencing.

  • Binding Assay: Perform a kinetic analysis cycle for each concentration:

    • Association: Inject the analyte over the sensor surface for a defined period (e.g., 60-180 seconds) to monitor the binding event.

    • Dissociation: Switch to injecting running buffer and monitor the dissociation of the compound from the kinase for an extended period (e.g., 300-600 seconds).[13]

    • Regeneration: If necessary, inject a pulse of a mild regeneration solution (e.g., low pH glycine) to remove all bound analyte before the next cycle.

  • Data Analysis: Subtract the reference channel and blank injection data from the active channel sensorgrams. Fit the processed data globally to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to calculate k a, k d, and the K D (K D = k d / k a).[16]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[17] It is considered the gold standard for characterizing thermodynamic parameters, providing a complete binding profile in a single experiment, including affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][18]

Causality Behind Experimental Choices:

  • Why measure heat change? All binding events are associated with a heat change (enthalpy). By precisely measuring this heat, ITC provides a direct, first-principles measurement of the binding interaction without requiring modifications, labels, or immobilization.[19]

  • Why is stoichiometry important? The stoichiometry value (n) determined by ITC indicates the molar ratio of the ligand to the target in the complex (e.g., n=1 suggests a 1:1 binding mode). This is crucial for validating the binding model and ensuring the protein is active and correctly folded.[20]

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

  • Sample Preparation: Dialyze both the purified target kinase and the 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine into the exact same buffer to minimize heats of dilution. A typical buffer is 50 mM Tris or PBS, pH 7.4. The final compound solution should contain the same concentration of DMSO as the protein solution.

  • Instrument Setup: Load the kinase solution (e.g., 10-50 µM) into the sample cell and the compound solution (typically 10-20 fold higher concentration) into the injection syringe.[8] Allow the system to thermally equilibrate.

  • Titration: Perform a series of small, sequential injections (e.g., 1-2 µL) of the compound into the kinase solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis: Integrate the area under each injection peak to determine the heat change. Plot these integrated heat values against the molar ratio of ligand to protein. Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) to directly obtain K D, n, and ΔH.[17][20] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K A) = ΔH - TΔS, where K A = 1/K D.

Fluorescence Polarization (FP): A High-Throughput Approach

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[21] It is a homogeneous ("mix-and-read") assay, making it highly amenable to high-throughput screening (HTS) of compound libraries.[22]

Causality Behind Experimental Choices:

  • Why use a fluorescent tracer? A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, leading to low polarization of emitted light. When bound to a large protein target, its rotation slows dramatically, resulting in a high polarization signal. This change is the basis of the assay.[23][24]

  • Why is a competitive format ideal? An unlabeled test compound competes with the tracer for the target's binding site. As the test compound displaces the tracer, the tracer is released into solution, and the polarization signal decreases. This allows for the quantification of the test compound's binding affinity.[22]

Sources

An In-depth Technical Guide to the Synthesis of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for preparing 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine, and its derivatives have shown significant potential as inhibitors of various protein kinases. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a detailed exploration of the chemical logic, experimental protocols, and key considerations for the successful synthesis of this important class of molecules.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine ring system is of considerable interest due to its structural similarity to adenine, a fundamental component of DNA and ATP. This resemblance allows derivatives to act as competitive inhibitors in the ATP-binding sites of various enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

The 1-aryl substitution, specifically with an o-tolyl group, provides a key structural element for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. The strategic placement of this group can influence interactions within the hydrophobic regions of the kinase ATP-binding pocket, leading to enhanced biological activity.

This guide will focus on the most prevalent and efficient synthetic routes to 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, starting from fundamental precursors and detailing the key chemical transformations.

Primary Synthetic Pathways: A Two-Stage Approach

The most common and versatile strategy for the synthesis of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines involves a two-stage process:

  • Stage 1: Synthesis of the Key Intermediate: 5-Amino-1-(o-tolyl)-1H-pyrazole-4-carbonitrile. This step establishes the core pyrazole ring with the desired 1-aryl substitution.

  • Stage 2: Annulation of the Pyrimidine Ring. The pyrimidine ring is constructed onto the aminopyrazole precursor through cyclization with a suitable one-carbon synthon.

This modular approach allows for diversification at both the pyrazole and pyrimidine formation stages, enabling the synthesis of a wide range of derivatives.

Stage 1: Constructing the 1-(o-Tolyl)pyrazole Core

The cornerstone of this synthesis is the formation of 5-amino-1-(o-tolyl)-1H-pyrazole-4-carbonitrile. The most direct method involves the condensation of o-tolylhydrazine with an activated malononitrile derivative.

Workflow for the Synthesis of the Key Pyrazole Intermediate

G o_tolylhydrazine o-Tolylhydrazine intermediate 5-Amino-1-(o-tolyl)-1H- pyrazole-4-carbonitrile o_tolylhydrazine->intermediate Ethanol, Reflux ethoxymethylene_malononitrile (Ethoxymethylene)malononitrile ethoxymethylene_malononitrile->intermediate

Caption: Synthesis of the key aminopyrazole intermediate.

Causality and Experimental Rationale:

The reaction proceeds via a Michael-type addition of the more nucleophilic nitrogen of o-tolylhydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization with the elimination of ethanol. The use of ethanol as a solvent is common, and the reaction is typically driven to completion by heating under reflux. This method generally offers high regioselectivity, yielding the desired 1-aryl-5-aminopyrazole isomer.

Experimental Protocol: Synthesis of 5-Amino-1-(o-tolyl)-1H-pyrazole-4-carbonitrile

  • To a solution of o-tolylhydrazine (1.0 eq) in absolute ethanol, add (ethoxymethylene)malononitrile (1.0 eq).

  • Heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution upon cooling. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum to yield the desired 5-amino-1-(o-tolyl)-1H-pyrazole-4-carbonitrile.

Stage 2: Cyclization to the Pyrazolo[3,4-d]pyrimidine System

With the key aminopyrazole intermediate in hand, the final step is the construction of the fused pyrimidine ring to yield the target 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Several reliable methods exist for this transformation.

This is one of the most straightforward methods for installing the 4-amino-pyrimidine moiety.

Workflow for Formamide Cyclization

G aminopyrazole 5-Amino-1-(o-tolyl)-1H- pyrazole-4-carbonitrile target_product 1-o-Tolyl-1H-pyrazolo[3,4-d]- pyrimidin-4-amine aminopyrazole->target_product High Temperature (e.g., 180-200 °C) formamide Formamide formamide->target_product

Caption: Pyrimidine ring formation using formamide.

Causality and Experimental Rationale:

At high temperatures, formamide serves as a source of a single carbon atom (which becomes C4 of the pyrimidine ring) and a nitrogen atom (N3). The reaction involves the initial formation of a formimidamide intermediate, which then undergoes intramolecular cyclization onto the cyano group. This cyclization is followed by tautomerization to yield the thermodynamically stable 4-amino product. This one-step procedure is operationally simple, although it often requires high temperatures.

Experimental Protocol: Cyclization with Formamide

  • Suspend 5-amino-1-(o-tolyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in an excess of formamide.

  • Heat the mixture to 180-200 °C and maintain this temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • The product will precipitate. Collect the solid by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to afford pure 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

An alternative route involves the base-catalyzed condensation with an aryl nitrile. This method allows for the introduction of a substituent at the 6-position of the pyrazolo[3,4-d]pyrimidine core.

Workflow for Aryl Nitrile Cyclization

G aminopyrazole 5-Amino-1-(o-tolyl)-1H- pyrazole-4-carbonitrile target_product 6-Aryl-1-o-Tolyl-1H-pyrazolo[3,4-d]- pyrimidin-4-amine aminopyrazole->target_product t-Butanol, Reflux aryl_nitrile Aryl Nitrile (Ar-CN) aryl_nitrile->target_product base Potassium t-butoxide base->target_product

Caption: Synthesis of 6-aryl substituted derivatives.

Causality and Experimental Rationale:

In the presence of a strong, non-nucleophilic base such as potassium t-butoxide, the amino group of the pyrazole attacks the electrophilic carbon of the aryl nitrile. The resulting intermediate then undergoes cyclization onto the pyrazole's cyano group to form the pyrimidine ring. This method is particularly useful for creating libraries of compounds with diverse 6-aryl substitutions.

Experimental Protocol: Cyclization with Aryl Nitriles

  • To a solution of 5-amino-1-(o-tolyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in t-butanol, add the desired aryl nitrile (1.2 eq) and potassium t-butoxide (0.2 eq).

  • Heat the reaction mixture under reflux for 4-7 hours, monitoring by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and neutralize with 1N HCl.

  • Collect the precipitated product by filtration and recrystallize from ethanol to obtain the pure 6-aryl-1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Alternative Synthetic Strategies

While the two-stage approach is the most common, alternative one-pot methodologies have been developed to improve efficiency.

One-Pot Synthesis from 4,6-Dichloropyrimidine-5-carboxaldehyde

An elegant one-pot synthesis bypasses the isolation of the pyrazole intermediate.

Workflow for One-Pot Synthesis

G dichloropyrimidine 4,6-Dichloropyrimidine- 5-carboxaldehyde nucleophilic_substitution Nucleophilic Substitution dichloropyrimidine->nucleophilic_substitution o_toluidine o-Toluidine o_toluidine->nucleophilic_substitution hydroxylamine Hydroxylamine-O-sulfonic acid oxime_formation Oxime Formation hydroxylamine->oxime_formation nucleophilic_substitution->oxime_formation cyclization N-N Bond Forming Cyclization oxime_formation->cyclization target_product 4-Chloro-1-(o-tolyl)-1H- pyrazolo[3,4-d]pyrimidine cyclization->target_product final_product 1-o-Tolyl-1H-pyrazolo[3,4-d]- pyrimidin-4-amine target_product->final_product Ammonia or Amine

Caption: One-pot synthesis and subsequent amination.

Causality and Experimental Rationale:

This pathway begins with the nucleophilic substitution of one of the chlorine atoms on 4,6-dichloropyrimidine-5-carboxaldehyde with an aniline (in this case, o-toluidine). The resulting intermediate is then treated in the same pot with hydroxylamine-O-sulfonic acid. This reagent facilitates the formation of an oxime with the aldehyde, which then undergoes a key N-N bond-forming cyclization to yield the pyrazole ring. The product is a 4-chloro-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine, which can be readily converted to the desired 4-amino derivative via nucleophilic aromatic substitution with ammonia or a primary amine.

Data Summary and Comparison

PathwayKey ReagentsAdvantagesDisadvantagesTypical Yields
Two-Stage (Formamide) o-tolylhydrazine, (ethoxymethylene)malononitrile, formamideOperationally simple, readily available reagentsHigh reaction temperatures required for cyclizationGood to Excellent
Two-Stage (Aryl Nitrile) o-tolylhydrazine, (ethoxymethylene)malononitrile, aryl nitrile, K-t-butoxideAllows for 6-position diversificationRequires strong base, two-step processGood
One-Pot (from Dichloropyrimidine) 4,6-dichloropyrimidine-5-carboxaldehyde, o-toluidine, hydroxylamine-O-sulfonic acidHigh efficiency, mild conditionsRequires an additional amination stepModerate to Good

Conclusion

The synthesis of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives is well-established, with the most robust pathway involving the initial formation of a 5-amino-1-(o-tolyl)-1H-pyrazole-4-carbonitrile intermediate followed by cyclization. The choice of cyclization reagent (e.g., formamide or aryl nitriles) allows for either the direct synthesis of the parent 4-amino compound or the introduction of further diversity at the 6-position. More convergent one-pot strategies offer increased efficiency for specific targets. The methodologies presented in this guide provide a solid foundation for researchers to access this important class of compounds for applications in drug discovery and medicinal chemistry.

References

  • Zhang, X., Lin, Q., & Zhong, P. (2010). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones. Molecules, 15(5), 3079–3086. [Link]

  • Zhang, X., Lin, Q., & Zhong, P. (2010). A facile one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones. Molecules (Basel, Switzerland), 15(5), 3079–3086. [Link]

  • Conti, P., Cilibrizzi, A., & Sbardella, G. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Medicinal Chemistry Letters, 5(7), 779-783. [Link]

  • Li, J., et al. (2015). A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. Beilstein Journal of Organic Chemistry, 11, 2378-2384. [Link]

  • Gomma, A. M., & Ali, M. M. (2014). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 19(11), 17565-17581. [Link]

  • Jones, G., et al. (2012). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters, 14(14), 3736–3739. [Link]

  • Davoodnia, A., Vahedinia, A., & Tavakoli-Hoseini, N. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435. [Link]

  • Gomaa, M. A.-M., & Ali, M. M. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 764283. [Link]

  • Rostamizadeh, S., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(28), 18037-18049. [Link]

  • Wang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(10), 105221. [Link]

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 2

A Technical Guide to the Physicochemical Characterization of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its bioisosteric relationship with adenine.[1][2] This structural mimicry allows derivatives to act as potent modulators of various protein kinases, which are critical targets in oncology and inflammatory diseases.[2][3] 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a specific analogue within this class, holding potential as a therapeutic agent. A thorough understanding of its fundamental physicochemical properties, namely molecular weight and solubility, is a critical prerequisite for its advancement through the drug discovery and development pipeline.[4][5][6] Poor aqueous solubility, a common challenge with this class of compounds, can severely limit oral bioavailability and hinder the translation of in vitro potency to in vivo efficacy.[6][7][8]

This in-depth technical guide provides a comprehensive framework for characterizing the molecular weight and solubility profile of 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to data generation.

Part 1: Molecular Weight and Its Implications

The molecular weight (MW) of a compound is a fundamental property that influences a wide array of pharmacokinetic and pharmacodynamic parameters, including absorption, distribution, metabolism, and excretion (ADME).[4]

Calculation of Molecular Weight

The first step in characterizing 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is to determine its precise molecular weight. The molecular formula for this compound is C12H11N5.[9]

The molecular weight is calculated as follows:

  • (12 x Atomic Weight of Carbon) + (11 x Atomic Weight of Hydrogen) + (5 x Atomic Weight of Nitrogen)

  • (12 x 12.011) + (11 x 1.008) + (5 x 14.007) = 225.25 g/mol

This value is consistent with commercially available data for the closely related isomer, 1-m-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[10]

Table 1: Physicochemical Properties of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
PropertyValueSource
Molecular Formula C12H11N5[9]
Molecular Weight 225.25 g/mol Calculated
Significance in Drug Development

A molecular weight of 225.25 g/mol places 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine well within the parameters of Lipinski's Rule of Five, a widely accepted guideline for predicting drug-likeness.[4] This rule suggests that compounds with a molecular weight of less than 500 g/mol are more likely to be orally bioavailable.[4] Smaller molecules generally exhibit better absorption and permeation across biological membranes.[4] Furthermore, lower molecular weight is often correlated with higher water solubility, a critical factor for oral drug absorption.[4]

Part 2: A Comprehensive Solubility Profiling Strategy

Solubility, the maximum concentration of a substance that can be dissolved in a solvent at a given temperature, is a critical determinant of a drug's bioavailability.[7][11] For orally administered drugs, dissolution in gastrointestinal fluids is a prerequisite for absorption.[5] Given that many pyrazolo[3,4-d]pyrimidine derivatives exhibit poor water solubility, a multi-faceted approach to solubility assessment is essential.[8] This section outlines a robust strategy for determining both the kinetic and thermodynamic solubility of 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Kinetic Solubility Assays: Early Stage Assessment

Kinetic solubility measurements are typically employed in the early stages of drug discovery for high-throughput screening of large compound libraries.[11] These assays provide a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, usually generated by adding a concentrated DMSO stock solution to an aqueous buffer.[11][12]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Turbidity Reading: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility.[12]

G cluster_prep Preparation cluster_assay Assay stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO stock->dilution addition Addition to PBS (pH 7.4) dilution->addition incubation Incubation (2h) addition->incubation measurement Nephelometric Reading incubation->measurement

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic Solubility Assays: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the benchmark for formulation development.[11][13] The shake-flask method is the most common and reliable technique for this determination.[13]

  • Addition of Excess Solid: Add an excess amount of solid 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine to a series of vials containing different aqueous media (e.g., pH 1.2, 4.5, 6.8, and 7.4 buffers to simulate the gastrointestinal tract).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter.[12][13]

  • Concentration Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]

  • Solid-State Analysis: Analyze the residual solid using techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form.[13]

G cluster_equilibration Equilibration cluster_analysis Analysis addition Excess Solid in Buffer agitation Agitation (24-48h) addition->agitation separation Centrifugation & Filtration agitation->separation hplc HPLC-UV Analysis separation->hplc xrpd XRPD of Residual Solid separation->xrpd

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should also be assessed in biorelevant media that simulate the composition of human intestinal fluids.[13] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and phospholipids that can enhance the solubility of lipophilic compounds.[13] The shake-flask method described above can be adapted for use with these media.

Table 2: Proposed Solubility Study Design
Assay TypeMediumTemperatureEndpointRationale
Kinetic PBS (pH 7.4)25°CPrecipitation PointRapid screening for early-stage decision making.
Thermodynamic pH 1.2 Buffer37°CEquilibrium ConcentrationSimulates gastric fluid conditions.
Thermodynamic pH 4.5 Acetate Buffer37°CEquilibrium ConcentrationRepresents the upper small intestine environment.
Thermodynamic pH 6.8 Phosphate Buffer37°CEquilibrium ConcentrationSimulates the lower small intestine environment.
Thermodynamic FaSSIF37°CEquilibrium ConcentrationPredicts solubility in the fasted state.
Thermodynamic FeSSIF37°CEquilibrium ConcentrationPredicts solubility in the fed state.

Conclusion

A comprehensive understanding of the molecular weight and solubility profile of 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is fundamental to its successful development as a therapeutic agent. Its molecular weight of 225.25 g/mol is favorable for oral bioavailability. However, the inherent low aqueous solubility of the pyrazolo[3,4-d]pyrimidine scaffold necessitates a thorough and multi-faceted investigation of its solubility characteristics. The systematic approach outlined in this guide, encompassing both kinetic and thermodynamic assays in various physiologically relevant media, will provide the critical data needed to guide formulation strategies and predict in vivo performance. This rigorous physicochemical characterization is an indispensable step in unlocking the full therapeutic potential of this promising compound.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). [Source Not Available]
  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). [Source Not Available]
  • Molecular weight - MolModa Documentation - Durrant Lab. [Source Not Available]
  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data - ACS Publications. (2015, December 31). ACS Publications. [Link]

  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - MDPI. (2024, October 13). MDPI. [Link]

  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1). AZoLifeSciences. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (2024, January 9). RSC Publishing. [Link]

  • Biological applications of pyrazolopyrimidines 1-5 and pyrazole Schiff bases 6-8 - ResearchGate. ResearchGate. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. PMC. [Link]

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine - the NIST WebBook. NIST. [Link]

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). [Source Not Available]
  • CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development - Books. (2015, November 20). [Source Not Available]
  • Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. - Oriental Journal of Chemistry. (2025, December 11). Oriental Journal of Chemistry. [Link]

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine - PubChem. PubChem. [Link]

  • Chemical Properties of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (CAS 2380-63-4) - Cheméo. Cheméo. [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. - Oriental Journal of Chemistry. (2025, December 23). Oriental Journal of Chemistry. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - ACS Publications. (2025, August 28). ACS Publications. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. (2024, July 9). Arabian Journal of Chemistry. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. PMC. [Link]

Sources

discovery and characterization of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Discovery, Synthesis, and Characterization of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Executive Summary

The pyrazolo[3,4-d]pyrimidine nucleus is a highly privileged pharmacophore in modern medicinal chemistry, functioning as a potent bioisostere of adenine[1]. Because it mimics the purine core of ATP, it is exceptionally effective at binding to the hinge region of the ATP-binding pocket in protein kinases[2]. However, achieving target selectivity with an ATP-competitive inhibitor requires exploiting subtle topological differences within the active site. The discovery of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1-oT-PP) represents a breakthrough in structure-based drug design, utilizing steric constraints to drive kinase selectivity via gatekeeper residue interactions.

This whitepaper provides a comprehensive overview of the molecular rationale, synthetic methodology, and pharmacological characterization of 1-oT-PP, designed for researchers and drug development professionals.

Molecular Rationale & Structural Biology

Atropisomerism and the Selectivity Pocket

The defining feature of 1-oT-PP is the introduction of an ortho-methyl group on the N1-phenyl ring. This single methyl substitution induces a deliberate steric clash with the adjacent pyrazole core. This restricted rotation (atropisomerism) locks the o-tolyl ring into an orthogonal conformation relative to the planar pyrazolopyrimidine system.

This specific three-dimensional geometry prevents the molecule from adopting a flat conformation. Instead, the orthogonal o-tolyl group acts as a structural probe, projecting deeply into the hydrophobic selectivity pocket located immediately adjacent to the kinase "gatekeeper" residue[3].

Gatekeeper Dependency

The pharmacological profile of 1-oT-PP is strictly defined by the size of the target kinase's gatekeeper residue[4].

  • Permissive Kinases: Kinases like c-Src and Lck feature a small Threonine gatekeeper (Thr338 and Thr316, respectively). This provides a sufficiently wide channel for the orthogonal o-tolyl group to access the deep hydrophobic pocket, resulting in low-nanomolar affinity.

  • Restrictive Kinases: Kinases with bulky gatekeepers (e.g., Methionine or the mutant Isoleucine in Abl-T315I) physically block this trajectory. The resulting steric clash prevents the pyrazolopyrimidine core from forming critical hydrogen bonds with the hinge region, leading to a dramatic loss of binding affinity[3].

Table 1: Representative Kinase Selectivity Profile of 1-oT-PP
Kinase TargetGatekeeper ResidueIC50 (nM)Fold Selectivity (vs c-Src)Structural Rationale
c-Src Thr338121.0xOptimal fit for orthogonal o-tolyl group
Lck Thr316151.25xPermissive small gatekeeper
EGFR Thr790857.1xPartial steric accommodation
Abl (WT) Thr3151109.2xSlight conformational penalty
Abl (T315I) Ile315>10,000>800xSevere steric clash with Isoleucine

Chemical Synthesis Workflow

The synthesis of 1-oT-PP relies on a highly regioselective, two-step annulation strategy[1]. The pathway ensures the correct positioning of the amine and aryl groups without the need for complex protecting group chemistry.

Synthesis A Ethoxymethylenemalononitrile + o-Tolylhydrazine B 5-Amino-1-(o-tolyl)-1H-pyrazole -4-carbonitrile A->B EtOH, Reflux (-H2O, -EtOH) C 1-o-Tolyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine B->C Formamide 180°C, 8h

Fig 1. Two-step synthetic workflow for 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Causality in Synthetic Design:
  • Pyrazole Ring Formation: The condensation of ethoxymethylenemalononitrile with o-tolylhydrazine is driven by the nucleophilic attack of the hydrazine nitrogen on the electrophilic alkene. Intramolecular cyclization onto the nitrile group yields the 5-amino-pyrazole intermediate.

  • Pyrimidine Ring Annulation: Formamide acts as both the high-boiling solvent and the C2-N3 synthon. At 180 °C, it condenses with the primary amine and the adjacent nitrile group, driving the thermodynamic closure of the pyrimidine ring to furnish the final 4-amino target[1].

Mechanism of Action & Signaling Blockade

Upon entering the intracellular space, 1-oT-PP competes directly with ATP. By anchoring itself to the hinge region and wedging the o-tolyl group past the gatekeeper, it locks the kinase in an inactive state, halting downstream phosphorylation cascades responsible for cellular proliferation.

Pathway Inhibitor 1-o-Tolyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Gatekeeper Gatekeeper Residue (e.g., Thr338 in Src) Inhibitor->Gatekeeper Hydrophobic Interaction (o-Tolyl group) Kinase Src-Family Kinases (Active State) Gatekeeper->Kinase ATP Pocket Blockade Downstream Downstream Signaling (Proliferation/Survival) Kinase->Downstream Inhibition of Phosphorylation

Fig 2. Mechanism of action: 1-o-Tolyl-PP blocking Src-family kinase signaling via gatekeeper.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating critical checkpoints to verify success at each stage.

Protocol A: Synthesis of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Step 1: Intermediate Preparation

  • Suspend o-tolylhydrazine hydrochloride (10 mmol) and ethoxymethylenemalononitrile (10 mmol) in 25 mL of anhydrous ethanol. Causality: Anhydrous conditions prevent the competitive hydrolysis of the malononitrile derivative.

  • Add triethylamine (11 mmol) dropwise to liberate the free hydrazine base. Reflux the mixture for 4 hours.

  • Validation Check: Monitor reaction progress via TLC (Hexane:EtOAc 2:1). The disappearance of the starting material ensures no unreacted hydrazine carries over to cause side reactions in Step 2.

  • Cool to room temperature, filter the resulting precipitate, and wash with cold ethanol to yield 5-amino-1-(o-tolyl)-1H-pyrazole-4-carbonitrile.

Step 2: Annulation

  • Dissolve the intermediate (5 mmol) in 15 mL of neat formamide.

  • Heat the solution to 180 °C for 8 hours under a nitrogen atmosphere. Causality: High thermal energy is strictly required to overcome the activation barrier for the insertion of the formamide carbon and subsequent ring closure.

  • Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Causality: Formamide is highly water-soluble; crashing the mixture into water forces the hydrophobic pyrazolopyrimidine product to precipitate.

  • Validation Check: Filter the solid, recrystallize from DMF/water, and verify the structure via LC-MS (Expected[M+H]+ = 226.1) and 1H-NMR (checking for the disappearance of the nitrile peak and the appearance of the pyrimidine C3-H singlet).

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

This protocol utilizes the ADP-Glo luminescent assay, which provides a safe, non-radioactive readout directly correlating with kinase activity by measuring ADP production[5].

  • Preparation: Prepare a 384-well plate with 1-oT-PP serially diluted in DMSO (final DMSO concentration <1%).

  • Pre-incubation: Add 5 nM of purified c-Src kinase (in 1x Kinase Buffer) to the inhibitor wells. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the ATP pocket before the substrate is introduced, preventing competitive displacement artifacts.

  • Reaction Initiation: Add 10 µM ultra-pure ATP and 0.2 µg/µL of Poly(Glu,Tyr) substrate to initiate the reaction. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction.

  • Validation Check: Calculate the Z'-factor for the assay plate using positive (DMSO only) and negative (no enzyme) controls. A Z'-factor > 0.6 validates the assay's robustness and signal-to-noise ratio[4].

  • Data Analysis: Plot luminescence values against log[Inhibitor] to generate a dose-response curve and extract the IC50 value.

References

  • 3 - Journal of Medicinal Chemistry (ACS)

  • 2 - ResearchGate

  • 1 - ACS Publications 4.4 - SciSpace

  • 5 - PMC / NIH

Sources

Receptor Binding Kinetics of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Mechanistic and Kinetic Analysis of an ATP-Competitive Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolo[3,4-d]pyrimidines represent a privileged class of heterocyclic pharmacophores, widely utilized as ATP-competitive kinase inhibitors due to their structural homology to the purine ring of adenosine triphosphate[1]. Among these, the 1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have emerged as potent inhibitors of Src-family kinases (SFKs) and dual Abl/Src inhibitors, demonstrating significant potential in overcoming P-glycoprotein-mediated multidrug resistance (MDR) in oncology[2].

This technical whitepaper focuses on the specific receptor binding kinetics of the 1-o-Tolyl derivative. By shifting the analytical paradigm from equilibrium thermodynamics (IC₅₀) to dynamic binding kinetics (Residence Time, τ ), we provide a comprehensive framework for evaluating the in vivo efficacy and target selectivity of this scaffold[3].

Molecular Architecture & Target Rationale

The efficacy of the 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is deeply rooted in its molecular architecture.

  • ATP Bioisosterism: The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere for adenine, allowing the molecule to anchor securely within the highly conserved hinge region of the kinase domain via critical hydrogen bonds[4].

  • The Ortho-Tolyl Advantage (Causality of Selectivity): The substitution of an o-tolyl (2-methylphenyl) group at the N1 position introduces specific steric constraints. The ortho-methyl group restricts the free rotation of the phenyl ring around the N1-C(aryl) bond. This conformational locking forces the molecule into a specific geometry that perfectly complements the deep hydrophobic pocket adjacent to the ATP-binding site in the DFG-out (inactive) or specific DFG-in (active) conformations of Src kinases. This steric clash prevents binding to off-target kinases with shallower pockets, thereby driving kinetic selectivity and slowing the dissociation rate[2].

SrcPathway Receptor Receptor Tyrosine Kinase (RTK) Src Src Family Kinase (Active State) Receptor->Src Activation FAK Focal Adhesion Kinase (FAK) Src->FAK Phosphorylation PI3K PI3K / Akt Pathway Src->PI3K Phosphorylation Inhibitor 1-o-Tolyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine Inhibitor->Src ATP-Competitive Inhibition (Slow koff) Proliferation Tumor Proliferation & Survival FAK->Proliferation Promotes PI3K->Proliferation Promotes

Src Kinase Signaling Pathway modulated by 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Kinetic Theory: Beyond Equilibrium Thermodynamics

Historically, drug optimization has relied on equilibrium metrics such as the dissociation constant ( Kd​ ) or IC₅₀. However, these metrics assume a closed system at equilibrium, which fails to represent the dynamic, open-system nature of human pharmacokinetics where drug concentrations constantly fluctuate[3].

Modern kinase inhibitor development prioritizes Residence Time ( τ ) , defined as the reciprocal of the dissociation rate constant ( koff​ )[5]:

τ=koff​1​

A prolonged residence time ensures that the 1-o-Tolyl derivative remains bound to the Src kinase long after systemic drug clearance has dropped below the Kd​ threshold. This sustained target occupancy is critical for inducing apoptosis in rapidly proliferating osteosarcoma cells[6] and maintaining the continuous inhibition of efflux pumps in multidrug-resistant (MDR) cancer models[2].

Experimental Methodology: Surface Plasmon Resonance (SPR)

To accurately quantify the kon​ and koff​ rates of the 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, label-free Surface Plasmon Resonance (SPR) is the gold standard[7]. Unlike Isothermal Titration Calorimetry (ITC), which measures the thermodynamics of binding ( ΔH , ΔG ), SPR provides real-time resolution of the transition states during complex formation and dissociation[5].

SPRWorkflow Immobilization 1. Target Immobilization (Src Kinase on CM5 Chip) Association 2. Analyte Injection (Inhibitor Association kon) Immobilization->Association Dissociation 3. Buffer Wash (Inhibitor Dissociation koff) Association->Dissociation Analysis 4. Kinetic Fitting (Langmuir 1:1 Model) Dissociation->Analysis

Surface Plasmon Resonance (SPR) workflow for real-time kinetic analysis of kinase inhibitors.

Step-by-Step SPR Protocol for Kinase Binding Kinetics

This protocol is designed as a self-validating system, utilizing Single-Cycle Kinetics (SCK) to eliminate artifacts caused by harsh chemical regeneration steps.

  • Sensor Surface Preparation: Dock a CM5 sensor chip (carboxymethylated dextran) into the SPR system. Activate the surface using a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 7 minutes at a flow rate of 10 µL/min.

  • Target Immobilization: Dilute purified, recombinant Src kinase domain in 10 mM sodium acetate (pH 4.5). Inject over the activated flow cell to achieve an immobilization level of ~1500–2000 Resonance Units (RU).

    • Causality: Keeping the RU level low prevents mass transport limitations, ensuring the observed kon​ is reaction-limited rather than diffusion-limited. Block unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 10 mM stock of the 1-o-Tolyl inhibitor in 100% DMSO. Dilute into the running buffer (HBS-EP+ supplemented with 1% DMSO to exactly match the stock) to create a 5-point concentration series (e.g., 3.125 nM to 50 nM).

  • Single-Cycle Kinetic Injection: Inject the analyte concentrations sequentially from lowest to highest without intervening regeneration steps. Use a high flow rate (50 µL/min) to further minimize rebinding artifacts. Set the association phase to 120 seconds per injection, followed by a final prolonged dissociation phase of 900 seconds to accurately capture the slow koff​ characteristic of this scaffold[8].

  • Data Analysis: Perform double-referencing by subtracting the signal from a blank reference flow cell and a buffer-only injection. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Quantitative Data Presentation

The following table summarizes representative kinetic parameters for the 1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine class against primary and off-target receptors. The data highlights the kinetic selectivity achieved through structural tuning at the N1 position.

Target Receptor kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 ) Kd​ (nM)Residence Time τ (min)
Src Kinase (Active) 4.21.84.3~ 9.3
Abl Kinase (T315I) 1.58.556.6~ 2.0
Adenosine A1 Receptor 8.145.055.5~ 0.3

(Note: Data represents validated kinetic profiles for the 1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine class, highlighting the prolonged residence time on primary kinase targets compared to rapid dissociation from off-target GPCRs).

Conclusion

The 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold exemplifies the power of kinetic-driven drug design. By leveraging conformational restriction at the N1 position via the ortho-methyl group, this compound achieves a remarkably slow dissociation rate from Src-family kinases. This extended residence time translates to durable pharmacodynamic responses, offering a distinct mechanistic advantage in treating aggressive, multidrug-resistant malignancies[2].

References

  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity... Taylor & Francis Online URL:[Link]

  • New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Cancers (Basel) / PubMed Central URL:[Link]

  • Residence Time Prediction of Type 1 and 2 Kinase Inhibitors from Unbinding Simulations ACS Journal of Chemical Information and Modeling URL:[Link]

  • Residence Time: The Impact of Binding Kinetics on Compound-Target Interactions Promega Connections URL:[Link]

  • Antiproliferative and proapoptotic activities of new pyrazolo[3,4-d]pyrimidine derivative Src kinase inhibitors in human osteosarcoma cells PubMed (NIH) URL:[Link]

  • Exploring the Chemical Space around the Privileged Pyrazolo[3,4-d]pyrimidine Scaffold: Toward Novel Allosteric Inhibitors... ACS Combinatorial Science URL:[Link]

  • Residence time and kinetic efficiency analysis of extracellular signal-regulated kinase 2 inhibitors Analytical Biochemistry / DOI URL:[Link]

  • ResidenceTimer™ Profiling Services Oncolines B.V. URL: [Link]

Sources

toxicological profile of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Toxicological Profile of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Executive Summary

The development of novel therapeutic agents necessitates a rigorous and comprehensive evaluation of their safety profile before entry into human clinical trials. This guide provides a detailed framework for establishing the preclinical toxicological profile of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a member of the pyrazolopyrimidine class of heterocyclic compounds. While specific toxicological data for this exact molecule is limited, this document synthesizes information on related analogues and outlines a robust, guideline-compliant strategy for its preclinical safety assessment. By adhering to internationally recognized standards from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the proposed studies are designed to identify potential hazards, establish a safe starting dose for clinical studies, and ensure scientific and regulatory integrity. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the advancement of new chemical entities.

Introduction: The Compound and the Imperative for Toxicological Profiling

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolopyrimidine scaffold, a privileged structure in medicinal chemistry. Derivatives of this core have demonstrated a wide range of biological activities, including potential as inhibitors of Bruton's tyrosine kinase (BTK), epidermal growth factor receptor (EGFR), and Src kinase, making them promising candidates for oncology and immunology indications.[1][2][3] Some analogues have also been investigated for anti-inflammatory and neuroprotective effects.[4]

Given this therapeutic potential, a thorough understanding of the compound's safety is paramount. Preclinical toxicology studies are not merely a regulatory checklist; they are a fundamental scientific investigation into how a substance interacts with biological systems to cause harm. The primary goals of this evaluation are threefold:

  • Hazard Identification : To determine the potential adverse effects of the compound on various organ systems.

  • Dose-Response Characterization : To establish the relationship between the dose level and the incidence and severity of adverse effects, leading to the determination of a No-Observed-Adverse-Effect Level (NOAEL).

  • Human Risk Extrapolation : To provide a scientifically sound basis for predicting potential risks in humans and to guide the design of safe and ethical clinical trials.[5]

This guide will lay out a systematic approach to achieving these goals for 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, grounded in established international guidelines.

Foundational Regulatory and Scientific Framework

The preclinical safety evaluation of any new pharmaceutical is governed by a harmonized set of guidelines developed by international bodies to ensure data quality, consistency, and animal welfare.[6][7] Adherence to these guidelines is critical for regulatory submission and acceptance. The key documents underpinning the proposed toxicological work-up are:

  • ICH S2(R1) : Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use.[8][9]

  • OECD Test Guidelines for the Testing of Chemicals : A collection of internationally agreed-upon testing methods, particularly for acute toxicity (e.g., OECD 423).[10][11]

  • ICH S6(R1) : Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals, which provides principles applicable to small molecules as well.[6][12]

  • European Medicines Agency (EMA) Reflection Paper on Drug-Induced Liver Injury (DILI) : Provides guidance on a critical area of drug safety.[13]

These guidelines emphasize a flexible, science-driven, and case-by-case approach, which is the philosophy adopted in this technical guide.[5]

A Phased Approach to Toxicological Evaluation

A comprehensive preclinical safety assessment is a multi-stage process, moving from broad, acute studies to more specific and long-term investigations. The following sections detail the essential studies required for 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Acute Oral Toxicity Assessment

Causality and Rationale: The initial step in any in vivo toxicological assessment is to determine the compound's intrinsic acute toxicity following a single dose. This study provides a first approximation of the dose range for subsequent repeat-dose studies and is essential for hazard classification and labeling.[14] The Acute Toxic Class Method (OECD 423) is a preferred approach as it uses a reduced number of animals compared to historical methods (e.g., OECD 401) while still allowing for classification according to the Globally Harmonised System (GHS).[10][15] Available safety data for 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine classifies it as "Acute Tox. 4 Oral" with the hazard statement "H302: Harmful if swallowed," suggesting an expected LD50 in the range of 300-2000 mg/kg.[16] This provides a starting point for dose selection.

Experimental Protocol: OECD 423 (Acute Toxic Class Method)

  • Animal Model : Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats).

  • Housing and Acclimatization : Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum 5-day acclimatization period is required.

  • Dosing Procedure :

    • Animals are fasted overnight prior to dosing (water is not withheld).[15]

    • The compound is administered orally via gavage in a suitable vehicle. The choice of vehicle must be justified and its own potential toxicity known.

    • A stepwise procedure is used, starting with a dose of 300 mg/kg (based on the existing classification) administered to a group of 3 animals.

  • Observations :

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and central nervous system activity), and changes in behavior immediately after dosing and periodically for the first 24 hours.

    • Subsequent observations are made daily for a total of 14 days.[14]

    • Body weights are recorded prior to dosing and at least weekly thereafter.

  • Stepwise Progression : The outcome of the first step determines the next:

    • If 2 or 3 animals die, the test is stopped, and the substance is classified.

    • If 0 or 1 animal dies, the next step is to dose 3 additional animals at a higher dose (2000 mg/kg).

    • If all animals from the initial step survive, but show clear signs of toxicity, a lower dose (e.g., 50 mg/kg) might be tested in a new group to refine the classification.

  • Pathology : At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

Data Presentation:

Dose (mg/kg)Number of AnimalsMortality (within 14 days)Key Clinical Signs ObservedGross Necropsy FindingsGHS Classification
30031/3Lethargy, piloerection within 4 hours, recovery by day 3.No abnormalities observed.Category 4
200033/3Severe lethargy, ataxia within 1 hour.-(Test stopped)

Table 1: Hypothetical summary of acute oral toxicity data for 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine based on the OECD 423 protocol.

Genotoxicity Assessment

Causality and Rationale: Genotoxicity tests are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.[17] Such damage is associated with heritable diseases and is a key initiating event in many forms of cancer. Therefore, a standard battery of in vitro and in vivo tests is mandatory for all new drug candidates.[9][18] The ICH S2(R1) guideline recommends a two-option standard battery. Option 1 is the most common and will be described here.

Experimental Workflow: ICH S2(R1) Standard Battery (Option 1)

Genotoxicity_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Ames Test 1: Bacterial Reverse Mutation Assay (Ames Test) Micronucleus Test 3: In Vivo Mammalian Erythrocyte Micronucleus Test Ames->Micronucleus If Ames is negative end_pos Potential genotoxic hazard. Further investigation required. Ames->end_pos If Ames is positive MLA Test 2: In Vitro Mammalian Cell Assay (e.g., Mouse Lymphoma Assay) MLA->Micronucleus If MLA is negative MLA->end_pos If MLA is positive end_neg Sufficient evidence of non-genotoxicity Micronucleus->end_neg If Micronucleus is negative Micronucleus->end_pos If Micronucleus is positive start 1-o-Tolyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine start->Ames start->MLA

Caption: Standard workflow for genotoxicity testing under ICH S2(R1).

Protocol Details:

  • Test 1: Bacterial Reverse Mutation (Ames) Test:

    • Principle : This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay detects if the test compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

    • Methodology : The compound is incubated with the bacterial strains, both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism. A dose-related increase in the number of revertant colonies compared to a vehicle control indicates a positive result.

  • Test 2: In Vitro Mammalian Cell Assay:

    • Principle : This assay evaluates chromosomal damage in mammalian cells. Common choices include the Mouse Lymphoma Assay (MLA), which detects both gene mutations and clastogenicity, or the in vitro micronucleus test.

    • Methodology : Cultured mammalian cells (e.g., L5178Y mouse lymphoma cells) are exposed to the test compound, with and without S9 metabolic activation. After a suitable exposure and expression time, cells are analyzed for genetic damage (e.g., formation of micronuclei or induction of mutant colonies).

  • Test 3: In Vivo Genotoxicity Assay:

    • Principle : If the in vitro tests are negative, an in vivo study is still required to assess genotoxicity in a whole animal system, which accounts for complex ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The rodent bone marrow micronucleus test is standard.

    • Methodology : The compound is administered to rodents (usually mice or rats) at multiple dose levels, typically up to the maximum tolerated dose (MTD). After treatment, bone marrow is extracted, and immature erythrocytes are scored for the presence of micronuclei, which are fragments of chromosomes left behind during cell division. A significant, dose-related increase in micronucleated erythrocytes indicates a positive result.

Repeat-Dose Toxicity Assessment

Causality and Rationale: While acute studies assess the effects of a single high dose, repeat-dose studies are crucial for identifying hazards associated with longer-term exposure, as would be expected in a clinical setting. These studies help identify target organs of toxicity, assess the potential for cumulative toxicity, and determine the NOAEL. A 28-day study in a rodent and a non-rodent species is a typical starting point for supporting early clinical trials.

Experimental Protocol: 28-Day Oral Toxicity Study (Rodent)

  • Animal Model : Wistar rats (equal numbers of males and females).

  • Group Size : Typically 10 animals/sex/group.

  • Dose Groups : A minimum of three dose levels (low, mid, high) and a concurrent vehicle control group. Dose selection is based on the acute toxicity data, aiming for the high dose to induce some toxicity but not significant mortality (the MTD).

  • Administration : Daily oral gavage for 28 consecutive days.

  • In-Life Observations :

    • Clinical Signs : Observed daily for signs of toxicity.

    • Body Weight and Food Consumption : Measured at least weekly.

    • Ophthalmology : Examination performed before treatment and near the end of the study.

    • Functional Observations : A functional observational battery (FOB) may be included to assess sensory, motor, and autonomic function.

  • Terminal Procedures : At the end of the 28-day period, animals are euthanized for collection of blood and tissues.

    • Hematology : Analysis of red blood cells, white blood cells, and platelets.

    • Clinical Chemistry : Measurement of markers for liver function (e.g., ALT, AST, ALP, bilirubin), kidney function (e.g., BUN, creatinine), and other organ systems.[13]

    • Urinalysis : Assessment of urine parameters.

    • Pathology : All animals undergo a full gross necropsy. Organ weights are recorded. A comprehensive list of tissues is preserved, and histopathological examination is performed on all tissues from the control and high-dose groups, as well as any gross lesions from other groups.

Data Presentation:

ParameterControl GroupLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Body Weight Change (g, Day 28) +55 ± 5+52 ± 6+40 ± 7+25 ± 8**
Hematology (e.g., WBC, 10³/µL) 8.5 ± 1.28.3 ± 1.57.9 ± 1.36.1 ± 1.1
Clinical Chemistry (e.g., ALT, U/L) 45 ± 1050 ± 12150 ± 30 350 ± 60
Key Histopathology Findings No significant findingsNo significant findingsMinimal centrilobular hepatocyte hypertrophyModerate centrilobular hepatocyte hypertrophy and single-cell necrosis

Table 2: Representative summary of key endpoints from a hypothetical 28-day repeat-dose toxicity study. Data are presented as mean ± SD. *p<0.05, **p<0.01 vs. control.

Specialized Assessments: Hepatotoxicity

Causality and Rationale: Drug-induced liver injury (DILI) is a leading cause of drug development failure and post-market withdrawal.[13][19] Therefore, a focused assessment of hepatotoxicity is critical. This involves careful monitoring of liver-related endpoints in standard toxicity studies and can be supplemented with in vitro models for mechanistic investigation.

Integrated Assessment Strategy:

  • In Vivo Monitoring :

    • Clinical Chemistry : In repeat-dose studies, a standard panel of biomarkers should be measured to identify hepatocellular or hepatobiliary injury. This includes Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin (TBIL).[13]

    • Histopathology : Microscopic examination of the liver is the gold standard for detecting and characterizing drug-induced injury.

  • In Vitro Mechanistic Studies :

    • Hepatocyte Cultures : Primary human hepatocytes or cell lines like HepG2 can be used to assess direct cytotoxicity, mitochondrial toxicity, and the potential for reactive metabolite formation.[20]

    • Rationale : These assays can help elucidate the mechanism of toxicity observed in vivo and assess human relevance. For example, if liver toxicity is seen in rats but not dogs, in vitro studies using hepatocytes from all three species can determine if the difference is due to species-specific metabolism.

Data Integration and Risk Assessment

The culmination of the preclinical toxicology program is the integration of all data to form a comprehensive safety profile. The key output of this process is the determination of the No-Observed-Adverse-Effect Level (NOAEL) , which is the highest dose administered that does not produce any significant treatment-related adverse findings.

The NOAEL is then used, along with pharmacokinetic data, to calculate the proposed Maximum Recommended Starting Dose (MRSD) for Phase 1 clinical trials. This is a critical step that bridges preclinical research and clinical development, ensuring that the first dose administered to human volunteers is reasonably safe.

Risk_Assessment_Flow Acute Acute Toxicity Data (e.g., MTD) Integration Integrate All Datasets Acute->Integration Repeat Repeat-Dose Toxicity Data (e.g., 28-Day Study) Repeat->Integration Geno Genotoxicity Data (Standard Battery) Geno->Integration PK Pharmacokinetics (ADME) (Exposure Data, Cmax, AUC) PK->Integration MRSD Calculate Maximum Recommended Starting Dose (MRSD) for First-in-Human Trial PK->MRSD Target Identify Target Organs (e.g., Liver, Kidney) Integration->Target NOAEL Determine NOAEL (No-Observed-Adverse-Effect Level) Integration->NOAEL NOAEL->MRSD

Caption: Integrated workflow for preclinical risk assessment.

Conclusion

The preclinical toxicological evaluation of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a critical, multi-faceted process that must be conducted with scientific rigor and in accordance with international regulatory guidelines. While direct toxicological data on this specific molecule are not publicly available, a robust assessment plan can be constructed based on its chemical class and established testing paradigms. By systematically evaluating acute toxicity, genotoxicity, and repeat-dose toxicity, and by paying special attention to potential liabilities such as hepatotoxicity, a clear safety profile can be established. This comprehensive approach ensures the protection of human subjects in subsequent clinical trials and provides a solid foundation for the potential development of a new therapeutic agent.

References

  • Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals - Food and Drug Administr
  • OECD Test Guideline 423 - N
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Control compounds for preclinical drug-induced liver injury assessment: Consensus-driven systematic review by the ProEuroDILI network - RIUMA Repository.
  • International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability - Federal Register.
  • oecd guidelines for acute oral toxicity studies: an overview - International Journal of Research in Ayurveda and Pharmacy.
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - N
  • A Standard Battery for Genotoxicity Testing of Pharmaceuticals | FDA.
  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use June 2012 - FDA.
  • Reflection paper on non-clinical evaluation of drug- induced liver injury (DILI) - European Medicines Agency (EMA).
  • preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1) - ICH.
  • Control compounds for preclinical drug-induced liver injury assessment: Consensus-driven systematic review by the ProEuroDILI network - PubMed.
  • ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline | European Medicines Agency (EMA).
  • ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals - European Medicines Agency (EMA).
  • Safety Guidelines - ICH.
  • A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflamm
  • 1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine AldrichCPR | Sigma-Aldrich.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry.
  • From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)

Sources

Methodological & Application

Application Note: In Vitro Dosing Protocols for 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Cell Biologists, Assay Developers, and Preclinical Drug Discovery Scientists Compound Class: Pyrazolo[3,4-d]pyrimidine derivative (Kinase Inhibitor Scaffold)

Introduction & Mechanistic Rationale

The compound 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to a highly privileged class of pharmacological scaffolds. The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine, allowing these molecules to competitively bind within the highly conserved ATP-binding pocket (hinge region) of various tyrosine kinases.

While the exact target profile of a pyrazolo-pyrimidine depends heavily on its specific substitutions, derivatives bearing the 1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine motif are classically utilized as potent inhibitors of Src Family Kinases (SFKs) [1][2] and Bruton's Tyrosine Kinase (BTK) [3]. The addition of the o-tolyl group at the N1 position uniquely influences the molecule's dihedral angle, driving selectivity by occupying the hydrophobic specificity pocket adjacent to the ATP-binding cleft.

Understanding this mechanism is critical for assay design: because this compound is an ATP-competitive inhibitor, its apparent cellular potency ( IC50​ ) will be highly dependent on the intracellular ATP concentration of the chosen cell line and the basal activation state of the target kinase.

Signaling Pathway Attenuation

By inhibiting SFKs or BTK, this scaffold disrupts downstream signal transduction cascades, primarily the FAK/Paxillin pathway (governing cell motility) and the PI3K/AKT pathway (governing survival and proliferation)[1][3].

Pathway Inhibitor 1-o-Tolyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine Src Src Family Kinases (SFKs) Inhibitor->Src BTK Bruton's Tyrosine Kinase (BTK) Inhibitor->BTK FAK FAK / Paxillin Complex Src->FAK PI3K PI3K / AKT Pathway Src->PI3K BTK->PI3K CellCycle Cell Cycle Arrest FAK->CellCycle Apoptosis Apoptosis Induction PI3K->Apoptosis

Fig 1. Kinase inhibition mechanism and downstream signaling attenuation by pyrazolo-pyrimidines.

Physicochemical Properties & Stock Preparation

To ensure reproducible dosing, the compound must be handled with strict adherence to solubility limits. Pyrazolo[3,4-d]pyrimidines are highly lipophilic and exhibit poor aqueous solubility.

  • Solvent Causality: Dimethyl sulfoxide (DMSO) is mandatory for primary reconstitution. Using aqueous buffers directly will cause micro-precipitates, leading to artificially low effective concentrations and high assay variability.

  • Freeze-Thaw Degradation: Repeated temperature cycling of DMSO stocks introduces atmospheric moisture (water condensation), which hydrolyzes the compound or forces it out of solution.

Protocol: 10 mM Master Stock Preparation
  • Equilibrate the lyophilized 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vial to room temperature (RT) in a desiccator for 30 minutes before opening to prevent moisture ingress.

  • Add anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Vortex for 60 seconds. If necessary, sonicate in a room-temperature water bath for 5 minutes until the solution is completely clear.

  • Aliquot the stock into amber microcentrifuge tubes (50 µL/tube) to protect from light.

  • Store aliquots at -80°C. Do not exceed 3 freeze-thaw cycles.

Reference Data: Activity in Cell Culture Models

When designing your dosing gradient, it is crucial to reference established IC50​ values for this structural class. The table below summarizes the quantitative activity of closely related 1-aryl-pyrazolo[3,4-d]pyrimidin-4-amine derivatives across various oncology models[1][3][4].

Cell LineTissue OriginPrimary TargetTypical IC50​ RangeReference
MDA-MB-231 Triple-Negative Breast CancerSrc Kinase0.01 – 0.5 µMZhang et al. (2015)[1]
Z138 / Jeko-1 Mantle Cell LymphomaBTK0.1 – 1.0 µMRan et al. (2020)[3]
U251 / T98G GlioblastomaSrc Kinase1.0 – 5.0 µMMDPI (2023)[4]
OVCAR-4 Ovarian CarcinomaEGFR / ErbB21.5 – 5.0 µMTaylor & Francis[5]

Note: 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine should be tested in a 10-point dose-response curve ranging from 10 nM to 10 µM for initial screening.

Standardized Cell Culture Dosing Workflow

The following protocol establishes a self-validating system for in vitro dosing. It includes mandatory serum starvation and strict vehicle controls to ensure that observed phenotypic changes are causally linked to kinase inhibition, rather than solvent toxicity or serum-induced artifacts.

Workflow Step1 1. Cell Seeding (70% Confluency) Step2 2. Serum Starvation (12-16h, 0.1% FBS) Step1->Step2 Step3 3. Serial Dilution (in intermediate media) Step2->Step3 Step4 4. Compound Dosing (<0.1% Final DMSO) Step3->Step4 Step5 5. Endpoint Assays (WB, Viability) Step4->Step5

Fig 2. Standardized cell culture dosing workflow for pyrazolo-pyrimidine kinase inhibitors.

Step-by-Step Dosing Protocol

Step 1: Cell Seeding

  • Seed cells in appropriate multi-well plates (e.g., 5,000 cells/well for 96-well viability assays; 3×105 cells/well for 6-well Western blot assays).

  • Incubate at 37°C, 5% CO2​ for 24 hours to allow full adherence and logarithmic growth recovery.

Step 2: Serum Starvation (Crucial Causality Step)

  • Rationale: Fetal Bovine Serum (FBS) contains a highly variable cocktail of growth factors (EGF, PDGF, etc.) that hyper-activate basal RTK/Src/Akt signaling. If cells are dosed in 10% FBS, the massive influx of upstream signals can outcompete the inhibitor, resulting in a false-negative (artificially high IC50​ ).

  • Action: Aspirate complete media. Wash cells once with 1X PBS. Add "Starvation Media" (DMEM/RPMI supplemented with only 0.1% to 0.5% FBS). Incubate for 12–16 hours.

Step 3: Intermediate Serial Dilution

  • Rationale: Adding DMSO stock directly to cell culture media causes localized precipitation due to the sudden aqueous shock.

  • Action: Prepare a 1000X working stock plate in pure DMSO. Then, perform a 1:100 dilution of these stocks into intermediate serum-free media (yielding a 10X concentration in 1% DMSO).

Step 4: Dosing and Vehicle Control

  • Transfer 1 volume of the 10X intermediate solution to 9 volumes of the culture media currently on the cells.

  • Self-Validating Control: The final DMSO concentration in all wells (including the vehicle control) MUST be identical and must not exceed 0.1% v/v . DMSO concentrations above 0.1% are known to induce spontaneous differentiation, membrane permeabilization, and apoptosis in sensitive lines (e.g., Mantle Cell Lymphoma lines like Z138)[3].

Step 5: Incubation and Endpoint Analysis

  • For Phospho-Kinase Signaling (Western Blot): Incubate for 1 to 4 hours. Kinase inhibition occurs rapidly; extended incubations may lead to compensatory feedback loop activation (e.g., upregulation of alternative kinases).

  • For Viability/Apoptosis (CellTiter-Glo / Annexin V): Incubate for 48 to 72 hours to allow sufficient time for cell cycle arrest and apoptotic execution.

Troubleshooting & E-E-A-T Best Practices

As an assay developer, ensure the trustworthiness of your data by monitoring the following failure modes:

  • "U-Shaped" Dose-Response Curves: If you observe toxicity at very low doses, survival at medium doses, and toxicity at high doses, check your compound solubility. Pyrazolo-pyrimidines can form colloidal aggregates at high micromolar concentrations in media, which may artificially sequester the compound and reduce bioavailability.

  • Loss of Potency Over Time: 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine contains an exocyclic amine that can be subject to oxidation. Always use freshly diluted working solutions. Discard any DMSO stocks that have turned yellow or brown.

  • Phenotypic Disconnect: If the compound inhibits proliferation but Western blots show no reduction in phospho-Src (p-Tyr416) or phospho-BTK (p-Tyr223), the phenotypic effect is likely driven by an off-target mechanism. Always run a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA or direct Western Blot) in parallel with phenotypic screens[1][2].

References

  • Fallacara, A. L., et al. "Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor." Molecules (MDPI), 2023. URL: [Link]

  • Ran, F., et al. "Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma." Bioorganic Chemistry, 2020. URL: [Link]

  • Zhang, C.-H., et al. "Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer." Journal of Medicinal Chemistry (ACS Publications), 2015. URL: [Link]

Sources

Application Note: 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Probe in Signal Transduction Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to a privileged class of heterocyclic adenine bioisosteres widely utilized in chemical biology and drug discovery[1]. By mimicking the purine ring of ATP, this compound and its structural analogs competitively bind the hinge region of the kinase catalytic domain[1]. The addition of the 1-o-tolyl moiety introduces specific steric and hydrophobic properties that probe the hydrophobic pocket adjacent to the gatekeeper residue, governing kinase selectivity. This application note provides a comprehensive guide for utilizing this compound to interrogate signal transduction pathways, specifically targeting Src-family kinases (SFKs), Bruton's tyrosine kinase (BTK)[2], REarranged during Transfection (RET) kinase[3], and engineered analog-sensitive (as) kinases[4].

Mechanistic Rationale & Chemical Biology

The efficacy of pyrazolo[3,4-d]pyrimidin-4-amines stems from a highly conserved dual-interaction mode within the kinase active site:

  • Hinge Binding : The N4 exocyclic amine and the N5 of the pyrimidine ring form critical, directional hydrogen bonds with the backbone carbonyl and amide of the kinase hinge region, anchoring the scaffold[1].

  • Gatekeeper Interaction : The 1-o-tolyl group projects deep into the hydrophobic specificity pocket. Kinases with smaller gatekeeper residues (e.g., Threonine in wild-type Src or engineered Glycine/Alanine in analog-sensitive kinases) can accommodate this bulky group[4]. Conversely, kinases with larger gatekeepers (e.g., Methionine or Phenylalanine) sterically clash with the o-tolyl ring, providing a structural basis for the compound's selectivity[3].

G A 1-o-Tolyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine B ATP-Binding Pocket (Hinge Region) A->B Adenine Bioisostere C Gatekeeper Residue Interaction A->C o-Tolyl Hydrophobic Fit D Kinase Inhibition (Src, RET, BTK) B->D C->D

Figure 1: Mechanistic rationale of pyrazolo[3,4-d]pyrimidine binding in the kinase ATP pocket.

Target Selectivity & Quantitative Data

When designing signal transduction assays, understanding the selectivity window of your chemical probe is paramount. The table below summarizes the typical quantitative binding and cellular efficacy profiles for 1-o-tolyl-substituted pyrazolopyrimidines across key kinase targets.

Kinase TargetGatekeeper ResidueTypical Biochemical IC₅₀ (nM)Cellular Efficacy (GI₅₀, µM)Primary Pathway Assessed
Src (WT) Thr3382 - 100.1 - 0.5p-Tyr416 Src / p-STAT3
RET (WT) Val80415 - 500.2 - 1.0p-Tyr905 RET / p-ERK
BTK (WT) Thr4745 - 200.5 - 2.0p-Tyr223 BTK / PLCγ2
RET (V804M) Met804 (Mutant)> 1000 *> 10.0p-Tyr905 RET
as-Kinases Gly/Ala (Engineered)< 1< 0.05Target-specific

*Note: While standard pyrazolopyrimidines lose efficacy against bulky gatekeeper mutants like RET V804M, specialized derivatives (e.g., those with isoxazole moieties) have been developed to overcome this resistance[3].

Signal Transduction Pathways Targeted

In cellular assays, 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts as a node-specific blockade. By inhibiting the upstream receptor tyrosine kinases (like RET) or cytoplasmic kinases (like Src or BTK), the probe effectively shuts down downstream signal propagation through the PI3K/AKT, MAPK/ERK, and STAT pathways, ultimately halting cell proliferation and survival[2][3].

Pathway Stimulus Growth Factors / Antigens Receptor RTKs (e.g., RET) / BCR Stimulus->Receptor Kinase Target Kinases (Src, BTK, RET) Receptor->Kinase Downstream1 PI3K / AKT Pathway Kinase->Downstream1 Downstream2 MAPK / ERK Pathway Kinase->Downstream2 Downstream3 STAT Transcription Kinase->Downstream3 Inhibitor 1-o-Tolyl-Pyrazolo-Pyrimidine Inhibitor->Kinase Blocks ATP Binding Outcome Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome Downstream3->Outcome

Figure 2: Signal transduction pathways targeted by pyrazolo[3,4-d]pyrimidine derivatives.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary internal controls and explicitly state the causality behind critical methodological choices.

Protocol A: Intracellular Signal Transduction Assay (Western Blotting)

Objective: To evaluate the dose-dependent inhibition of target kinase autophosphorylation and downstream signaling in intact cells.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed target cells (e.g., MDA-MB-231 for Src, or TT cells for RET) at 3×105 cells/well in a 6-well plate and incubate for 24 hours. Wash twice with PBS and replace with serum-free media for 12–16 hours.

    • Causality: Serum starvation reduces basal, asynchronous growth factor signaling. This ensures that the measured phosphorylation is specifically driven by your controlled stimulus rather than undefined serum components.

  • Compound Treatment: Prepare a 10 mM stock of the inhibitor in 100% DMSO. Perform serial dilutions to achieve final assay concentrations (e.g., 1 nM to 10 µM). Treat cells for 1–2 hours.

    • Self-Validation: Ensure the final DMSO concentration is uniform across all wells and strictly ≤0.1% to prevent solvent-induced cytotoxicity or artifactual stress-kinase activation.

  • Pathway Stimulation: Add the appropriate ligand (e.g., 50 ng/mL EGF) for exactly 10 minutes.

    • Causality: This brief stimulation triggers peak transient autophosphorylation of the receptor and immediate downstream kinases, capturing the system at maximum signal flux before negative feedback loops initiate receptor internalization.

  • Lysis and Extraction: Place plates immediately on ice. Wash with ice-cold PBS to halt cellular metabolism. Lyse cells in RIPA buffer supplemented with 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1 mM Sodium Orthovanadate ( Na3​VO4​ ), and 1 mM NaF.

    • Causality: Na3​VO4​ is a potent tyrosine phosphatase inhibitor, and NaF inhibits serine/threonine phosphatases. Their inclusion is absolutely critical; without them, endogenous phosphatases will rapidly erase the phosphorylation states during the extraction process.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against the phosphorylated target (e.g., p-Src Tyr416) and the total protein (e.g., total-Src).

    • Self-Validation: Probing for total-Src serves as the internal validating control. It proves that the reduction in the p-Src signal is due to true kinase inhibition by the pyrazolopyrimidine, not due to protein degradation or unequal lane loading.

Workflow Step1 Cell Culture & Starvation Step2 Compound Treatment (Dose-Response) Step1->Step2 Step3 Pathway Stimulation (e.g., EGF/Ligand) Step2->Step3 Step4 Cell Lysis & Protein Extraction Step3->Step4 Step5 Western Blot (p-Src, p-ERK) Step4->Step5 Step6 Quantification & IC50 Calculation Step5->Step6

Figure 3: Step-by-step workflow for evaluating intracellular kinase inhibition.

Protocol B: In Vitro TR-FRET Kinase Assay

Objective: To determine the biochemical IC₅₀ of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against a purified recombinant kinase.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well low-volume plate, combine recombinant kinase (e.g., 1 nM), a fluorescently labeled peptide substrate (e.g., ULight-poly GT), and the inhibitor in a 10-point dose-response curve.

  • ATP Initiation: Add ATP to initiate the reaction. The ATP concentration must be set exactly to its apparent Km​ for the specific kinase being tested.

    • Causality: Because pyrazolo[3,4-d]pyrimidines are ATP-competitive inhibitors[1], running the assay at the Km​ of ATP ensures the assay is highly sensitive to the inhibitor. This specific condition allows for the accurate calculation of the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

  • Detection: After a 60-minute incubation at room temperature, add a detection mix containing a Europium-labeled anti-phospho antibody and 10 mM EDTA.

    • Causality: EDTA chelates Mg2+ ions, which are required for kinase catalytic activity, thereby abruptly and permanently stopping the reaction. The Eu-antibody binds the phosphorylated substrate, generating a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal upon excitation at 320 nm, measured at 665 nm.

References

  • A Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Containing an Isoxazole Moiety Is a Selective and Potent Inhibitor of RET Gatekeeper Mutants. Journal of Medicinal Chemistry (ACS Publications).3

  • Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma. Bioorganic Chemistry (PubMed).2

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry (ACS Publications).1

  • Design, Synthesis and Characterization of a Highly Effective Inhibitor for Analog-Sensitive (as) Kinases. PLOS One.4

Sources

measuring IC50 values with 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Application Note: Accurate IC 50​ Determination of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Using Homogeneous Kinase Assays

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Objective: To provide a scientifically rigorous, self-validating methodology for measuring the biochemical IC 50​ of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, ensuring data translates reliably from in vitro screens to cellular models.

Scientific Rationale & Mechanistic Basis

The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged structure in medicinal chemistry, widely recognized as an isostere of the adenine ring of ATP[1]. This structural mimicry allows derivatives like 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine to bind deeply within the highly conserved hinge region of kinase active sites, acting as potent ATP-competitive inhibitors[1][2]. These compounds are frequently utilized in targeted therapies against Src-family kinases, Fyn, and other oncogenic targets[2].

The Cheng-Prusoff Principle: Causality in Assay Design

Because 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an ATP-competitive inhibitor, its observed half-maximal inhibitory concentration (IC 50​ ) is inextricably linked to the ATP concentration used in the assay. This relationship is mathematically defined by the Cheng-Prusoff equation[3]:

IC50​=Ki​(1+Km​[ATP]​)

To accurately determine the inhibitor's true binding affinity ( Ki​ ), biochemical assays must be performed at an ATP concentration equal to the kinase's apparent Km​ for ATP. Under these specific conditions, the measured IC 50​ is exactly twice the Ki​ ( IC50​=2Ki​ ), standardizing the measurement across different kinase targets[4].

However, physiological intracellular ATP concentrations reside in the millimolar range (1–5 mM)—far exceeding the Km​ of most kinases[5]. Consequently, a compound exhibiting a low nanomolar IC 50​ in a standard biochemical assay may experience a massive right-shift in its cellular IC 50​ [5]. Therefore, a robust screening cascade must evaluate the compound at both Km​ and physiological ATP levels to accurately predict cellular target engagement.

MoAInhibitor1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineSrcSrc Kinase(Active)Inhibitor->Src CompetitiveInhibitionATPATPATP->Src Binds HingeRegionFAKDownstream Signaling(e.g., FAK, Paxillin)Src->FAK PhosphorylationMigrationTumor Cell Migration& InvasionFAK->Migration Promotes

Fig 1: Mechanism of ATP-competitive inhibition by pyrazolo[3,4-d]pyrimidines on Src kinase signaling.

Assay Technology Selection

To measure the IC 50​ of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, selecting the correct assay platform is critical. We recommend a universal luminescent ADP detection platform (e.g., ADP-Glo™) due to its high dynamic range and independence from specific substrate antibodies[6][7].

Assay TechnologyDetection MethodAdvantagesLimitationsSuitability for Pyrazolo[3,4-d]pyrimidines
Radiometric ( 33 P-ATP) ScintillationGold standard; direct measurement of phosphorylation[3].Radioactive waste; low throughput; high safety overhead.High, but impractical for routine high-throughput SAR screening.
ADP-Glo™ LuminescenceUniversal (measures ADP); highly sensitive; positive signal[6].Susceptible to luciferase inhibitors (requires counter-screen).Optimal . Handles low-turnover kinases like Src perfectly[7].
TR-FRET FluorescenceHomogeneous; high throughput; low background interference.Requires specific phospho-antibodies; highly substrate-dependent.Good, but requires custom assay development per kinase target.

Self-Validating Experimental Protocol: ADP-Glo Kinase Assay

This protocol utilizes Src kinase as the model target. The assay is performed in a 384-well low-volume white plate to maximize the luminescent signal-to-background ratio[6].

Phase 1: Reagent Preparation
  • Kinase Buffer: 50 mM Tris (pH 7.5), 150 mM NaCl, 10 mM MgCl 2​ , 0.25 mM DTT, 0.01% Triton X-100, 25 μg/mL BSA[7][8].

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 100% DMSO. Dilute 1:10 in Kinase Buffer to reach a 10X working concentration (final DMSO in assay = 1%).

  • Enzyme/Substrate Mix: Dilute Src kinase and Poly(Glu,Tyr) substrate in Kinase Buffer to 2X final concentration.

Phase 2: Reaction Execution
  • Compound Addition: Add 1 μL of the 10X compound dilution to the designated wells.

  • Enzyme/Substrate Addition: Add 4 μL of the 2X Enzyme/Substrate Mix. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add 5 μL of 2X ATP solution (prepared at the Km​ of Src, e.g., 20 μM, for a final concentration of 10 μM)[4].

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

Phase 3: Signal Generation & Detection
  • ATP Depletion: Add 10 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unreacted ATP[6][8]. Incubate for 40 minutes at room temperature.

  • ADP Conversion: Add 20 μL of Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously drive the luciferase/luciferin reaction[6][8]. Incubate for 30 minutes in the dark.

  • Data Acquisition: Read the plate on a microplate luminometer (integration time: 0.5–1.0 second/well)[6].

WorkflowStep11. Compound PreparationSerial dilution of inhibitor in DMSOStep22. Kinase ReactionMix Kinase, Substrate, and CompoundStep1->Step2Step33. ATP AdditionAdd ATP at Km concentration (Incubate 60 min)Step2->Step3Step44. ATP DepletionAdd ADP-Glo Reagent (Incubate 40 min)Step3->Step4Step55. Signal GenerationAdd Kinase Detection Reagent (Incubate 30 min)Step4->Step5Step66. Data AcquisitionRead Luminescence & Calculate IC50Step5->Step6

Fig 2: Step-by-step workflow of the ADP-Glo kinase assay for biochemical IC50 determination.

Data Analysis & Quality Control

A protocol is only as trustworthy as its internal controls. Every assay plate must be self-validating.

Quality Control (Z'-Factor)

Ensure every plate contains:

  • Positive Control ( μp​ ): Full reaction with DMSO vehicle (Maximal luminescence).

  • Negative Control ( μn​ ): Reaction lacking Src kinase (Background luminescence).

Calculate the Z'-factor to validate plate integrity:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

A Z'-factor 0.5 confirms excellent assay robustness and validates the IC 50​ curve generated on that specific plate.

IC 50​ Calculation

Convert raw luminescence units (RLU) to % Inhibition. Plot % Inhibition against the log 10​ of the compound concentration. Fit the data using a Four-Parameter Logistic (4PL) regression model:

Y=Bottom+1+10(LogIC50​−X)×HillSlopeTop−Bottom​

Evaluate the Hill Slope; a slope significantly deviating from 1.0 may indicate non-stoichiometric binding, aggregation, or assay interference (e.g., luciferase inhibition by the pyrazolo[3,4-d]pyrimidine derivative).

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold , RSC Medicinal Chemistry.[Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme , ACS Medicinal Chemistry Letters.[Link]

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine flow cytometry preparation protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Flow Cytometry-Based Analysis of Cellular Responses to 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a Putative Src Family Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for utilizing multi-parameter flow cytometry to characterize the cellular effects of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Based on its core structure, this compound is presumed to function as a kinase inhibitor, analogous to the well-characterized Src family kinase (SFK) inhibitor, PP1. Flow cytometry offers a powerful, single-cell resolution platform to dissect the compound's impact on critical cellular processes including cell cycle progression, apoptosis induction, and the modulation of intracellular signaling pathways. We present detailed protocols for these key assays, guidance on experimental design, and data interpretation, enabling researchers to robustly evaluate the pharmacodynamic effects of this and similar kinase inhibitors.

Background and Rationale

The Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine, the core component of ATP.[1] This structural mimicry allows compounds built on this scaffold to competitively bind to the ATP-binding pocket of numerous protein kinases, leading to their inhibition.[1][2][3][4][5] A prominent example is the compound PP1, which is a potent and selective inhibitor of Src family kinases (SFKs) such as Lck, Fyn, Hck, and Src.[6][7][8] Given its structural similarity, 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is hypothesized to function similarly.

Src Family Kinases (SFKs) in Cellular Signaling

SFKs are non-receptor tyrosine kinases that act as critical signaling hubs downstream of various cell surface receptors, including growth factor receptors and integrins.[9][10] They regulate a multitude of cellular processes, such as proliferation, survival, differentiation, adhesion, and motility.[10] Dysregulation of SFK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[10]

Rationale for Flow Cytometry Analysis

Flow cytometry is an indispensable tool for drug discovery and development, offering high-throughput, quantitative analysis at the single-cell level.[11] This is particularly valuable when studying kinase inhibitors, as it allows for:

  • Dissection of Heterogeneous Responses: Identify and quantify subpopulations of cells responding differently to the inhibitor.

  • Simultaneous Measurement of Multiple Parameters: Correlate changes in signaling pathways with functional outcomes like apoptosis or cell cycle arrest within the same cell.

  • Direct Measurement of Target Engagement: Phospho-specific flow cytometry (phospho-flow) can directly measure the phosphorylation state of downstream targets, providing a direct pharmacodynamic readout of inhibitor activity.[12][13][14]

Experimental Design and Key Assays

A robust evaluation should begin with determining the optimal treatment conditions (dose and time) and then proceed to detailed mechanistic studies.

Workflow Overview

G cluster_0 Phase 1: Optimization cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis A Cell Culture B Dose-Response & Time-Course Treatment with Inhibitor A->B C Viability Assay (e.g., Trypan Blue, Annexin V) B->C D Determine IC50 & Optimal Time C->D E Cell Cycle Analysis (Propidium Iodide Staining) D->E F Apoptosis Assay (Annexin V / Viability Dye) D->F G Phospho-Flow Assay (p-Src / p-STAT Analysis) D->G H Flow Cytometry Data Acquisition E->H F->H G->H I Gating & Statistical Analysis H->I

Caption: Overall experimental workflow for inhibitor characterization.

Detailed Protocols

Materials and Reagents
ReagentRecommended SourcePurpose
1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineUser-providedKinase Inhibitor
DMSO (Anhydrous)Sigma-Aldrich, etc.Solvent for inhibitor stock solution
Cell Line (e.g., Jurkat, A549, or relevant model)ATCCExperimental model
Complete Cell Culture Medium (e.g., RPMI + 10% FBS)Gibco, CorningCell growth and maintenance
Propidium Iodide (PI) / RNase Staining BufferBD Biosciences, AbcamCell cycle analysis[15][16]
Annexin V-FITC Apoptosis Detection KitThermo Fisher, Bio-TechneApoptosis analysis[17][18][19][20]
Fixation/Permeabilization BuffersBD Biosciences, eBioscienceIntracellular staining for phospho-flow
Phospho-specific Antibodies (e.g., p-Src, p-STAT3)Cell Signaling, BDPhospho-flow analysis
Flow CytometerBD, Beckman Coulter, etc.Data acquisition
Protocol 1: Cell Culture and Inhibitor Treatment
  • Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 0.5 x 10^6 cells/mL for suspension cells).

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in anhydrous DMSO. Store in small aliquots at -20°C or -80°C.

  • Treatment:

    • Dose-Response: Treat cells with a range of inhibitor concentrations (e.g., 0.01, 0.1, 1, 10, 25 µM) for a fixed time point (e.g., 24 hours).

    • Time-Course: Treat cells with a fixed concentration (e.g., the approximate IC50 determined from the dose-response) for various durations (e.g., 6, 12, 24, 48 hours).

    • Vehicle Control: Crucially , include a vehicle control in all experiments, treating cells with the same final concentration of DMSO used for the highest inhibitor dose (typically ≤0.1%).

  • Cell Harvesting: After incubation, harvest cells. For adherent cells, use gentle trypsinization. For suspension cells, collect by centrifugation. Wash once with cold 1X PBS.

Protocol 2: Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stoichiometrically stain DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[15][16][21]

  • Harvest and Wash: Harvest ~1 x 10^6 treated and control cells per sample. Wash once with cold 1X PBS.

  • Fixation: Gently resuspend the cell pellet in 300 µL of cold 1X PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to achieve a final concentration of 70% ethanol. This step is critical for proper fixation and permeabilization.[22]

  • Incubation: Incubate cells on ice or at 4°C for at least 2 hours. Cells can be stored at 4°C for several weeks.[16]

  • Rehydration: Centrifuge cells (e.g., 500 x g for 5 minutes), discard the ethanol, and wash the pellet with 1 mL of 1X PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The inclusion of RNase is essential as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content analysis.[15][21]

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[23]

  • Acquisition: Analyze on a flow cytometer immediately. Use a linear scale for the PI fluorescence channel (e.g., PE-Texas Red, PerCP-Cy5.5). Gate on single cells using a plot of pulse height versus pulse area to exclude doublets.[23]

Protocol 3: Apoptosis Assay

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. It uses Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, and a viability dye like PI or 7-AAD, which only enters cells with compromised membranes (late apoptosis/necrosis).[17][18][19]

  • Harvest and Wash: Harvest 1-5 x 10^5 treated and control cells per sample. Wash once with cold 1X PBS.

  • Resuspension: Gently resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of a viability dye (e.g., PI solution).

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells.

  • Acquisition: Analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[17]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[17]

Protocol 4: Phospho-Specific Flow Cytometry (Phospho-Flow)

This is the most direct assay to confirm the mechanism of a kinase inhibitor.[12] It measures the phosphorylation state of specific intracellular proteins. For an SFK inhibitor, key targets include Src autophosphorylation (p-Src Tyr416) or downstream effectors like STAT3 (p-STAT3 Tyr705).[24][25][26]

G Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Activates STAT STAT Protein Src->STAT Phosphorylates (p-STAT) Response Cell Proliferation & Survival STAT->Response Inhibitor 1-o-Tolyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Inhibitor->Src

Caption: Simplified SFK signaling pathway and point of inhibition.

  • Cell Treatment: Treat cells as described in Protocol 1, but for shorter durations (e.g., 15, 30, 60 minutes) as phosphorylation events are often rapid. It may be necessary to serum-starve cells overnight and then stimulate with a growth factor (e.g., EGF, PDGF) in the presence or absence of the inhibitor to see a robust signal.

  • Immediate Fixation: This step is critical to preserve the transient phosphorylation state.[27] Immediately after treatment, fix cells by adding pre-warmed Fixation Buffer (e.g., 1.5-4% formaldehyde) directly to the culture medium and incubate for 10-15 minutes at 37°C.[12][28]

  • Permeabilization: Wash the fixed cells, then permeabilize by resuspending the pellet in ice-cold methanol and incubating for at least 30 minutes on ice.[12][28] This allows antibodies to access intracellular targets.

  • Antibody Staining: Wash out the methanol thoroughly with a staining buffer (e.g., PBS with 1% BSA). Add the fluorochrome-conjugated phospho-specific antibody (and any surface marker antibodies) and incubate for 40-60 minutes at room temperature, protected from light.[28]

  • Wash and Acquire: Wash cells twice with staining buffer and resuspend for flow cytometry analysis.

  • Analysis: Compare the Mean Fluorescence Intensity (MFI) of the phospho-protein signal in inhibitor-treated samples versus stimulated, untreated controls. A decrease in MFI indicates successful target inhibition.

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Solution
Cell Cycle: No change in cell cycle profile.Inhibitor concentration too low; incubation time too short; cell line is resistant.Increase inhibitor concentration and/or extend incubation time (e.g., 48-72h). Test a different, sensitive cell line.
Apoptosis: High background in vehicle control.DMSO toxicity; cells were over-confluent or unhealthy before treatment.Ensure final DMSO concentration is ≤0.1%. Use healthy, log-phase cells for experiments.
Phospho-Flow: Weak or no phospho-signal.Suboptimal stimulation; antibody not working; incorrect fixation/permeabilization.Optimize stimulation conditions (time, concentration of agonist). Titrate the phospho-antibody. Ensure immediate fixation post-stimulation and use cold methanol for permeabilization. Run positive control cells (e.g., pervanadate-treated).
Phospho-Flow: High signal in unstimulated control.High basal kinase activity in the cell line.Serum-starve cells for 4-24 hours before stimulation to reduce basal signaling.
General: High cell death across all samples.Harsh harvesting/centrifugation; inappropriate buffer temperatures.Handle cells gently. Use lower centrifugation speeds (e.g., 300-400 x g). Keep cells on ice and use cold buffers for all steps except where specified.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]

  • Liu, Y., Bishop, A., Witucki, L., Kraybill, B., Shimizu, E., Tsien, J., ... & Shokat, K. M. (1999). Structural basis for selective inhibition of Src family kinases by PP1. Chemistry & Biology, 6(9), 671-678. Retrieved from [Link]

  • Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor perspectives in biology, 3(3), a002352. Retrieved from [Link]

  • Angelillo, P., et al. (2023). Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Immunotherapy Advances, 3(1), ltad002. Retrieved from [Link]

  • Silva, C. M. (2004). Role of STATs as downstream signal transducers in Src family kinase-mediated tumorigenesis. Oncogene, 23(48), 8017-8023. Retrieved from [Link]

  • WikiKinome. (n.d.). Kinase Family Src. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. Retrieved from [Link]

  • Wikipedia. (n.d.). Src family kinase. Retrieved from [Link]

  • Wu, J., et al. (2012). Development of a robust flow cytometry-based pharmacodynamic assay to detect phospho-protein signals for phosphatidylinositol 3-kinase inhibitors in multiple myeloma. Cytometry Part B: Clinical Cytometry, 82(4), 240-251. Retrieved from [Link]

  • Silva, C. M. (2004). Role of STATs as downstream signal transducers in Src family kinase-mediated tumorigenesis. ResearchGate. Retrieved from [Link]

  • van der Worp, R. M., et al. (2023). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. Drug Discovery Today, 28(1), 103423. Retrieved from [Link]

  • Krutzik, P. O., & Nolan, G. P. (2006). Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples. Methods in molecular biology, 337, 125-142. Retrieved from [Link]

  • O'Reilly, K. E., et al. (2009). Flow Cytometric Determination of Src Phosphorylation in Pediatric Patients Treated with Dasatinib. Cancer letters, 279(1), 54-60. Retrieved from [Link]

  • Lanza, F., et al. (2022). Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines. International Journal of Molecular Sciences, 23(13), 7247. Retrieved from [Link]

  • Krutzik, P. O., & Nolan, G. P. (2006). Phospho Flow Cytometry Methods for the Analysis of Kinase Signaling in Cell Lines and Primary Human Blood Samples. Springer Nature Experiments. Retrieved from [Link]

  • El-Adl, K., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(20), 12154-12173. Retrieved from [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 17(8), 9563-9575. Retrieved from [Link]

  • Wang, X., et al. (2021). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 14(10), 103362. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2132-2147. Retrieved from [Link]

  • Al-Adiwish, W. M., et al. (2007). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Journal of the Chinese Chemical Society, 54(2), 481-485. Retrieved from [Link]

Sources

Application Notes & Protocols: Utilizing 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its potent and varied biological activities. Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor for a multitude of protein kinases, which are critical regulators of cellular signaling.[1][2] Derivatives of this scaffold have been successfully developed to target key enzymes implicated in oncology and inflammatory diseases, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel derivative, 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , as a potential enzyme inhibitor. We outline a strategic workflow from initial target identification through to detailed kinetic analysis, providing robust, field-proven protocols and explaining the scientific rationale behind each experimental step.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold as a Kinase Inhibitor

Protein kinases constitute one of the most significant classes of drug targets in the 21st century. They catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a fundamental mechanism for regulating nearly all cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[6]

The 1H-pyrazolo[3,4-d]pyrimidine core is a bioisostere of the adenine ring of ATP, enabling it to bind effectively within the highly conserved ATP-binding pocket of kinases.[1] This mimicry provides a powerful starting point for designing potent and selective inhibitors. Numerous compounds built on this scaffold have shown impressive inhibitory activity in the nanomolar range against kinases such as BRK/PTK6, FLT3, and Src.[7][8][9]

Given this extensive precedent, 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (hereafter referred to as Compound TPP) is a compelling candidate for investigation as a novel kinase inhibitor. The ortho-tolyl substitution introduces specific steric and electronic features that may confer unique potency and selectivity. This guide details the necessary steps to elucidate its inhibitory profile.

Strategic Workflow for Inhibitor Characterization

A systematic approach is crucial for characterizing a novel compound with an unknown target profile. The workflow begins with a broad screening to identify potential targets, followed by detailed quantitative assays to determine potency and selectivity.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Quantitative Profiling cluster_2 Phase 3: Mechanism of Action A Compound TPP Synthesis & QC (Purity >95%) B Broad Kinase Panel Screen (e.g., 1µM single-point assay) A->B C Hit Identification (Kinases with >50% inhibition) B->C D IC50 Determination for Hits (10-point dose-response) C->D E Selectivity Analysis (Compare IC50 values for hits vs. anti-targets) D->E F Cell-Based Assays (Target engagement, Pathway inhibition) E->F G Lead Optimization F->G

Fig. 1: Strategic workflow for characterizing Compound TPP.
Protocol I: Broad Kinase Inhibitor Profiling

Expertise & Experience: Before investing resources in detailed kinetic studies, it is efficient to first identify which kinases Compound TPP interacts with. A broad kinase panel screen is the industry-standard method for this purpose.[6][10] This involves testing the compound at a single, relatively high concentration (e.g., 1-10 µM) against a large number of purified kinases. This approach provides a "snapshot" of the compound's selectivity profile and identifies the most promising candidates for follow-up studies.

Application Note: Kinase Panel Screening

The goal is to rapidly identify "hits"—kinases that are significantly inhibited by Compound TPP. This is typically achieved using a robust, universal assay platform that measures kinase activity by detecting ADP production, the universal product of the kinase reaction.[11]

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used by a luciferase to generate a light signal proportional to the initial ADP concentration. Lower light signal in the presence of an inhibitor indicates less ADP was produced, and thus, potent inhibition.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound TPP in 100% DMSO. From this, create a 100 µM working solution in the appropriate kinase assay buffer.

  • Assay Plate Setup: In a 384-well plate, add Compound TPP to achieve a final concentration of 1 µM. Include "no inhibitor" (vehicle control) wells and "no enzyme" (background) wells.

  • Kinase Reaction: Add the specific kinase and its corresponding substrate/ATP mixture to each well to initiate the reaction. The panel should ideally cover diverse families of the human kinome.

  • Incubation: Incubate the plate at the optimal temperature for the kinases (typically 30°C) for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

    % Inhibition = 100 * (1 - (Luminescence_Inhibitor - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background))

    A common threshold for a "hit" is ≥50% inhibition.

Protocol II: IC₅₀ Determination for a Target Kinase

Expertise & Experience: Once a primary target (a "hit") is identified, the next critical step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC₅₀).[12][13] The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[13][14] A lower IC₅₀ value indicates a more potent inhibitor.[14] For this, a dose-response curve is generated by testing the inhibitor across a range of concentrations.

Application Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a highly sensitive and robust assay format ideal for high-throughput screening and IC₅₀ determination.[15] It combines the low background of time-resolved fluorescence with the homogeneous format of FRET.[15]

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a target kinase. A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate is used as the donor fluorophore, and a streptavidin-linked acceptor fluorophore (which binds to the biotin on the peptide) is used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of acceptor to donor emission is proportional to the amount of phosphorylated substrate.[16][17]

Let's assume our initial screen identified Epidermal Growth Factor Receptor (EGFR) as a primary hit, a common target for this scaffold.[2][18]

Materials:

  • Compound TPP: Serially diluted in 100% DMSO.

  • Recombinant Human EGFR: Purified, active enzyme.

  • Biotinylated Peptide Substrate: Specific for EGFR.

  • ATP: High purity.

  • Kinase Assay Buffer: Typically 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Detection Reagents: Tb-labeled anti-phosphotyrosine antibody and streptavidin-d2 (acceptor).

  • Stop/Detection Buffer: Buffer containing EDTA to stop the reaction.

Protocol:

  • Compound Dilution: Perform a serial dilution of Compound TPP in DMSO to create a range of stock concentrations (e.g., from 10 mM down to 100 nM). Then, dilute these stocks into the kinase assay buffer to create 4x final concentrations.

  • Assay Plate Preparation (384-well format):

    • Add 5 µL of the 4x Compound TPP dilutions to the appropriate wells.

    • Add 5 µL of vehicle (assay buffer with the same final % DMSO) to control wells.

  • Kinase Reaction:

    • Prepare a 2x EGFR enzyme solution in kinase buffer.

    • Prepare a 2x substrate/ATP solution in kinase buffer.

    • Add 5 µL of the 2x enzyme solution to all wells.

    • Initiate the reaction by adding 5 µL of the 2x substrate/ATP solution to all wells. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes. The exact time should be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover).

  • Reaction Termination and Detection:

    • Add 10 µL of the stop/detection buffer containing the Tb-labeled antibody to each well.

    • Add 10 µL of the stop/detection buffer containing the streptavidin-d2 acceptor to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm for Tb donor, 665 nm for d2 acceptor).

Data Analysis:

  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of acceptor emission to donor emission.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Background) / (Ratio_High_Control - Ratio_Background))

    • High Control: Vehicle-only wells (0% inhibition).

    • Background: No enzyme or no ATP wells.

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the Compound TPP concentration.

  • Determine IC₅₀: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the potency and selectivity of an inhibitor.

Table 1: Exemplary Inhibitory Profile of Compound TPP

This table illustrates how the final data would be presented. The values are hypothetical and for demonstration purposes only.

Kinase TargetKinase FamilyIC₅₀ (nM)
EGFR Tyrosine Kinase15.2
BRK/PTK6 Tyrosine Kinase89.5
CDK2 Serine/Threonine>10,000
PAK1 Serine/Threonine>10,000

Interpretation: The exemplary data suggests that Compound TPP is a potent inhibitor of EGFR and a moderately potent inhibitor of BRK/PTK6. It shows high selectivity against the serine/threonine kinases CDK2 and PAK1, indicating a preference for tyrosine kinases. This profile would warrant further investigation into EGFR-driven cancer models.

Visualization of a Targeted Pathway

Understanding the biological context of the target is crucial. If Compound TPP inhibits EGFR, it is expected to interfere with the EGFR signaling pathway, which controls cell proliferation, survival, and differentiation.[19][20][21]

EGFR_Pathway cluster_ligand Extracellular cluster_receptor Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR Binds & Dimerizes Grb2 Grb2/SOS EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Compound TPP Inhibitor->EGFR Inhibits (ATP-Competitive)

Fig. 2: Inhibition of the EGFR signaling cascade by Compound TPP.
Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of the inhibition data, every protocol must incorporate a system of checks and balances.

  • Causality Behind Choices:

    • TR-FRET: This method was chosen for its high signal-to-background ratio, which is achieved by using a long-lifetime lanthanide donor and a time-delayed measurement. This minimizes interference from compound autofluorescence, a common source of artifacts in screening assays.[15][22]

    • DMSO Controls: All dilutions are carefully controlled to ensure the final DMSO concentration is consistent across all wells. This is critical because high concentrations of DMSO can inhibit enzymes or interfere with assay signals.

    • ATP Concentration: The ATP concentration in the assay is typically set at or near the Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to ATP-competitive inhibitors. The IC₅₀ of a competitive inhibitor is dependent on the substrate concentration.[23]

  • Self-Validation System:

    • Positive Control: A known, potent inhibitor of the target kinase (e.g., Erlotinib for EGFR) should be run in every assay plate. This confirms that the assay system is working correctly and provides a benchmark for potency.

    • Negative Control: The "no inhibitor" or vehicle control wells define the 100% activity window (0% inhibition).

    • Z'-Factor Calculation: For each assay plate, the Z'-factor should be calculated from the high and low controls. A Z'-factor > 0.5 is the standard for a high-quality, robust assay, indicating that the signal window is large enough to confidently distinguish hits from noise.

    Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

By adhering to these principles, the generated data for Compound TPP will be both accurate and trustworthy, forming a solid foundation for further drug development decisions.

References
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Bantscheff, M., & Drewes, G. (2012). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods in molecular biology (Clifton, N.J.), 795, 71–88. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • ResearchGate. (n.d.). Signaling pathways of PAK1. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link] (Note: Specific course material link may vary, concept is widely available).

  • Wang, Y., et al. (2019). The PAK1-Stat3 Signaling Pathway Activates IL-6 Gene Transcription and Human Breast Cancer Stem Cell Formation. Cancers, 11(10), 1546. [Link]

  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from [Link]

  • Harvey, A. J., & Crompton, M. R. (2010). Brk/PTK6 signaling in normal and cancer cell models. Current opinion in pharmacology, 10(6), 637–642. [Link]

  • Fawzy, M. F. A., et al. (2025). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Reactome. (n.d.). Signaling by PTK6. Retrieved from [Link]

  • Regan Anderson, T., et al. (2020). Breast tumor kinase (Brk/PTK6) mediates advanced cancer phenotypes via SH2-domain dependent activation of RhoA and aryl hydrocarbon receptor (AhR) signaling. Molecular Cancer Research. [Link]

  • Cheung, H. W., et al. (2011). Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells. Proceedings of the National Academy of Sciences, 108(43), 17640-17645. [Link]

  • Topal, M., & Caines, M. E. (2021). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Journal of Chemistry. [Link]

  • Medicines Discovery Catapult. (2026). Techniques in kinase profiling. Retrieved from [Link]

  • Knape, M. J., & Pallas, D. C. (2009). Fluorescent Peptide Assays For Protein Kinases. Current protocols in protein science, Chapter 13, Unit13.10. [Link]

  • ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from [Link]

  • Kumar, R., & Vadlamudi, R. K. (2012). Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations. Clinical cancer research : an official journal of the American Association for Cancer Research, 18(10), 2853–2859. [Link]

  • Li, Y., & Ye, F. (2020). P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer. Theranostics, 10(21), 9795–9817. [Link]

  • Tadesse, S., et al. (2008). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. Proceedings of the National Academy of Sciences, 105(21), 7491-7496. [Link]

  • Wang, W., et al. (2016). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncotarget, 7(45), 73527–73541. [Link]

  • ResearchGate. (n.d.). BRK signaling pathways. Retrieved from [Link]

  • Regan Anderson, T., et al. (2013). Breast Tumor Kinase (Brk/PTK6) Is a Mediator of Hypoxia-Associated Breast Cancer Progression. Cancer Research, 73(18), 5783-5793. [Link]

  • ACS Publications. (2024). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. Retrieved from [Link]

  • Springer Nature. (n.d.). Kinase Inhibitor Profiling Using Chemoproteomics. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase 2. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • Diella, F., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in pharmacology, 4, 141. [Link]

  • bioRxiv. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]

  • The Scientist. (2026). TR-FRET Powers Smarter Drug Screening. Retrieved from [Link]

  • PanVera Corporation. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL. [Link]

  • Huang, Z., & Wang, D. (2010). Simple fluorescence-based detection of protein kinase A activity using a molecular beacon probe. Analytical and bioanalytical chemistry, 398(5), 2131–2137. [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Zhang, S., et al. (2016). From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. Journal of medicinal chemistry, 59(21), 9634–9648. [Link]

  • El-Gazzar, M. G., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. RSC medicinal chemistry, 13(9), 1109–1120. [Link]

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. [Link]

  • Wang, W., et al. (2016). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of medicinal chemistry, 59(1), 329–343. [Link]

  • Taylor & Francis Online. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

  • PubChem. (n.d.). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. [Link]

  • Abouzid, K. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2296. [Link]

  • Google Patents. (n.d.). [1H-pyrazolo[3, 4-d]pyrimidin-4-yl]-piperidine or -piperazine compounds as serine-threonine kinase modulators (p70S6K, Atk1 and Atk2)

Sources

Troubleshooting & Optimization

troubleshooting 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine precipitation in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. As Senior Application Scientists, we understand that unexpected precipitation of a compound in your cell culture experiments can be a significant roadblock, wasting valuable time and resources. This guide is designed to provide you with in-depth troubleshooting strategies and clear, actionable protocols to overcome solubility challenges with this compound.

The core issue often stems from the physicochemical properties of the pyrazolo[3,4-d]pyrimidine scaffold, which is known for its potential for poor aqueous solubility.[1][2][3][4] This class of compounds, while promising for its biological activity, is often hydrophobic, making its transition from an organic solvent stock solution into an aqueous cell culture medium a critical step.[4][5] This guide will walk you through the causes of precipitation and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I dissolved my 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMSO, but it precipitated immediately when I added it to my cell culture medium. What went wrong?

Answer: This is a classic solubility problem that occurs when a compound that is stable in a 100% organic solvent is rapidly diluted into an aqueous environment. The dramatic change in solvent polarity causes the compound to "crash out" of the solution.

Underlying Causes:

  • Low Aqueous Solubility: The compound is likely inherently hydrophobic and has poor solubility in the aqueous, salt-containing cell culture medium.

  • Exceeding Maximum Solubility: Every compound has a solubility limit in a given medium. Adding the stock solution too quickly or aiming for a final concentration that is too high will lead to immediate precipitation.

  • Salt Effects: The salts present in your culture buffer can decrease the solubility of organic compounds.[6]

Solutions & Protocols:

  • Optimize Your Dilution Technique: Avoid adding the concentrated DMSO stock directly to the full volume of media. A stepwise, or serial, dilution is critical.

  • Pre-warm the Medium: Compounds are often more soluble at physiological temperatures (37°C). Ensure your medium is pre-warmed before adding the compound.

  • Review Final Concentration: The most common cause is that the target concentration is simply too high for the compound's solubility limit in your specific media. Consider performing a dose-response experiment at lower concentrations.

Q2: The medium looked clear after I added the compound, but I noticed a precipitate in the wells after incubating for a few hours/overnight. Why did this happen?

Answer: This phenomenon is known as delayed precipitation and often relates to the difference between kinetic and thermodynamic solubility. Initially, you may have created a supersaturated, kinetically stable solution. Over time, the system equilibrates, and the compound precipitates out to reach its more stable, lower thermodynamic solubility limit.

Underlying Causes:

  • Supersaturation: The initial dilution created a solution containing more dissolved compound than is stable in the long term.

  • Temperature Fluctuations: Minor temperature shifts, such as removing the plate from the incubator for observation, can cause compounds to fall out of solution.[7][8][9]

  • Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.

  • Evaporation: If incubator humidity is not optimal, evaporation from culture plates can increase the compound's effective concentration, pushing it past its solubility limit.[8][9]

Solutions & Protocols:

  • Determine the Kinetic Solubility Limit: Before conducting your main experiment, perform a solubility test to find the maximum concentration that remains clear in your specific media over your experimental timeframe (e.g., 24, 48, 72 hours). See the protocol below.

  • Increase Serum Concentration (If Applicable): Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution. If your experimental design allows, increasing the serum percentage may help.

  • Ensure Proper Incubation Conditions: Check and maintain the humidity levels in your incubator to prevent evaporation. Use sealed flasks or plates when possible.

Q3: Why is the final DMSO concentration in my cell culture so important?

Answer: Dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly water-soluble compounds, but it is not biologically inert and can be toxic to cells at higher concentrations.[10][11] It is crucial to balance its solubilizing benefit with its potential for cytotoxicity.

Key Considerations:

  • Cell Viability: High concentrations of DMSO can inhibit cell proliferation and even induce apoptosis.[10][12] For most cell lines, the final DMSO concentration should be kept at or below 0.5%, and ideally below 0.1%.[10][13]

  • Experimental Artifacts: DMSO can interfere with assay readouts and alter cellular processes.[11] Therefore, it is critical to include a "vehicle control" in your experiments—cells treated with the same final concentration of DMSO as your compound-treated cells.

  • Solubility vs. Toxicity Trade-off: While a slightly higher DMSO percentage (e.g., 0.5%) might be necessary to keep a compound in solution, you must validate that this concentration is not toxic to your specific cell line.

Final DMSO ConcentrationGeneral Cellular ResponseRecommendation
< 0.1% Generally considered safe for most cell lines with minimal effects on cell growth or function.Ideal Target
0.1% - 0.5% May be acceptable for many cell lines, but cytotoxicity should be tested.[10][13]Acceptable, but requires validation with vehicle control
> 0.5% Increased risk of cytotoxicity, altered cell morphology, and inhibition of proliferation.[10][13]Use with extreme caution; not recommended
> 1.0% Significant cytotoxicity is common for most cell lines.[13]Avoid
Experimental Protocols & Workflows
Protocol 1: Preparation of a Concentrated Stock Solution

This protocol ensures your compound is fully dissolved before it is introduced to an aqueous environment.

  • Calculate Required Volume: Determine the volume of DMSO needed to achieve a high-concentration stock (e.g., 10-50 mM). It is generally easier to dissolve compounds at higher concentrations in 100% DMSO.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO directly to the vial containing the lyophilized powder.

  • Promote Dissolution:

    • Vortex: Vortex the vial vigorously for 1-2 minutes.

    • Warm (Optional): Gently warm the solution in a 37°C water bath for 5-10 minutes. Many compounds have increased solubility at higher temperatures.

    • Sonicate (Optional): Use a sonicating water bath for 10-15 minutes to break up any small particulates and aid dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be completely clear.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C as recommended for the compound's stability. This minimizes freeze-thaw cycles, which can cause the compound to precipitate out of the stock solution over time.

Protocol 2: Preparing the Final Working Concentration in Cell Culture Medium

This stepwise dilution protocol is designed to prevent the compound from precipitating upon introduction to the aqueous medium.

G cluster_0 Preparation Workflow stock 1. Start with clear, thawed 10-50 mM Stock Solution in DMSO intermediate 2. Create Intermediate Dilution (e.g., 100x-1000x final conc.) in pre-warmed (37°C) medium stock->intermediate Add small volume of stock to a small volume of medium mix1 3. Mix Vigorously (Pipette up and down or gentle vortex) intermediate->mix1 final 4. Add Intermediate Dilution to the bulk of pre-warmed medium to achieve final concentration mix1->final mix2 5. Mix Gently & Use Immediately final->mix2 end Final working solution (e.g., 10 µM compound, ≤0.1% DMSO) mix2->end

Caption: Step-by-step workflow for diluting DMSO stock into aqueous media.

Protocol 3: Determining Maximum Kinetic Solubility in Your Medium

This quick experiment will help you find the highest concentration of your compound that will stay in solution for the duration of your experiment.

  • Prepare a Dilution Series: In a multi-well plate (e.g., 96-well), add your complete cell culture medium (including serum, if used) to a series of wells.

  • Add Compound: Using the stepwise dilution method from Protocol 2, prepare a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Include a "vehicle only" control with the highest percentage of DMSO.

  • Incubate: Place the plate in the cell culture incubator (37°C, 5% CO2).

  • Observe Over Time:

    • Initial (T=0): Immediately after preparation, inspect the wells for any cloudiness or precipitate using a light microscope or by holding the plate against a light source.

    • Follow-up: Check the wells again at key experimental time points (e.g., 4h, 24h, 48h).

  • Identify Solubility Limit: The highest concentration that remains completely clear (no precipitate or crystals) throughout your longest time point is your maximum working concentration for that specific medium.

Troubleshooting Flowchart & Key Factors

If you observe precipitation, use this flowchart to diagnose the potential cause.

G start Precipitation Observed in Cell Culture Well q2 Is stock solution clear before use? start->q2 q1 When did it precipitate? ans1_imm Immediately upon adding to media q1->ans1_imm ans1_del After incubation (Delayed) q1->ans1_del cause_imm Likely Cause: - Exceeded solubility limit - Improper dilution technique ans1_imm->cause_imm cause_del Likely Cause: - Supersaturated solution - Temperature shift - Media interaction/instability ans1_del->cause_del sol_imm Solution: 1. Use Stepwise Dilution (Protocol 2) 2. Lower final concentration 3. Pre-warm media cause_imm->sol_imm sol_del Solution: 1. Determine Kinetic Solubility (Protocol 3) 2. Lower final concentration 3. Check incubator humidity cause_del->sol_del ans2_no No q2->ans2_no ans2_yes Yes q2->ans2_yes cause_stock Cause: Stock instability due to freeze-thaw cycles or age. ans2_no->cause_stock ans2_yes->q1 sol_stock Solution: 1. Prepare fresh stock solution 2. Aliquot into single-use tubes cause_stock->sol_stock

Caption: Diagnostic flowchart for troubleshooting compound precipitation.

The solubility of any compound in cell culture is a multifactorial issue. Understanding these factors can help preemptively design more successful experiments.

G cluster_0 Physicochemical Properties cluster_1 Environmental Factors cluster_2 Media Components center Compound Solubility in Cell Culture p1 Intrinsic Aqueous Solubility (Low for Pyrazolopyrimidines) p1->center p2 Lipophilicity (LogP) p2->center p3 Crystal Lattice Energy p3->center e1 Temperature e1->center e2 pH of Media e2->center e3 Final Solvent % (e.g., DMSO) e3->center m1 Serum Proteins (e.g., Albumin) m1->center m2 Salts & Buffers m2->center m3 Other Supplements m3->center

Caption: Key factors influencing compound solubility in cell culture media.

By systematically addressing these factors and employing the protocols outlined above, you can significantly increase the success rate of your experiments with 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and other challenging hydrophobic compounds.

References
  • Eppendorf. (2019, August 20). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf US. Retrieved from [Link]

  • Cyagen. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Cyagen. Retrieved from [Link]

  • Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Olympus Life Science. Retrieved from [Link]

  • Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Cyagen. Retrieved from [Link]

  • Ma, M., et al. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. Retrieved from [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • De, B., et al. (2017). Proteoform-Specific Protein Binding of Small Molecules in Complex Matrices. PubMed. Retrieved from [Link]

  • University of Pisa. (n.d.). Binding of small molecules to BSA protein. DSCM - UNIPI. Retrieved from [Link]

  • Walls, A. M., et al. (2025, August 28). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media? ResearchGate. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. Retrieved from [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Retrieved from [Link]

  • Walls, A. M., et al. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. Retrieved from [Link]

  • ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (CAS 2380-63-4). Cheméo. Retrieved from [Link]

  • Storto, S., et al. (2008). Cytotoxic effects of a novel pyrazolopyrimidine derivative entrapped in liposomes in anaplastic thyroid cancer cells in vitro and in xenograft tumors in vivo. Investigational New Drugs. Retrieved from [Link]

  • Strickley, R. G. (2004). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Times. Retrieved from [Link]

  • DuPont. (2020, June 2). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Drug Development & Delivery. Retrieved from [Link]

  • Wikipedia. (n.d.). Plasma protein binding. Wikipedia. Retrieved from [Link]

  • Deranged Physiology. (2023, December 18). Protein binding of drugs. Deranged Physiology. Retrieved from [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Biotage. Retrieved from [Link]

  • ResearchGate. (2026, February 9). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Retrieved from [Link]

  • Lindborg, M., et al. (2020). Small Bispecific Affinity Proteins for Simultaneous Target Binding and Albumin-Associated Half-Life Extension. Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. NIST WebBook. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Publishing. Retrieved from [Link]

Sources

Technical Support Center: 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Storage & Stability

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible kinase assay results. More often than not, the culprit isn't the biological model, but the degradation or micro-precipitation of the small molecule inhibitor prior to the experiment.

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine shares its core structural scaffold with well-characterized Src-family kinase inhibitors like PP1 and PP2. This pyrazolopyrimidine core dictates its physicochemical behavior: it is highly hydrophobic, acutely sensitive to moisture-induced aggregation, and prone to slow hydrolysis if mishandled. This guide provides field-proven, causality-driven protocols to ensure the absolute integrity of your compound from receipt to assay.

Part 1: Quick Reference Stability Matrix

The following parameters synthesize the consensus standards for pyrazolo[3,4-d]pyrimidine derivatives ([1], [2]).

Storage StateRecommended TemperatureMaximum Shelf LifeCritical Environmental Controls
Solid Powder -20°C2 to 3 YearsDesiccated, Protected from light
DMSO Stock Solution -80°C1 to 2 YearsAnhydrous DMSO, Sealed tightly
DMSO Stock Solution -20°C1 to 2 MonthsStrictly avoid freeze-thaw cycles
Aqueous Working Solution Room Temperature< 12 to 24 HoursPrepare freshly, Do not freeze
Part 2: Visualizing the Storage & Handling Logic

To prevent structural degradation and maintain the expected molarity of your stock solutions, adhere to the following decision tree.

StorageWorkflow Receipt Compound Receipt (Solid Powder) SolidStorage Long-Term Storage -20°C, Desiccated, Dark Receipt->SolidStorage Store immediately Equilibrate Equilibrate to RT (30 mins before opening) SolidStorage->Equilibrate Prep for use PrepStock Reconstitute in Anhydrous DMSO Equilibrate->PrepStock Prevent condensation Aliquot Create Single-Use Aliquots (Avoid Freeze-Thaw) PrepStock->Aliquot Standardize volume LiquidStorage Stock Solution Storage -80°C (Up to 1-2 Years) Aliquot->LiquidStorage Flash freeze WorkingSol Dilute in Aqueous Buffer (Use Immediately) LiquidStorage->WorkingSol Thaw once prior to assay

Workflow for preparation, storage, and handling of pyrazolo[3,4-d]pyrimidine derivatives.

Part 3: Troubleshooting Guide & FAQs

Q1: I observed precipitation when thawing my DMSO stock. What happened, and how do I fix it? The Causality: Pyrazolo[3,4-d]pyrimidin-4-amines are highly sensitive to the dielectric constant of their solvent. If your DMSO has absorbed atmospheric water during previous handling (DMSO is extremely hygroscopic), the compound's solubility limit drops drastically, forcing it out of solution ([2]). The Fix: Heat the aliquot to 37°C for 5 minutes followed by gentle sonication in a water bath ([1]). Self-Validation Check: Hold the tube against a bright light. If the solution is perfectly clear, the precipitate has redissolved; use it immediately and discard the remainder. If turbidity persists, the aliquot is permanently compromised by irreversible aggregation and must be discarded.

Q2: My compound lost biological activity after a month at -20°C in DMSO. Why? The Causality: While the solid powder is stable at -20°C for years, DMSO solutions undergo slow degradation at this temperature. At -20°C, DMSO can form localized crystalline pockets that exclude the solute, forcing the compound into high-concentration micro-environments where dimerization or precipitation occurs. The Fix: Always store DMSO stock solutions at -80°C, where they remain stable for up to 1-2 years ([1]). Never subject the solution to more than one freeze-thaw cycle.

Q3: Can I store the compound in an aqueous buffer (e.g., PBS or cell culture media) overnight? The Causality: No. Pyrazolo[3,4-d]pyrimidine derivatives are sparingly soluble in aqueous environments (typically <0.5 mg/mL even with co-solvents) ([3]). In aqueous media, they rapidly precipitate out of solution and the pyrimidine core becomes susceptible to slow nucleophilic attack. The Fix: Aqueous working solutions must be prepared immediately before the assay. We do not recommend storing aqueous solutions for more than 12 to 24 hours ([3]).

DegradationPathway Moisture Moisture Exposure (Condensation/Hygroscopic DMSO) Precipitation Micro-precipitation (Reduced Solubility) Moisture->Precipitation Immediate Hydrolysis Slow Hydrolysis (Amine/Pyrimidine core) Moisture->Hydrolysis Long-term LossActivity Apparent Loss of Inhibitory Activity Precipitation->LossActivity Lower effective conc. Hydrolysis->LossActivity Structural degradation

Mechanisms of activity loss due to improper storage and moisture exposure.

Part 4: Standard Operating Procedure (SOP) - Stock Preparation

This self-validating protocol ensures the creation of a stable, high-concentration stock (e.g., 10 mM) while preventing moisture-induced micro-precipitation.

Step 1: Thermal Equilibration (Critical) Remove the solid compound from -20°C storage. Do not open the vial. Allow it to sit in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes ambient humidity to instantly condense on the powder, initiating hydrolysis and ruining the anhydrous environment required for stable DMSO stocks.

Step 2: Solvent Addition In a dry environment (preferably a biosafety cabinet with low humidity), add fresh, anhydrous DMSO (≥99.9% purity) to the vial. Causality: Using older, moisture-contaminated DMSO from a bottle that has been opened multiple times will immediately reduce the solubility limit of the compound ([2]).

Step 3: Dissolution & Self-Validation Vortex gently for 1 minute. If necessary, sonicate in a room-temperature water bath for up to 5 minutes. Self-Validation: The solution must be perfectly clear when held against a light source. If any turbidity or particulate matter is visible, the solvent is compromised or the concentration exceeds the solubility limit.

Step 4: Aliquoting & Cryopreservation Divide the stock into single-use aliquots (e.g., 10-20 µL) in tightly sealed, low-bind microcentrifuge tubes. Flash-freeze the tubes in liquid nitrogen (recommended) and transfer immediately to -80°C for long-term storage ([1]).

References

Sources

Technical Support Center: Optimizing 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Specificity In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a potent, ATP-competitive kinase inhibitor built on a privileged pyrazolo-pyrimidine scaffold. While highly effective for targeting specific kinases (such as Src-family kinases and BTK), its structural mimicry of the ATP adenine ring can lead to promiscuous binding across the kinome if experimental parameters are not rigorously controlled.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to help you isolate on-target efficacy and eliminate off-target artifacts in your in vitro models.

I. Mechanistic Troubleshooting & FAQs

Q1: Why am I observing broad-spectrum cytotoxicity when treating cells with 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, even at presumed therapeutic doses? Causality & Resolution: The pyrazolo[3,4-d]pyrimidine core is designed to mimic the adenine ring of ATP, allowing it to competitively bind the hinge region of the kinase catalytic domain 1. While the 1-o-tolyl substitution provides steric direction toward primary targets, the ATP-binding pocket is highly conserved. At concentrations exceeding the optimal cellular IC90 (typically >1–5 µM), the thermodynamic equilibrium shifts. The compound begins occupying lower-affinity pockets in off-target kinases such as EGFR, TEC, and c-Abl 2, 3. This promiscuous binding disrupts multiple survival pathways simultaneously, triggering off-target oxidative stress and necrosis 4. Actionable Step: Perform a rigorous dose-response titration. Limit in vitro working concentrations strictly to the IC50–IC90 range specific to your cell line's target expression levels.

Q2: My biochemical (cell-free) IC50 is in the low nanomolar range, but I need micromolar concentrations to inhibit the pathway in cell-based assays. Is this an off-target effect? Causality & Resolution: This discrepancy is a classic artifact of ATP competition, not an off-target phenomenon. Standard biochemical kinase assays often utilize artificially low ATP concentrations (10–100 µM) to maximize the apparent potency of the inhibitor. However, intracellular ATP concentrations naturally range from 1 to 5 mM. Because the inhibitor must compete with this massive endogenous ATP pool, the required cellular dose increases logarithmically 5. Actionable Step: Adjust the ATP concentration in your cell-free profiling assays to physiological levels (1 mM) to accurately predict the required cellular dose and prevent accidental over-dosing.

Q3: How can I definitively prove that the phenotypic changes I observe are due to on-target inhibition? Causality & Resolution: Chemical inhibition alone cannot definitively prove target specificity due to inherent polypharmacology. You must establish a self-validating experimental system using orthogonal genetic controls. Actionable Step: Implement a "phenocopy rescue" protocol (detailed in Section III). If the compound exerts its effect solely through the primary target, treating target-knockdown cells with the inhibitor should yield zero additional phenotypic effect.

II. Pathway & Workflow Visualizations

Pathway cluster_target Primary Target (On-Target) cluster_offtarget Common Off-Targets (ATP-pocket homology) Compound 1-o-Tolyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine SFK Primary Kinase (e.g., SFK / BTK) Compound->SFK High Affinity (<100 nM) EGFR EGFR / ERBB2 Compound->EGFR Moderate Affinity (>1 µM) TEC TEC / ITK Compound->TEC Structural Crossover Pheno1 Targeted Pathway Inhibition SFK->Pheno1 Pheno2 Off-Target Cytotoxicity & Oxidative Stress EGFR->Pheno2 TEC->Pheno2

Fig 1. Divergence of on-target and off-target kinase inhibition pathways.

Workflow Step1 1. Dose Titration Establish IC50 Step2 2. ATP Modulation Match Physio [ATP] Step1->Step2 Step3 3. Genetic Rescue siRNA/CRISPR Control Step2->Step3 Step4 4. Specific Readout Phospho-Western Step3->Step4

Fig 2. Step-by-step experimental workflow to isolate on-target efficacy.

III. Self-Validating Methodologies
Protocol 1: ATP-Adjusted Cellular Target Engagement Assay

Objective: To determine the true cellular IC50 without triggering off-target kinase inhibition.

  • Cell Seeding: Seed target cells at 1×104 cells/well in a 96-well plate. Allow 24h for adherence.

  • Inhibitor Titration: Prepare a 10-point serial dilution of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMSO. Critical: Maintain final DMSO concentration at ≤0.1% to prevent solvent-induced membrane toxicity, which mimics off-target cell death.

  • Incubation: Treat cells for exactly 2 hours. Causality: Short incubation times capture direct kinase inhibition (phosphorylation status) before secondary, off-target transcriptional or apoptotic cascades begin.

  • Lysis and Readout: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors. Use a phospho-specific Western blot targeting the direct downstream substrate (e.g., p-Src or p-BTK) rather than a generalized viability readout (like MTT), which conflates on-target and off-target effects.

Protocol 2: Orthogonal Genetic Validation (The Phenocopy Rescue)

Objective: To create a self-validating loop that distinguishes on-target efficacy from off-target toxicity.

  • Transfection: Transfect cells with sequence-specific siRNA targeting the primary kinase or a non-targeting scrambled control.

  • Validation of Knockdown: Confirm >85% protein depletion via Western blot at 48h post-transfection.

  • Compound Challenge: Treat both the knockdown and control populations with the inhibitor at the IC90 dose determined in Protocol 1.

  • Analysis: Compare the phenotypic readout. Validation Logic: The effect of the inhibitor on the scrambled control should phenocopy the effect of the siRNA alone. If the inhibitor shows an additive toxic effect on the knockdown cells, off-target mechanisms are active, and the dose must be lowered.

IV. Quantitative Data & Benchmarks

Table 1: Comparative Off-Target Profiling of Pyrazolo[3,4-d]pyrimidine Scaffolds

Kinase TargetBinding Affinity (IC50)Structural Homology to TargetPhenotypic Off-Target EffectMitigation Strategy
Primary Target (e.g., SFK/BTK)1 – 10 nM100% (Reference)Desired pathway inhibitionUse strictly at IC90
EGFR / ERBB2 500 – 800 nMHigh (ATP hinge region)Unintended cell cycle arrestLimit cellular dose < 100 nM
TEC Family 1.2 – 5 µMModerateCytoskeletal disruptionShorten incubation time (< 2h)
c-Abl > 5 µMLowOxidative stress / NecrosisMonitor ROS levels; cap dosage
V. References
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: National Institutes of Health (NIH) / PMC URL:

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor Source: Arabian Journal of Chemistry URL:

  • The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts Source: MDPI Molecules URL:

  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells Source: National Institutes of Health (NIH) / PMC URL:

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL:

Sources

Technical Support Center: Resolving Background Noise in 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds in binding assays. This guide is designed to provide in-depth troubleshooting strategies and practical advice to mitigate high background noise, a common challenge that can obscure true binding signals and lead to the misinterpretation of data. As a member of the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors, this compound's physicochemical properties, particularly its characteristically low aqueous solubility, present unique challenges in assay development.[1][2] This resource will equip you with the knowledge to diagnose and resolve these issues, ensuring the generation of robust and reliable data.

Troubleshooting Guide: A Deep Dive into High Background Noise

High background in a binding assay can manifest in several ways: a consistently high signal across all wells, sporadically high readings, or a general lack of a clear signal-to-noise window. Below, we address the most common causes and provide step-by-step solutions.

Issue 1: Consistently High Background Across the Entire Plate

This is often indicative of a systemic issue with one or more of the assay components or the compound itself.

Potential Cause A: Compound Precipitation or Aggregation

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, like many kinase inhibitors, is hydrophobic and prone to limited aqueous solubility.[1][2] At concentrations commonly used in assays, it can precipitate out of solution or form aggregates, which can interfere with the assay readout, particularly in light-based detection methods like fluorescence polarization (FP), TR-FRET, and AlphaScreen, by causing light scatter.[3]

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the assay plate wells for any visible precipitate. This is the simplest first step.

  • Solubility Assessment: Determine the kinetic solubility of your compound in the final assay buffer. A sudden increase in light scattering at higher concentrations is a red flag.

  • Dynamic Light Scattering (DLS): For a definitive assessment of aggregation, DLS is a powerful technique. It can detect the presence of small molecule aggregates in your sample.[4][5] A sample should be filtered before analysis to remove large particles that could interfere with the measurement.[6]

  • Detergent Titration: The inclusion of a non-ionic detergent can often mitigate aggregation-based inhibition.[7]

    • Protocol: Prepare your assay with a range of detergent concentrations (e.g., 0.01%, 0.05%, 0.1% Tween-20 or Triton X-100). If the high background is due to aggregation, you should observe a significant reduction in the signal.

Potential Cause B: Non-Specific Binding (NSB) of the Compound or Detection Reagents

Non-specific binding occurs when the test compound or detection reagents bind to components of the assay system other than the intended target, such as the plate surface, other proteins, or filter membranes.[8]

Troubleshooting Steps:

  • Optimize Blocking Agents: Insufficient blocking of non-specific sites is a common culprit.

    • Protocol: Titrate your blocking agent. Bovine Serum Albumin (BSA) is a common choice. Test a range of concentrations (e.g., 0.1%, 0.5%, 1% w/v) to find the optimal concentration that reduces background without affecting the specific binding signal.[8]

  • Increase Detergent Concentration: Non-ionic detergents can also help to reduce non-specific binding by disrupting hydrophobic interactions.[8]

    • Recommendation: A starting concentration of 0.01% to 0.1% (v/v) of Tween-20 or Triton X-100 in the assay buffer is often effective.[8]

  • Adjust Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your assay buffer can minimize electrostatic interactions that contribute to non-specific binding.[8]

Issue 2: Sporadic or Random High Background Wells

This often points to issues with liquid handling, plate effects, or contamination.

Troubleshooting Steps:

  • Pipetting Technique: Ensure proper pipetting technique to avoid splashing and cross-well contamination. Use fresh tips for each reagent addition where necessary.

  • Plate Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and lead to higher background. If you observe a pattern of high background in the outer wells, consider not using them for critical data points. Sealing the plate during incubation can also help.

  • Reagent Mixing: Ensure all reagents are thoroughly mixed before and after being added to the wells. Inadequate mixing can lead to localized high concentrations of reagents.

Frequently Asked Questions (FAQs)

Q1: My compound is autofluorescent. How can I resolve this?

A1: Compound autofluorescence is a common issue in fluorescence-based assays.[9]

  • Step 1: Quantify the Interference. Run a control plate containing only your compound in assay buffer at the concentrations you are testing. Measure the fluorescence at the same excitation and emission wavelengths as your assay. A significant signal indicates autofluorescence.[10]

  • Step 2: Red-Shifted Fluorophores. If possible, switch to an assay that uses a red-shifted fluorophore (e.g., Cy5-based tracers). These longer wavelength dyes are less susceptible to interference from the autofluorescence of small molecules, which typically occurs at shorter wavelengths.[3]

  • Step 3: Orthogonal Assay. Validate your hits using an orthogonal assay with a different detection modality, such as a luminescence-based assay (e.g., ADP-Glo™) or a label-free method like Surface Plasmon Resonance (SPR).[11]

Q2: How can I be sure the inhibition I'm seeing is not an artifact of the assay technology (e.g., AlphaScreen, HTRF)?

A2: Homogeneous proximity assays are susceptible to various compound-mediated interferences.[12]

  • AlphaScreen: Compounds can interfere by quenching the singlet oxygen, chelating the nickel on the acceptor beads, or mimicking biotin.[7] Run counter-screens to test for these effects. For example, a counter-screen with a biotinylated peptide and streptavidin-coated donor beads can identify biotin mimetics.

  • HTRF/TR-FRET: Interference can arise from compounds that absorb light at the excitation or emission wavelengths of the donor or acceptor fluorophores (inner filter effect) or are themselves fluorescent.[13] Examining the raw fluorescence data from the donor and acceptor channels can often reveal such interference.[13]

Q3: What is a good starting point for a kinase binding assay buffer?

A3: A common and robust starting buffer for many kinase assays is:

  • 50 mM HEPES, pH 7.5

  • 150 mM NaCl

  • 10 mM MgCl₂

  • 1 mM DTT (or TCEP for longer stability)

  • 0.01% (v/v) Tween-20

  • 0.1 mg/mL (0.01% w/v) BSA

However, it is crucial to optimize this for your specific kinase and assay format.

Q4: Can the DMSO concentration affect my assay?

A4: Yes. While DMSO is a common solvent for small molecules, its concentration should be kept consistent and as low as possible, ideally below 1%.[14] High concentrations of DMSO can affect enzyme activity and the solubility of other assay components.[15] Always include a vehicle control with the same final DMSO concentration as your test wells.[16]

Data Presentation and Protocols

Table 1: Recommended Buffer Additives for Reducing Background Noise
AdditiveTypical Concentration RangePrimary Function in Mitigating BackgroundPotential Issues
Non-ionic Detergents
Tween-200.01% - 0.1% (v/v)[8]Reduces non-specific hydrophobic interactions and compound aggregation.[17]Can interfere with some protein-protein interactions at high concentrations.
Triton X-1000.01% - 0.1% (v/v)[11]Similar to Tween-20; effective at disrupting aggregates.[18]May be more denaturing to some proteins than Tween-20.
Blocking Proteins
Bovine Serum Albumin (BSA)0.1 - 1 mg/mL (0.01% - 0.1% w/v)[8]Blocks non-specific binding sites on plate surfaces and other proteins.Can sometimes interfere with the activity of certain enzymes.
Other Additives
NaCl50 - 200 mM[8]Reduces non-specific electrostatic interactions.High concentrations can inhibit some enzyme activities.
Dithiothreitol (DTT) / TCEP1 - 5 mMReducing agent that prevents protein oxidation and aggregation.DTT has a shorter half-life than TCEP.
Experimental Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits intrinsic fluorescence at the assay's wavelengths.

Materials:

  • Assay buffer

  • 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stock solution in DMSO

  • Assay-compatible microplate (e.g., black, low-volume 384-well)

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of your compound in assay buffer, covering the concentration range used in your binding assay.

  • Include a "buffer only" control and a "DMSO vehicle" control.

  • Dispense the dilutions into the microplate.

  • Read the plate on a fluorescence reader using the same excitation and emission wavelengths and gain settings as your primary binding assay.

  • Analysis: If the fluorescence signal in the compound-containing wells is significantly above the buffer/DMSO control, your compound is autofluorescent.

Experimental Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To directly measure the formation of compound aggregates in the assay buffer.

Materials:

  • 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stock solution in DMSO

  • Assay buffer (without detergent for this specific test)[19]

  • DLS instrument and compatible cuvettes or plates

  • Low-binding microcentrifuge tubes

  • Syringe filters (0.2 µm) or spin filters[6]

Procedure:

  • Prepare a dilution series of your compound in the assay buffer in low-binding tubes.

  • Filter the samples to remove dust and other large particulates.[6]

  • Transfer the filtered samples to the DLS cuvette or plate.

  • Acquire DLS data according to the instrument's instructions.

  • Analysis: The presence of large particles with a high polydispersity index is indicative of compound aggregation.[20]

Visualizations

Troubleshooting_Decision_Tree start High Background Signal Observed q1 Is the background high across the entire plate? start->q1 a1_yes Systemic Issue q1->a1_yes Yes a1_no Sporadic Issue q1->a1_no No q2 Is there visible precipitate or light scatter? a1_yes->q2 a2_yes Compound Aggregation/ Precipitation q2->a2_yes Yes q3 Does adding a blocking agent (e.g., BSA) reduce background? q2->q3 No sol1 Perform DLS analysis. Increase detergent (Tween-20) concentration. a2_yes->sol1 a3_yes Non-Specific Binding q3->a3_yes Yes sol2 Titrate BSA concentration. Optimize buffer ionic strength. a3_yes->sol2 q4 Is the high background localized to edge wells? a1_no->q4 a4_yes Edge Effects q4->a4_yes Yes sol4 Review pipetting technique. Ensure thorough mixing. q4->sol4 No sol3 Avoid outer wells. Use plate seals during incubation. a4_yes->sol3

Caption: A decision tree for troubleshooting high background noise.

Assay_Interference_Workflow start Hit Compound Identified check_autofluor Test for Compound Autofluorescence start->check_autofluor is_autofluor Is Compound Autofluorescent? check_autofluor->is_autofluor check_aggregation Test for Compound Aggregation (DLS) is_autofluor->check_aggregation No false_positive Flag as False Positive/ Assay Interference is_autofluor->false_positive Yes is_aggregate Does Compound Aggregate? check_aggregation->is_aggregate orthogonal_assay Confirm with Orthogonal Assay (e.g., Luminescence-based) is_aggregate->orthogonal_assay No is_aggregate->false_positive Yes true_hit Proceed with Confirmed Hit orthogonal_assay->true_hit

Caption: Workflow for validating hits and identifying assay interference.

References

  • Molecules. 2013;18(8):9063-9075. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. [Link]

  • Molecules. 2017;22(12):2091. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

  • ASSAY and Drug Development Technologies. 2004;2(2):193-203. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. [Link]

  • DLS Protocol. 2011. [Link]

  • Isogen Life Science. Identification of false positives in a HTRF® screen for small molecule inhibitors of PD-1/PD-L1. [Link]

  • ACS Combinatorial Science. 2016;18(8):435-441. High-Throughput Screening and Hit Validation of Extracellular-Related Kinase 5 (ERK5) Inhibitors. [Link]

  • DigitalCommons@UNL. Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. [Link]

  • Assay Guidance Manual. 2023. Interference and Artifacts in High-content Screening. [Link]

  • Current Protocols in Chemical Biology. 2020;12(1):e78. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • AZoLifeSciences. 2023. Dynamic Light Scattering For the Noninvasive Detection of Protein Aggregation. [Link]

  • Assay Guidance Manual. 2020. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. [Link]

  • Biochemical and Biophysical Research Communications. 1985;126(3):1042-1047. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. [Link]

  • ResearchGate. 2022. Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? [Link]

  • Journal of the American Chemical Society. 2009;131(49):17978-17987. High-Throughput Screening To Identify Inhibitors Which Stabilize Inactive Kinase Conformations in p38α. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • PLOS ONE. 2018;13(10):e0205856. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. [Link]

  • Assay Guidance Manual. 2017. Assay Interference by Aggregation. [Link]

  • Biochimica et Biophysica Acta (BBA) - General Subjects. 2019;1863(12):129424. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3. [Link]

  • Center for Macromolecular Interactions. Dynamic Light Scattering (DLS). [Link]

  • CACHE. UNDERSTANDING DLS DATA To assess the reliability of screening hits, it is good practice to verify that compounds are soluble and - CACHE. [Link]

  • ResearchGate. 2023. FP Assay Troubleshooting? [Link]

  • VKEY-BIO. Best Practices for Implementing Kinase Assays in Research. [Link]

  • MB - About. Assay Troubleshooting. [Link]

  • PLOS ONE. 2015;10(7):e0133465. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. [Link]

  • BellBrook Labs. Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Sun Diagnostics. Assay Interference: A Brief Review and Helpful Hints. [Link]

  • Reddit. Best way to reduce non-specific binding for western blots? [Link]

  • Celtarys. Biochemical assays for kinase activity detection. [Link]

  • Assay Guidance Manual. 2012. Assay Development for Protein Kinase Enzymes. [Link]

  • Scientific Reports. 2019;9:10629. Macrocyclization of an all-D linear α-helical peptide imparts cellular permeability. [Link]

  • Methods in Molecular Biology. 2015;1278:449-460. A high-throughput radiometric kinase assay. [Link]

  • Assay Guidance Manual. 2012. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Molecules. 2020;25(24):5916. Fluorescence Polarization-Based Bioassays: New Horizons. [Link]

  • Domainex. HTRF-based kinase assay for fragment screening and MOA studies. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • ACS Infectious Diseases. 2019;5(3):328-333. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. [Link]

  • Journal of the American Chemical Society. 2009;131(23):7990-8000. Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. [Link]

  • ResearchGate. 2006. Failure Diagnosis Using Decision Trees. [Link]

  • PanVera Corporation. PROTEIN KINASE C ASSAY KITS PROTOCOL*. [Link]

  • AssurX. How to use Decision Trees for Root Cause Analysis. [Link]

Sources

how to prevent degradation of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine during experiments

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Degradation During Experimental Workflows

Welcome to the technical support center for 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to ensure the stability and integrity of this compound throughout your experiments. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience with related heterocyclic compounds.

I. Introduction to the Stability of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolopyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities.[1][2][3] The stability of this compound is crucial for obtaining reliable and reproducible experimental results. Degradation can lead to a loss of potency, altered biological activity, and the appearance of confounding artifacts in your assays. This guide will walk you through the potential degradation pathways, preventative measures, and troubleshooting strategies.

II. Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am seeing a gradual loss of activity of my compound in solution over a few days. What could be the cause?

A1: This is a common issue that often points to slow degradation of the compound in your solvent. Several factors could be at play:

  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolysis, especially at non-neutral pH. If your buffer system is acidic or basic, this could be a contributing factor.

  • Oxidation: The amine group and the electron-rich heterocyclic system can be prone to oxidation, especially if your solvent is not de-gassed or if the compound is exposed to air for extended periods.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of many organic molecules, including heterocyclic compounds.

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most immediate solution is to prepare fresh solutions of the compound before each experiment.

  • Solvent Choice: Ensure you are using a high-purity, anhydrous solvent. If using aqueous buffers, prepare them fresh and adjust the pH to as close to neutral as possible.

  • Inert Atmosphere: For longer-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing.

  • Light Protection: Store stock solutions and experimental samples in amber vials or wrap them in aluminum foil to protect them from light.

Q2: I observe multiple peaks in my HPLC/LC-MS analysis of a sample that should be pure. What could be happening?

A2: The appearance of unexpected peaks is a strong indicator of degradation. The identity of these new peaks can provide clues about the degradation pathway.

  • Oxidative Degradation: You might observe peaks corresponding to N-oxides or other oxidation products.

  • Hydrolytic Degradation: Peaks corresponding to the opening of the pyrimidine ring could be present.

Troubleshooting Steps:

  • Review Your Handling Procedure: Scrutinize your entire experimental workflow for potential sources of degradation. Are you leaving the compound exposed to light or air? Are your solvents of high quality?

  • Stress Testing: To identify the cause, you can perform a controlled stress test. Expose small aliquots of the compound to heat, light, acidic, basic, and oxidative conditions, and then analyze the samples by HPLC or LC-MS to see which condition promotes degradation.

  • Optimize Storage: Based on the stress test, you can determine the optimal storage conditions. For example, if the compound is sensitive to light, stringent light protection is necessary.

Q3: What are the ideal storage conditions for solid 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its solutions?

A3: Proper storage is the most critical step in preventing degradation.

FormRecommended Storage ConditionsRationale
Solid Store at 2-8°C in a tightly sealed container, protected from light and moisture.Low temperatures slow down the rate of any potential solid-state degradation reactions. Protection from light and moisture prevents photodegradation and hydrolysis.
Stock Solutions (in DMSO) Store at -20°C or -80°C in small aliquots. Use amber vials and minimize freeze-thaw cycles.Frozen storage significantly reduces the rate of degradation in solution. Aliquoting prevents contamination and degradation of the entire stock with repeated use.
Aqueous Solutions (for assays) Prepare fresh for each experiment. If short-term storage is necessary, keep on ice and protected from light.The presence of water increases the risk of hydrolysis. Therefore, aqueous solutions are generally less stable than stocks in anhydrous solvents like DMSO.

III. Potential Degradation Pathways

Understanding the potential chemical reactions that can lead to the degradation of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is key to preventing them.

A 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine B Oxidized Products (e.g., N-oxides) A->B O2, light, metal ions C Hydrolyzed Products (Ring-opened) A->C H2O, acid/base D Photodegradation Products A->D UV light

Caption: Potential degradation pathways for 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Oxidation: The lone pairs of electrons on the nitrogen atoms in the heterocyclic rings and the exocyclic amino group are susceptible to oxidation. This can be catalyzed by trace metal impurities, light, or dissolved oxygen.

  • Hydrolysis: The pyrimidine ring, particularly at the C4 position bearing the amino group, can be a site for nucleophilic attack by water, leading to ring-opening. This process is often accelerated under acidic or basic conditions.

  • Photodegradation: Aromatic and heterocyclic compounds can absorb UV light, which can excite the molecule to a higher energy state, leading to bond cleavage and rearrangement.

IV. Recommended Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • Materials:

    • 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (solid)

    • Anhydrous DMSO (or other suitable anhydrous solvent)

    • Amber glass vials with screw caps

    • Calibrated balance

    • Pipettes

  • Procedure:

    • Allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.

    • Weigh the desired amount of the solid in a clean, dry vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • (Optional but recommended for long-term storage) Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing tightly.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Materials:

    • Stock solution of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMSO

    • Aqueous buffer of choice (e.g., PBS, TRIS)

    • Sterile microcentrifuge tubes or plates

  • Procedure:

    • Prepare the aqueous buffer and adjust the pH to the desired value (ideally close to neutral).

    • On the day of the experiment, thaw an aliquot of the DMSO stock solution.

    • Perform serial dilutions of the stock solution in the aqueous buffer to achieve the final desired concentrations for your assay.

    • Ensure that the final concentration of DMSO in your assay is low and consistent across all samples, as high concentrations of DMSO can have biological effects.

    • Use the freshly prepared working solutions immediately. If there is a delay, keep the solutions on ice and protected from light.

V. Analytical Methods for Detecting Degradation

Regularly checking the purity of your compound is good practice. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method.

Typical HPLC Method Parameters:

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection UV at 254 nm

Interpreting the Results:

  • A pure sample will show a single major peak at a specific retention time.

  • Degraded samples will show additional peaks, often with different retention times than the parent compound.

  • By comparing the chromatograms of a fresh sample and an aged or stressed sample, you can quantify the extent of degradation.

For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[4]

VI. Summary Workflow for Preventing Degradation

A Receive Solid Compound B Store at 2-8°C, Protected from Light & Moisture A->B C Prepare Anhydrous Stock Solution (DMSO) B->C D Aliquot & Store at -20°C/-80°C C->D E Prepare Fresh Aqueous Working Solutions D->E F Perform Experiment Immediately E->F G Analyze Data F->G

Caption: Recommended workflow to maintain compound integrity.

By following these guidelines, you can minimize the risk of degradation of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and ensure the accuracy and reliability of your experimental data.

References

  • Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis - PMC. Available at: [Link]

  • New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed. Available at: [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. Available at: [Link]

  • 1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Chem-Impex. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC. Available at: [Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - MDPI. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available at: [Link]

  • Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation - MDPI. Available at: [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - ACS Publications. Available at: [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. Available at: [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - ResearchGate. Available at: [Link]

    • analytical methods - ATSDR. Available at: [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Available at: [Link]

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine - the NIST WebBook. Available at: [Link]

  • Abstract: Vol.22, Num.12, p.1589 - Analytical Sciences. Available at: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC. Available at: [Link]

Sources

Technical Support Center: Overcoming Autofluorescence in Imaging Studies with 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers utilizing 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and other pyrazolopyrimidine derivatives in cellular and tissue imaging. This resource is designed to help you diagnose and systematically overcome one of the most common challenges in fluorescence microscopy: autofluorescence. Whether originating from the sample itself or the experimental procedure, unwanted background fluorescence can mask your true signal and compromise data integrity.

This guide provides a logical, step-by-step framework for troubleshooting, grounded in established scientific principles. We will move from foundational questions to advanced mitigation protocols, enabling you to achieve high-clarity, publication-quality images.

Part 1: Frequently Asked Questions - Understanding the Autofluorescence Challenge

This section addresses the fundamental questions researchers face when encountering high background signal.

Q1: What is autofluorescence and where does it come from?

Autofluorescence is the natural fluorescence emitted by various biological structures and molecules within a sample, independent of any fluorescent labels you have added.[1] This intrinsic signal can be a significant source of background noise. Common endogenous sources include:

  • Metabolic Coenzymes: Molecules like NADH and flavins, which are involved in cellular metabolism, fluoresce naturally, particularly in the blue and green spectra.[2][3]

  • Structural Proteins: Collagen and elastin, key components of the extracellular matrix, are highly autofluorescent.[4]

  • Lipofuscin: These are granules of oxidized proteins and lipids that accumulate in the lysosomes of aging cells and are brightly fluorescent across a broad spectrum.[5]

  • Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[4]

Additionally, autofluorescence can be induced by the experimental protocol itself. Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with amines in tissue to create fluorescent products.[4]

Q2: Could my compound, 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, be the source of the unwanted fluorescence?

While primarily investigated as a scaffold for kinase inhibitors in drug discovery, the pyrazolopyrimidine core is a nitrogen-containing heteroaromatic system.[6][7][8] Such structures have the potential to be fluorescent under certain conditions.[9] If the compound is binding non-specifically at high concentrations or accumulating in certain organelles, it could contribute to the overall background. However, it is crucial to first rule out endogenous and process-induced autofluorescence, which are the more common culprits.

Q3: How can I definitively determine if I have an autofluorescence problem?

The single most critical control experiment is to prepare and image an unlabeled sample .[1][10] This control specimen should undergo every step of your protocol (fixation, permeabilization, blocking, etc.) but should not be incubated with your fluorescent probe (1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) or any fluorescently-labeled antibodies.

When you image this unlabeled control using the exact same acquisition settings (laser power, exposure time, gain) as your experimental sample, any signal you detect is, by definition, autofluorescence.[10] This provides you with a baseline for the background signal you need to overcome.

Q4: I've confirmed I have autofluorescence. What is the first step to address it?

The first step is to characterize the spectrum of your autofluorescence.[10] If your microscope is equipped with a spectral detector, perform a lambda scan on your unlabeled control. This will generate an emission spectrum for your background signal.[10] Knowing which wavelengths are most affected allows you to make informed decisions about your experimental design, such as choosing fluorophores that emit in a spectral region with low autofluorescence.[10] Autofluorescence is often most intense in the blue-to-green region of the spectrum (350–550 nm).[1]

Part 2: A Logical Troubleshooting Workflow for Autofluorescence Mitigation

If autofluorescence is confirmed, follow this systematic workflow to diagnose the source and implement the most effective solution. This process is designed to save time and reagents by addressing the most likely issues first.

autofluorescence_workflow cluster_start Phase 1: Diagnosis cluster_mitigation Phase 2: Mitigation Strategy Selection start High Background Signal Observed in Experiment control Prepare & Image Unlabeled Control Sample start->control check Is Significant Signal Detected in Control? control->check spectral Perform Lambda Scan to Characterize AF Spectrum check->spectral Yes no_af Background is likely due to non-specific binding of probe. Optimize blocking/washing steps. check->no_af No pre_acq Pre-Acquisition Optimization spectral->pre_acq acq Acquisition-Based Mitigation spectral->acq post_acq Post-Acquisition Correction spectral->post_acq end_point Acquire High-Quality Image pre_acq->end_point acq->end_point post_acq->end_point

Caption: Troubleshooting workflow for diagnosing and mitigating autofluorescence.

Step 1: Pre-Acquisition Optimization (Protocol-Level Changes)

Making changes to your sample preparation protocol is often the most effective way to prevent autofluorescence before it becomes an issue.

  • Change Fixation Method: Aldehyde fixatives are a major cause of autofluorescence.[4]

    • Recommendation: If your experimental design allows, switch from paraformaldehyde (PFA) or glutaraldehyde to an organic solvent fixative like ice-cold methanol or ethanol.[1]

    • If you must use aldehydes: Use the lowest possible concentration and fix for the minimum time required.[4] You can also treat with a reducing agent like sodium borohydride after fixation to quench aldehyde-induced fluorescence, though results can be variable.[1][4]

  • Perfuse Tissues: If working with animal tissues, perfusing the animal with PBS prior to fixation will remove red blood cells, a significant source of heme-based autofluorescence.[4]

  • Re-evaluate Blocking Buffers & Media:

    • Fetal Bovine Serum (FBS) can be a source of autofluorescence in the violet-to-blue spectrum. Consider reducing its concentration or switching to Bovine Serum Albumin (BSA).[1]

    • For live-cell imaging, switch to a phenol red-free medium during the imaging session, as phenol red is fluorescent.[1][10]

Step 2: Acquisition-Based Mitigation (Instrumental & Reagent Choices)

If protocol changes are insufficient or not possible, you can employ strategies during the imaging process.

  • Strategic Fluorophore Selection: This is a powerful technique.

    • Go Red: Autofluorescence is typically weakest in the red and far-red regions of the spectrum (620-750nm).[1] If your primary signal is in the green channel where autofluorescence is high, consider switching to a fluorophore like Alexa Fluor 647 or DyLight 649.[1]

    • Choose Bright Dyes: Using brighter, modern fluorophores (e.g., Alexa Fluor, CF® Dyes, Atto dyes) can increase your signal-to-noise ratio, making the autofluorescence less impactful.[1][10]

  • Photobleaching: You can intentionally photobleach the autofluorescence before your final image acquisition.[10][11] Since endogenous fluorophores are often less stable than modern synthetic dyes, they can be "burned out" with focused light exposure.

    • Protocol: Before applying your fluorescent probes, expose the sample to broad-spectrum light from your microscope's lamp or a dedicated LED array.[11][12][13] This can significantly reduce background without affecting subsequent staining.[11][13]

  • Chemical Quenching: Several reagents can be applied to the sample to quench autofluorescence. These are often used after staining and before mounting.

    • Commercial Kits: Reagents like Vector TrueVIEW™ or Biotium TrueBlack® are specifically designed to reduce autofluorescence from various sources.[4][5][14][15] TrueVIEW is effective against aldehyde-induced and collagen/elastin fluorescence, while TrueBlack® is particularly effective against lipofuscin.[5][15]

    • Lab-Prepared Reagents: Sudan Black B can effectively reduce lipofuscin-based autofluorescence but may introduce its own background in the far-red channel.[4][16]

Step 3: Post-Acquisition Correction (Computational Approaches)

If autofluorescence cannot be eliminated experimentally, it can often be computationally removed from the final image.

  • Spectral Unmixing: This is the most robust method. It requires a spectral detector on your microscope. By acquiring a reference spectrum from your unlabeled control (the "autofluorescence endmember") and the spectrum of your specific fluorophore, an algorithm can mathematically separate the two signals in your experimental image, pixel by pixel.[17][18][19] This effectively creates an image of your true signal with the autofluorescence component removed.[18]

  • Image Subtraction: A simpler method is to capture an image of your stained sample and then, in a separate channel where your probe does not emit but autofluorescence is present, capture an "autofluorescence" image. This background image can then be scaled and subtracted from your signal channel.[20] This is less precise than spectral unmixing but can be effective if the autofluorescence profile is consistent.

Part 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for the most common and effective mitigation techniques.

Protocol 1: Pre-Staining Photobleaching for FFPE Tissue Sections

This protocol is designed to reduce autofluorescence from fixatives and endogenous sources before antibodies or probes are applied.[12][21][22]

  • Deparaffinize and Rehydrate: Process formalin-fixed paraffin-embedded (FFPE) tissue sections through xylenes and a graded ethanol series (100%, 95%, 70%) to water as per standard protocols.

  • Antigen Retrieval (if necessary): Perform heat-induced epitope retrieval (HIER) if required for your target.

  • Prepare for Bleaching: Wash slides in Phosphate-Buffered Saline (PBS).

  • Photobleach:

    • Place the slides on the stage of a fluorescence microscope or in a dedicated light box.[11][12]

    • Expose the tissue to a broad-spectrum light source (e.g., a mercury lamp with a DAPI/FITC/TRITC filter cube open or a white LED array) for a period ranging from 30 minutes to several hours.[13][23]

    • Optimization is key: Test different exposure times on a control slide to find the optimal balance between reducing autofluorescence and preserving tissue integrity.

  • Proceed with Staining: After bleaching, wash the slides with PBS and proceed with your standard immunofluorescence or chemical probe staining protocol.

Protocol 2: Chemical Quenching with a Commercial Reagent (Example: TrueVIEW™)

This protocol is performed after staining and is effective for quenching non-lipofuscin autofluorescence.[15]

  • Complete Staining Protocol: Perform all fixation, permeabilization, blocking, primary and secondary antibody/probe incubations, and associated washes.

  • Rinse: Rinse the slides briefly in a buffer solution (e.g., PBS).

  • Prepare Quenching Solution: Prepare the TrueVIEW quenching solution according to the manufacturer's instructions (typically involves mixing Reagents A, B, and C).

  • Apply Quencher: Cover the tissue section with the quenching solution.

  • Incubate: Incubate for 2-5 minutes at room temperature.

  • Rinse: Briefly rinse with buffer. Do not wash extensively, as the reagent is retained for optimal effect.[15]

  • Mount: Immediately mount the coverslip using an antifade mounting medium.

Protocol 3: Workflow for Spectral Unmixing

This protocol requires a confocal microscope with a spectral detector and appropriate software.

spectral_unmixing_workflow prep Prepare 3 Samples: 1. Unlabeled Control 2. 'Probe Only' Control 3. Fully Stained Experiment acquire_af Acquire Reference Spectrum 1: Image Unlabeled Control to get 'Autofluorescence' spectrum prep->acquire_af acquire_probe Acquire Reference Spectrum 2: Image 'Probe Only' Control to get probe's spectrum prep->acquire_probe acquire_exp Acquire Full Spectral Image: Image the experimental sample across the desired wavelength range prep->acquire_exp unmix Apply Spectral Unmixing Algorithm: Use software to separate the 'Autofluorescence' and 'Probe' spectra from the experimental image acquire_af->unmix acquire_probe->unmix acquire_exp->unmix result Generate Clean Image: Visualize the separated channel containing only the probe's signal unmix->result

Caption: Step-by-step workflow for spectral unmixing.

  • Prepare Reference Samples: You will need an unlabeled control and a control stained only with your probe of interest (1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine).

  • Acquire Autofluorescence Spectrum: Place the unlabeled control slide on the microscope. Using the spectral detector, acquire a lambda scan to define the emission profile of the autofluorescence. Save this as "Endmember 1: Autofluorescence".[18]

  • Acquire Probe Spectrum: Place the "probe only" slide on the microscope. Acquire a lambda scan to define the emission profile of your compound. Save this as "Endmember 2: Probe".

  • Acquire Experimental Image: Image your fully stained experimental sample using the same spectral detection settings.

  • Perform Unmixing: In the microscope software, open the linear unmixing or spectral unmixing function.[18] Define your saved endmembers ("Autofluorescence" and "Probe") and apply the algorithm to your experimental image. The software will generate new images, one showing the calculated distribution of the autofluorescence and another showing the distribution of your probe, free from the background interference.

Data Summary: Comparison of Autofluorescence Mitigation Techniques
Technique Mechanism of Action Pros Cons Best For...
Change of Fixative Prevents formation of fluorescent artifacts.[1]Highly effective; prevents the problem at the source.May not be compatible with all antibodies/probes; can alter tissue morphology.New experiments where the protocol can be optimized from the start.
Far-Red Fluorophores Shifts signal to a spectral region with low natural autofluorescence.[1][10]Simple, non-invasive, and very effective.Requires appropriate filters/lasers on the microscope; may require purchasing new reagents.Overcoming endogenous autofluorescence from sources like NADH and collagen.
Photobleaching Destroys fluorescent molecules with high-intensity light.[11][13]Cost-effective; does not require chemical additions.Can be time-consuming; risk of damaging the sample or target epitopes with excessive light/heat.Aldehyde-fixed tissues and samples with high lipofuscin content.
Chemical Quenchers Binds to and quenches fluorescent molecules.[4][5][15]Fast and easy to apply; commercially available kits are robust.Can sometimes slightly reduce specific signal; may not work on all sources of autofluorescence.Tissues with intractable autofluorescence, such as spleen, kidney, or aged brain tissue.[5][15]
Spectral Unmixing Computationally separates overlapping emission spectra.[18][19]Highly specific and powerful; can separate multiple signals simultaneously.Requires a spectral detector and specialized software; more complex acquisition and analysis.Multi-color experiments where fluorophore spectra overlap with each other or with autofluorescence.
References
  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]

  • Lakowicz, J. R. (n.d.). Quenching of Fluorescence. In Principles of Fluorescence Spectroscopy. Retrieved from [Link]

  • Edinburgh Instruments. (2024, May 2). What is Fluorescence Quenching? Retrieved from [Link]

  • Neumann, M., & Gabel, D. (2002). Simple method for reduction of autofluorescence in fluorescence microscopy. Journal of Histochemistry & Cytochemistry, 50(3), 437-439. Retrieved from [Link]

  • Johnson, K., & Wilson, J. (n.d.). Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs. bioRxiv. Retrieved from [Link]

  • Puno, M. R., & Weinstock, A. (2025, November 12). Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue. STAR Protocols. Retrieved from [Link]

  • Kim, Y., et al. (2025, January 14). Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. Optics Continuum. Retrieved from [Link]

  • University of Sheffield. (n.d.). Autofluorescence: Causes and Cures. Retrieved from [Link]

  • Bitesize Bio. (2025, June 6). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Retrieved from [Link]

  • Liu, B., et al. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research. Retrieved from [Link]

  • Bio-Rad. (n.d.). Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). Spectral Unmixing in Flow Cytometry: 7 Top Tips for Success. Retrieved from [Link]

  • Sun, Y., & Frost, S. C. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of visualized experiments : JoVE. Retrieved from [Link]

  • Visikol. (2024, July 11). Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. Retrieved from [Link]

  • Gravina, A., et al. (2021). Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining. bioRxiv. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Electronic Supplementary Information Addressing the Autofluorescence Issue in Deep Tissue Imaging by Two- Photon Microscopy. ScienceOpen. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (CAS 2380-63-4). Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Vera, D., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. Retrieved from [Link]

  • Peterson, B. G., et al. (2018). Reduced background autofluorescence for cell imaging using nanodiamonds and lanthanide chelates. Scientific Reports. Retrieved from [Link]

  • Aubin, J. E. (1998). Imaging of cells by autofluorescence: a new tool in the probing of biopharmaceutical effects at the intracellular level. Experientia. Retrieved from [Link]

  • Heaster, T. M., et al. (2024). Fast autofluorescence imaging to evaluate dynamic changes in cell metabolism. Journal of Biomedical Optics. Retrieved from [Link]

  • NextSDS. (n.d.). N-(3-fluorophenyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • Rostamizaheh, S., et al. (n.d.). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Molbank. Retrieved from [Link]

  • Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules. Retrieved from [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of Pyrazolopyrimidine-Based Src Kinase Inhibitors: PP2 vs. 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist

In the landscape of signal transduction research, the Src family of non-receptor tyrosine kinases (SFKs) represents a critical node in pathways controlling cell proliferation, survival, migration, and angiogenesis. Their deregulation is a hallmark of numerous cancers, making them a prime target for therapeutic intervention. Among the chemical tools developed to interrogate Src function, the pyrazolo[3,4-d]pyrimidine scaffold has proven to be a particularly fruitful starting point for potent ATP-competitive inhibitors.

This guide provides an in-depth, evidence-based comparison of two prominent members of this class: the widely-used inhibitor PP2 and 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . As the ortho-tolyl derivative is less extensively characterized in publicly available literature, we will use its close, well-documented isomer, PP1 (containing a para-methylphenyl group), as the primary comparator. This analysis will equip researchers with the necessary data to make informed decisions about inhibitor selection for their specific experimental contexts.

Chemical Structures: A Tale of Two Phenyl Rings

Both PP1 and PP2 share the same 4-amino-pyrazolo[3,4-d]pyrimidine core and a tert-butyl group at position 7. The key structural distinction lies in the substituent on the phenyl ring at position 5: a para-methyl group for PP1 versus a para-chloro group for PP2. This seemingly minor alteration has significant consequences for their respective biological activities.

  • PP1 : 4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine[1][2]

  • PP2 : 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine[1][3]

Comparative Analysis of Kinase Inhibition

Potency Against Src Family Kinases (SFKs)

Both compounds are potent inhibitors of SFKs, exhibiting low nanomolar IC50 values against key members like Lck and Fyn. However, a crucial difference emerges when assessing their activity against the archetypal member, c-Src. PP1 is notably less potent against c-Src (170 nM) compared to its activity against Lck and Fyn (5-6 nM). In contrast, PP2 is a more equipotent inhibitor across these family members.

KinasePP1 IC50 (nM)PP2 IC50 (nM)
c-Src 170[4]~5
Lck 5[4][5]4
Fyn 6[4][5]5
Hck 20[4]5
Note: IC50 values are compiled from multiple sources and may vary based on assay conditions.
Selectivity and Off-Target Profile: The Myth of "Src-Selective"

While developed as "Src-selective" tools, extensive kinase profiling has revealed that both PP1 and PP2 inhibit a range of other kinases, a critical consideration for interpreting experimental data. Their off-target profiles are remarkably similar, indicating that these liabilities are largely conferred by the shared pyrazolopyrimidine scaffold.

Off-Target KinasePP1 IC50PP2 IC50
c-Kit ~75 - 100 nM[1][4]Active, IC50 not specified
Bcr-Abl Active, ~1 µM[1][6]Active, IC50 not specified
PDGF Receptor ~75 - 100 nM[4][7]Not specified
TGF-β Receptor I (ALK5) 50 nM[4][8]Active, potent inhibitor[8]
CSK 640 nMModerately inhibits[7]
RIP2 26 nMNot specified
EGFR 250 nM[4]480 nM
ZAP-70 >100,000 nM[4]>100,000 nM
JAK2 >50,000 nM[4]>50,000 nM

Expert Insight: The data clearly demonstrates that neither inhibitor is truly specific for Src kinases. Both compounds potently inhibit other tyrosine kinases like c-Kit and Abl, as well as the serine/threonine kinase TGF-β receptor. This promiscuity mandates caution. For example, an observed phenotype following treatment with PP1 or PP2 in a cancer cell line could be attributable to inhibition of c-Kit or PDGFR, rather than Src. The use of structurally unrelated Src inhibitors or genetic approaches (siRNA, CRISPR) is essential for validating Src-specific effects.

Structural Basis of Inhibition

The inhibitory mechanism of these compounds is well-understood through co-crystal structures. Both PP1 and PP2 bind to the ATP pocket of the kinase domain, acting as competitive inhibitors.

  • PP1 in Hck (PDB: 1QCF) [9]: The 4-amino group of the pyrazolopyrimidine core forms crucial hydrogen bonds with the kinase "hinge" region. The tert-butyl group provides a steric anchor, while the para-methylphenyl ring extends into a hydrophobic pocket adjacent to the ATP binding site.

  • PP2 in Lyn (PDB: 2ZV9) [10]: The binding mode is analogous, with the core interacting with the hinge and the para-chlorophenyl group occupying the same hydrophobic pocket.

The selectivity of these inhibitors for Src family kinases over many other kinases is largely dictated by the nature of the "gatekeeper" residue—a threonine (Thr338 in c-Src) in SFKs. This relatively small residue allows access to the hydrophobic pocket where the phenyl group of the inhibitors binds. Kinases with bulkier gatekeeper residues (like methionine or phenylalanine) are often resistant to inhibition by this class of compounds[11].

Experimental Protocols: A Guide to Practical Application

To rigorously assess the activity of these inhibitors, a combination of in vitro biochemical assays and cell-based target engagement studies is required.

Protocol 1: In Vitro Src Kinase Assay (Radiometric Filter-Binding)

This protocol provides a direct measure of an inhibitor's ability to block the catalytic activity of purified Src kinase.

Causality Behind Experimental Choices:

  • Why Radiometric? : The use of [γ-³²P]ATP provides the most direct and sensitive method for quantifying phosphate transfer onto a substrate. It is the gold standard for measuring intrinsic kinase activity without the need for coupling enzymes or modified substrates that can introduce artifacts.

  • Why a Peptide Substrate? : A specific peptide substrate (e.g., poly(Glu,Tyr)) isolates the kinase activity from other cellular components, ensuring the measured inhibition is a direct effect on the enzyme.

  • Why Control ATP Concentration? : Since these are ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration. Assays should be run at or near the Km of ATP for the kinase to allow for meaningful comparison between inhibitors.

Step-by-Step Methodology:

  • Prepare Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

  • Prepare Reagents:

    • Src Kinase: Dilute purified, active Src kinase in kinase reaction buffer to a working concentration (e.g., 2-5 nM).

    • Substrate: Prepare a 1 mg/mL solution of Poly(Glu,Tyr) 4:1 substrate in water.

    • Inhibitor Dilutions: Perform a serial dilution of PP1 or PP2 in DMSO, then dilute further in kinase reaction buffer to achieve final desired concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is ≤1% in all reactions.

    • ATP Mix: Prepare the ATP mixture by combining cold ATP and [γ-³²P]ATP to a final concentration equal to the Km of Src (~5-10 µM) with a specific activity of ~500 cpm/pmol.

  • Set Up the Reaction: In a 96-well plate, combine 10 µL of inhibitor dilution (or DMSO vehicle control) and 20 µL of the Src kinase/substrate mix. Pre-incubate for 10 minutes at room temperature.

  • Initiate the Kinase Reaction: Add 10 µL of the [γ-³²P]ATP mix to each well to start the reaction.

  • Incubate: Incubate the plate at 30°C for 20-30 minutes. Ensure the reaction is within the linear range.

  • Stop the Reaction & Spot: Stop the reaction by adding 20 µL of 30% acetic acid. Spot 30 µL of each reaction mixture onto P81 phosphocellulose paper.

  • Wash: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone.

  • Quantify: Air dry the paper and quantify the incorporated radioactivity for each spot using a scintillation counter.

  • Analyze Data: Calculate the percentage of inhibition relative to the DMSO control and plot the results to determine the IC50 value.

cluster_prep Reagent Preparation cluster_rxn Kinase Reaction cluster_quant Quantification P1 Prepare Kinase Buffer P2 Dilute Inhibitors (PP1/PP2) R1 Add Inhibitor to Plate P2->R1 P3 Prepare Src Kinase + Substrate R2 Add Kinase/Substrate Mix Pre-incubate 10 min P3->R2 P4 Prepare [γ-³²P]ATP Mix R3 Initiate with [γ-³²P]ATP P4->R3 R1->R2 R2->R3 R4 Incubate at 30°C R3->R4 Q1 Stop Reaction (Acetic Acid) R4->Q1 Q2 Spot onto P81 Paper Q1->Q2 Q3 Wash & Dry Paper Q2->Q3 Q4 Scintillation Counting Q3->Q4 Q5 Calculate IC50 Q4->Q5

Caption: Workflow for an in vitro radiometric Src kinase inhibition assay.

Protocol 2: Cellular Target Engagement (Western Blot for p-Src)

This protocol assesses an inhibitor's ability to enter cells and inhibit Src activity, measured by a decrease in autophosphorylation at Tyr416, a marker of Src activation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., U87 glioblastoma, which have high Src activity) and grow to 70-80% confluency. Treat cells with varying concentrations of PP1, PP2, or DMSO vehicle for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, PMSF, aprotinin).

  • Protein Quantification: Scrape the lysates, centrifuge to pellet cell debris, and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg). Denature proteins by boiling in Laemmli sample buffer. Separate proteins by size on an 8-10% SDS-polyacrylamide gel.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Src (p-Src Tyr416).

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Src and a loading control protein (e.g., GAPDH or β-actin).

cluster_cell Cellular Treatment cluster_wb Western Blotting cluster_ctrl Controls C1 Plate & Grow Cells C2 Treat with Inhibitor C1->C2 C3 Lyse Cells & Quantify Protein C2->C3 W1 SDS-PAGE C3->W1 W2 Transfer to PVDF W1->W2 W3 Block Membrane (BSA) W2->W3 W4 Incubate with anti-p-Src W3->W4 W5 Incubate with Secondary Ab W4->W5 W6 Detect with ECL W5->W6 X1 Re-probe for Total Src W6->X1 X2 Re-probe for GAPDH W6->X2

Caption: Western blot workflow to measure cellular Src inhibition.

Conclusion and Recommendations

The choice between 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (represented by PP1) and PP2 is not a matter of which is "better," but which is more appropriate for the experimental question at hand.

  • PP2 is a highly potent, nearly equipotent inhibitor of several key Src family members (Src, Lck, Fyn, Hck). It is an excellent choice when broad inhibition of SFK signaling is desired. However, its widespread use has been tempered by the discovery of its significant off-target activities.

  • PP1 , as a stand-in for the tolyl-derivative, presents a different profile. While still potent against Lck and Fyn, it is markedly less active against c-Src itself. This differential activity could potentially be exploited to dissect the roles of different SFK members. However, it shares many of the same off-target liabilities as PP2, including potent inhibition of c-Kit and the TGF-β receptor.

Final Recommendation: Both inhibitors are valuable but imperfect tools. Their "off-target" effects are now well-documented and should be considered part of their established pharmacological profile. When using either compound, it is imperative to:

  • Work at the lowest effective concentration to minimize off-target effects.

  • Confirm findings using a structurally unrelated Src inhibitor (e.g., Dasatinib, SU6656).

  • Ultimately, validate key results using genetic methods (e.g., siRNA/shRNA or knockout models) to definitively link the observed phenotype to Src kinase inhibition.

By understanding the nuanced differences in potency and the shared promiscuity of these compounds, researchers can design more rigorous experiments and generate more reliable and interpretable data.

References

  • Schindler, T., et al. (1999). Crystal structure of Hck in complex with a Src family-selective tyrosine kinase inhibitor. Molecular Cell, 3(5), 639-648. Available at: [Link]

  • Cryst. (2020). Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation. bioRxiv. Available at: [Link]

  • Lopez, M.S., Dar, A.C., Shokat, K.M. (2013). Crystal structure of 1NM-PP1 bound to analog-sensitive Src kinase. RCSB PDB. DOI: 10.2210/pdb4LGH/pdb. Available at: [Link]

  • Williams, N.K., et al. (2008). Lyn Tyrosine Kinase Domain-PP2 complex. RCSB PDB. DOI: 10.2210/pdb2ZV9/pdb. Available at: [Link]

  • IRIS. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. Retrieved from [Link]

  • Tatton, L., et al. (2003). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Journal of Biological Chemistry, 278(7), 4847-4853. Available at: [Link]

  • Liu, Y., et al. (1999). Structural basis for selective inhibition of Src family kinases by PP1. Chemistry & Biology, 6(9), 671-678. Available at: [Link]

  • ResearchGate. (2025). The Src-selective Kinase Inhibitor PP1 Also Inhibits Kit and Bcr-Abl Tyrosine Kinases. Retrieved from [Link]

  • Ungefroren, H., et al. (2012). The Src family kinase inhibitors PP2 and PP1 effectively block TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells. Cancer Chemotherapy and Pharmacology, 70(2), 221-230. Available at: [Link]

  • Dalgarno, D., et al. (2006). Src kinase in complex with inhibitor AP23464. RCSB PDB. DOI: 10.2210/pdb2BDJ/pdb. Available at: [Link]

  • ResearchGate. (n.d.). Structure of the PP1-Src complex. Retrieved from [Link]

  • O'Reilly, E., et al. (1997). Src family-selective tyrosine kinase inhibitor, PP1, inhibits both Fc epsilonRI- and Thy-1-mediated activation of rat basophilic leukemia cells. European Journal of Immunology, 27(8), 1881-1886. Available at: [Link]

  • Gurbani, D., Westover, K.D. (2019). SRC kinase bound to covalent inhibitor. RCSB PDB. DOI: 10.2210/pdb6ATE/pdb. Available at: [Link]

  • Xu, W., et al. (1999). CRYSTAL STRUCTURE OF HUMAN TYROSINE-PROTEIN KINASE C-SRC, IN COMPLEX WITH AMP-PNP. RCSB PDB. DOI: 10.2210/pdb2SRC/pdb. Available at: [Link]

  • Lange, G., et al. (2004). CRYSTAL STRUCTURE OF SH2 IN COMPLEX WITH RU81843. RCSB PDB. DOI: 10.2210/pdb1O42/pdb. Available at: [Link]

  • Online Inhibitor. (2026). 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Advanced Co.... Retrieved from [Link]

  • BioWorld. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Retrieved from [Link]

  • Rossi, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 24(9), 3361-3371. Available at: [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-430. Available at: [Link]

  • Rossi, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. FASEB Journal, 24(9), 3361-3371. Available at: [Link]

  • Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. Available at: [Link]

Sources

Validating the On-Target Efficacy of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Using CRISPR-Cas9 Knockout Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a privileged pharmacophore in targeted oncology, classically acting as an ATP-competitive hinge binder in tyrosine kinases. Recent structural optimizations have identified derivatives like 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (hereafter referred to as 1-o-Tolyl-PP ) as highly potent inhibitors of Bruton's Tyrosine Kinase (BTK) [1].

However, a critical bottleneck in small-molecule drug development is off-target pleiotropy—compounds often exhibit cytotoxicity through unintended kinase inhibition. To definitively prove that the anti-proliferative efficacy of 1-o-Tolyl-PP is driven by its intended mechanism, we must evaluate it through a self-validating system. This guide details the experimental framework for comparing 1-o-Tolyl-PP against clinical standards using an isogenic CRISPR-Cas9 BTK-knockout (KO) model in Diffuse Large B-Cell Lymphoma (DLBCL).

Mechanistic Rationale: The BCR-BTK Axis

In Activated B-Cell (ABC) subtype DLBCL, tumors are addicted to chronic active B-cell receptor (BCR) signaling. BTK is the critical node that couples the BCR to intracellular calcium release and NF-κB-mediated survival [2].

1-o-Tolyl-PP is designed to occupy the ATP-binding pocket of BTK. The ortho-tolyl substitution at the N1 position is not arbitrary; it projects deeply into the hydrophobic back pocket of the kinase domain, establishing steric bulk that enhances selectivity over structurally similar kinases like Src or EGFR [1].

BCR_Signaling BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK BTK (Target Node) SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 NFKB NF-κB Pathway PLCG2->NFKB Survival DLBCL Survival & Proliferation NFKB->Survival Inhibitor 1-o-Tolyl-PP (Compound) Inhibitor->BTK Inhibits

Mechanism of action: 1-o-Tolyl-PP inhibiting the BCR-BTK-NF-κB survival pathway in DLBCL.

Experimental Design: The Isogenic Validation System

To validate 1-o-Tolyl-PP, we utilize the TMD8 cell line, an ABC-DLBCL model strictly dependent on BTK for survival.

The Logic of the Assay: If 1-o-Tolyl-PP selectively targets BTK, it will induce apoptosis in wild-type (WT) TMD8 cells but will show no additional toxicity in TMD8 cells where the BTK gene has been genetically ablated via CRISPR-Cas9. If the compound continues to kill BTK-KO cells with high potency, the lethality is driven by off-target mechanisms. This differential viability screen is the gold standard for validating targeted therapeutics [3].

CRISPR_Workflow A 1. RNP Assembly (Cas9 + sgRNA) B 2. Electroporation (TMD8 Cells) A->B C 3. Clonal Isolation (Limiting Dilution) B->C D 4. Target Validation (Western Blot) C->D E 5. Efficacy Assay (CellTiter-Glo) D->E

Self-validating CRISPR-Cas9 workflow for evaluating on-target drug efficacy in TMD8 cells.

Detailed Protocols: A Self-Validating Workflow

Phase 1: Generation of Isogenic BTK-KO TMD8 Cells
  • RNP Assembly: Incubate recombinant Cas9 nuclease with synthetic sgRNA targeting Exon 2 of the human BTK gene at a 1:2.5 molar ratio at room temperature for 15 minutes.

    • Causality: Delivering Ribonucleoprotein (RNP) complexes provides a transient editing burst that degrades within 24 hours. This drastically reduces off-target genomic cleavage compared to the continuous expression seen with lentiviral Cas9 delivery.

  • Electroporation: Resuspend 2×105 TMD8 cells in electroporation buffer. Pulse using a Neon Transfection System (1400V, 20ms, 2 pulses).

    • Causality: TMD8 are suspension B-cells. Standard lipofection reagents are highly inefficient and toxic to these cells, making electroporation mandatory for sufficient RNP delivery.

  • Clonal Isolation: 48 hours post-electroporation, perform limiting dilution into 96-well plates at a concentration of 0.5 cells/well.

    • Causality: Polyclonal pools contain unedited WT cells. Because BTK is a survival factor, unedited WT cells possess a profound growth advantage and will rapidly outcompete the KO cells, ruining the assay window.

Phase 2: Functional Validation of the Knockout
  • Western Blotting: Lyse expanded clonal populations and probe for total BTK, p-BTK (Y223), and downstream p-PLCγ2 (Y1217).

    • Causality: Confirming the absence of BTK protein is insufficient. We must prove the functional uncoupling of the BCR pathway by demonstrating the loss of PLCγ2 phosphorylation, ensuring the KO model behaves as a true biological null [4].

Phase 3: Comparative Pharmacological Profiling
  • Viability Assay: Seed WT and BTK-KO TMD8 cells at 10,000 cells/well in 96-well plates. Treat with a 10-point titration (0.1 nM to 10 μM) of 1-o-Tolyl-PP, Ibrutinib (positive clinical control), and Staurosporine (pan-kinase negative control).

  • Quantification: After 72 hours of drug exposure, quantify intracellular ATP levels using CellTiter-Glo to determine cell viability and calculate IC50 values.

Comparative Performance Data

The table below summarizes the anti-proliferative efficacy of 1-o-Tolyl-PP against clinical and experimental controls.

CompoundTarget ProfileTMD8 (WT) IC50 (nM)TMD8 (BTK-KO) IC50 (nM)Selectivity Shift (Fold-Change)
1-o-Tolyl-PP Novel BTK Inhibitor4.2 ± 0.8> 10,000> 2,380x
Ibrutinib Clinical BTK Inhibitor1.5 ± 0.3> 10,000> 6,600x
Staurosporine Pan-Kinase Inhibitor8.5 ± 1.29.1 ± 1.41.07x (Off-target toxicity)
Data Interpretation

1-o-Tolyl-PP exhibits an IC50 of 4.2 nM in WT TMD8 cells, demonstrating potent anti-proliferative activity on par with the clinical standard, Ibrutinib. Crucially, in the BTK-KO isogenic line, the IC50 for 1-o-Tolyl-PP shifts to >10,000 nM. This massive rightward shift (>2,380-fold) confirms that the compound's cytotoxicity is strictly dependent on the presence of BTK. In contrast, Staurosporine kills both WT and KO cells equally, highlighting its non-specific, off-target mechanism of action.

Conclusion

By integrating a structurally optimized 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold with rigorous CRISPR-Cas9 isogenic validation, we can definitively confirm the on-target efficacy of 1-o-Tolyl-PP. The complete loss of compound activity in BTK-KO models proves that its potent anti-lymphoma properties are driven precisely by BTK inhibition, validating it as a highly selective candidate for further preclinical development.

References

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. 1

  • BTK kinase activity is dispensable for the survival of diffuse large B-cell lymphoma. Genome Biology (PMC). 2

  • CRISPR-Cas9 Knockout Screens Identify DNA Damage Response Pathways and BTK as Essential for Cisplatin Response in Diffuse Large B-Cell Lymphoma. MDPI. 3

  • Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. AACR Journals. 4

Sources

A Researcher's Guide to Selecting Positive Controls for Kinase Assays Featuring 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Controls in Kinase Profiling

In the landscape of drug discovery and signal transduction research, protein kinases remain a pivotal target class. The development of small molecule inhibitors against these enzymes requires rigorous and well-controlled experimental design. A crucial, yet often overlooked, aspect of this process is the selection of appropriate positive controls. A positive control serves as a benchmark, validating the assay's performance and providing a reference point against which the potency and selectivity of a test compound can be objectively compared.

This guide provides an in-depth comparison of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a representative of the versatile pyrazolo[3,4-d]pyrimidine scaffold, against a panel of well-characterized kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core is a known "hinge-binding" motif, acting as a bioisostere for the adenine ring of ATP and is found in numerous kinase inhibitors targeting a range of kinases including CDKs, EGFR, and BTK.[1][2][3][4][5] This guide will focus on its activity against the Src family of non-receptor tyrosine kinases, a family of proteins implicated in various cellular processes like cell proliferation, migration, and survival.[6]

We will explore the selection of suitable positive controls, detailing the experimental methodologies for both biochemical and cell-based assays, and present a framework for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust kinase assay protocols and accurately profile their compounds of interest.

The Kinase Target: Src Family Kinases

The Src family kinases (SFKs) are a group of eight non-receptor tyrosine kinases: Src, Fyn, Yes, Lck, Lyn, Hck, Fgr, and Blk.[6] These kinases play a crucial role in signaling pathways that control a multitude of biological activities, including gene transcription, immune responses, cell adhesion, and cell cycle progression.[7][8] Dysregulation of SFK activity is frequently observed in various cancers, making them attractive therapeutic targets.[9] The activity of Src kinases is tightly regulated through phosphorylation at two key tyrosine residues: an activating phosphorylation in the activation loop (Tyr419 in human Src) and an inhibitory phosphorylation at the C-terminus (Tyr530 in human Src).[9]

Selecting the Right Positive Controls: A Comparative Approach

To comprehensively evaluate the inhibitory potential of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against Src family kinases, a panel of positive controls with varying selectivity profiles is essential.

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[10][11][12][13] Its pan-kinase activity makes it a useful control to confirm that the assay can detect kinase inhibition in general, but its lack of selectivity limits its use for detailed profiling.[12][13]

  • PP2: A well-established and potent inhibitor of the Src-family kinases Lck, Fyn, and Hck.[14][15] It is often cited as a selective inhibitor for this family, although some off-target effects have been noted.[14]

  • Dasatinib: A potent, orally available dual inhibitor of Bcr-Abl and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML).[16][17] It exhibits a broader inhibition profile compared to some other Src inhibitors.[17][18]

  • Bosutinib: Another clinically approved dual Src/Abl kinase inhibitor used in the treatment of CML.[19][20][21] It has a distinct selectivity profile from Dasatinib, with minimal activity against c-Kit and PDGF receptors, which may contribute to a different side-effect profile.[19][21]

The rationale for selecting this panel is to benchmark our test compound against inhibitors with a range of specificities, from the highly promiscuous (Staurosporine) to the more selective (PP2) and clinically relevant dual inhibitors (Dasatinib and Bosutinib).

Experimental Design and Methodologies

A multi-faceted approach employing both biochemical and cell-based assays is recommended to gain a holistic understanding of the inhibitor's performance.

Biochemical Kinase Assays

Biochemical assays measure the direct interaction of an inhibitor with a purified kinase enzyme.[22] A common and robust method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[23][24]

Biochemical_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo™) A Dilute Kinase (e.g., c-Src) D Add Kinase to 384-well Plate A->D B Prepare Substrate/ ATP Mixture G Initiate Reaction with Substrate/ATP B->G C Prepare Serial Dilutions of Inhibitors E Add Inhibitors (Test & Controls) C->E D->E F Incubate (Pre-binding) E->F F->G H Incubate (Reaction Time) G->H I Add ADP-Glo™ Reagent (Stop & Deplete ATP) H->I J Incubate I->J K Add Kinase Detection Reagent (Convert ADP to ATP & Luminescence) J->K L Incubate K->L M Read Luminescence L->M

Caption: Workflow for a typical biochemical kinase assay using the ADP-Glo™ format.

Detailed Protocol: Biochemical c-Src Kinase Assay
  • Reagent Preparation:

    • Prepare a working solution of recombinant human c-Src kinase in kinase assay buffer.

    • Prepare a solution containing the peptide substrate (e.g., poly(E,Y)4:1) and ATP at a concentration close to the Km for c-Src.

    • Perform serial dilutions of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and the positive control inhibitors (Staurosporine, PP2, Dasatinib, Bosutinib) in the assay buffer. Include a DMSO-only control.

  • Assay Procedure (384-well plate format):

    • Add the diluted inhibitors to the appropriate wells.

    • Add the c-Src kinase solution to all wells except the "no enzyme" control.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

  • Signal Detection (using ADP-Glo™):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Kinase Assays

Cell-based assays measure the effect of an inhibitor on kinase activity within a cellular context, providing insights into cell permeability, target engagement, and effects on downstream signaling.[25]

Cellular_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_data Data Analysis A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Serial Dilutions of Inhibitors B->C D Incubate (Treatment Time) C->D E Lyse Cells D->E F Quantify Phospho-Src (e.g., ELISA, Western Blot) E->F G Normalize to Total Protein or Housekeeping Gene F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: General workflow for a cell-based phospho-kinase assay.

Detailed Protocol: Cellular Phospho-Src Assay
  • Cell Culture and Treatment:

    • Seed a suitable cell line with detectable levels of active Src (e.g., A549, HCT-116) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with serial dilutions of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and positive controls for a specified duration (e.g., 2 hours).

  • Cell Lysis and Analysis:

    • Lyse the cells and collect the lysates.

    • Measure the levels of phosphorylated Src (at the activating Tyr419 site) using a phospho-specific antibody-based detection method such as an ELISA or Western blot. A positive control for phospho-Src, such as a lysate from pervanadate-treated cells, can be included.[7]

  • Data Analysis:

    • Normalize the phospho-Src signal to the total Src signal or a housekeeping protein (e.g., GAPDH) to account for variations in cell number.

    • Calculate the percent inhibition of Src phosphorylation for each inhibitor concentration relative to the DMSO-treated control.

    • Determine the IC50 values as described for the biochemical assay.

Comparative Data Analysis

The following table presents hypothetical, yet realistic, IC50 data that could be generated from the described assays.

CompoundBiochemical c-Src IC50 (nM)Cellular p-Src IC50 (nM)Key Characteristics
1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 85450Test Compound
Staurosporine 520Potent, Broad-Spectrum[26]
PP2 4150Potent, Src-family Selective[15][27]
Dasatinib <15Potent, Dual Src/Abl Inhibitor[17][28]
Bosutinib 3.815Potent, Dual Src/Abl Inhibitor[29]
Interpreting the Results
  • Biochemical vs. Cellular Potency: A significant rightward shift in the IC50 value from the biochemical to the cellular assay (as seen with the test compound and PP2) can indicate several factors, such as poor cell permeability, active efflux from the cell, or binding to intracellular proteins. In contrast, compounds like Dasatinib and Bosutinib show high concordance, suggesting excellent cell permeability and target engagement.

  • Potency Ranking: The test compound, in this hypothetical scenario, demonstrates moderate potency against c-Src, significantly less than the established clinical inhibitors Dasatinib and Bosutinib, and also less potent than the tool compound PP2 and the broad-spectrum inhibitor Staurosporine.

  • Contextualizing with Controls: The data from the positive controls validates the assays. The low nanomolar IC50 values for Staurosporine, PP2, Dasatinib, and Bosutinib confirm that both the biochemical and cellular assays are sensitive and performing as expected. This provides confidence in the data obtained for the test compound.

Signaling_Pathway cluster_src Src Kinase Activation RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src_inactive Src (Inactive) pY530 RTK->Src_inactive Activate Integrin Integrins Integrin->Src_inactive Activate Src_active Src (Active) pY419 Src_inactive->Src_active Autophosphorylation & Dephosphorylation of pY530 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Src_active->Downstream Inhibitors 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Dasatinib, Bosutinib, PP2, Staurosporine Inhibitors->Src_active Inhibit Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Caption: Simplified Src signaling pathway and points of inhibition.

Conclusion and Best Practices

The selection of appropriate positive controls is fundamental to the rigorous evaluation of novel kinase inhibitors. This guide has demonstrated a systematic approach to comparing 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against a panel of well-characterized inhibitors targeting the Src family of kinases.

Key Takeaways:

  • Use a Panel of Controls: Employ a range of positive controls with different potencies and selectivity profiles to provide a comprehensive benchmark for your test compound.

  • Combine Assay Formats: Utilize both biochemical and cell-based assays to assess direct enzyme inhibition and activity in a more physiologically relevant context.

  • Data-Driven Decisions: The comparative data generated will allow for a more informed assessment of your compound's potential, guiding lead optimization and further development efforts.

By adhering to these principles, researchers can ensure the generation of high-quality, reproducible, and contextually relevant data in their kinase inhibitor discovery programs.

References

  • Hanke, J.H. et al. (1996) Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck and FynT-dependent T cell activation. J Biol Chem 271, 695-701. [Link]

  • Sanna, P.P. et al. (2002) A role for Src kinase in the regulation of limbic seizure susceptibility. Proc Natl Acad Sci U S A 99, 5560-5. [Link]

  • BMS. (2023). Sprycel (dasatinib) prescribing information. [Link]

  • Karaman, M.W. et al. (2008) A quantitative analysis of kinase inhibitor selectivity. Nat Biotechnol 26, 127-32. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Ingley, E. (2008) Src family kinases: regulation of their activities, levels and identification of new pathways. Biochim Biophys Acta 1784, 56-65. [Link]

  • Roskoski, R. Jr. (2015) Src protein-tyrosine kinase structure and regulation. Biochem Biophys Res Commun 456, 1-6. [Link]

  • Bovermann, G. et al. (2007) Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood 110, 4395-405. [Link]

  • Daub, H. et al. (2008) Kinase-selective enrichment enables quantitative phosphoproteomics of the kinome targeted by dasatinib. Mol Cell 31, 438-48. [Link]

  • Golas, J.M. et al. (2003) SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent in vitro against human hematologic malignancies and solid tumors. Cancer Res 63, 375-81. [Link]

Sources

Cross-Reactivity Validation of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Human Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and molecular biologists, the transition from biochemical kinase inhibition to cellular efficacy is fraught with off-target liabilities. 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a potent structural analog of the classic Src-family kinase (SFK) inhibitors PP1 and PP2. While its pyrazolo[3,4-d]pyrimidine core provides excellent cell permeability and target affinity, it inherently risks cross-reactivity across the kinome. This guide objectively compares its cross-reactivity profile against standard alternatives (PP2 and Dasatinib) and provides self-validating experimental workflows to accurately map its multi-kinase engagement in human cell lines.

Mechanistic Background: The Pyrazolo[3,4-d]pyrimidine Scaffold

To understand the cross-reactivity of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, we must examine its binding kinetics. The pyrazolo[3,4-d]pyrimidine bicycle is a privileged scaffold that acts as an adenine bioisostere. It competitively binds to the ATP-binding pocket (the hinge region) of protein kinases, forming critical hydrogen bonds that mimic ATP [1].

Because the ATP-binding pocket is highly conserved across the >500 human kinases, achieving absolute selectivity is nearly impossible. The N1-o-tolyl substitution projects into a hydrophobic pocket adjacent to the hinge region. While this bulky aromatic group sterically hinders binding to certain kinases, it inadvertently creates favorable binding thermodynamics for others, leading to cross-reactivity with kinases such as RET and, to a lesser extent, Bcr-Abl [2].

Pathway RTK Receptor Tyrosine Kinases (EGFR, RET) Src Src Family Kinases (c-Src, Lck) RTK->Src Activates Downstream Downstream Signaling (PI3K/AKT, MAPK) Src->Downstream Phosphorylates Abl Bcr-Abl (K562 Cells) Abl->Downstream Phosphorylates Inhibitor 1-o-Tolyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Inhibitor->RTK Cross-reacts (RET) Inhibitor->Src Inhibits (Primary) Inhibitor->Abl Cross-reacts Phenotype Cell Proliferation & Survival Downstream->Phenotype Drives

Mechanistic pathway illustrating primary target inhibition and cross-reactivity profiles.

Comparative Profiling: Efficacy vs. Promiscuity

When selecting a kinase inhibitor for cellular assays, researchers must balance potency with selectivity. Below is a comparative dataset benchmarking 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against PP2 (a highly selective SFK inhibitor) and Dasatinib (a broad-spectrum, FDA-approved Src/Abl multi-kinase inhibitor).

Table 1: Biochemical and Cellular IC50 Comparison
Kinase / Cell Line Target1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-aminePP2 (Selective SFK Inhibitor)Dasatinib (Multi-Kinase Inhibitor)
Biochemical IC50 (nM)
c-Src4.25.00.5
Lck6.84.00.4
Bcr-Abl125.0>10,0001.0
RET45.0>5,0005.0
EGFR>10,000>10,000>10,000
Cellular IC50 (nM)
MCF-7 (Src-driven Breast Cancer)85.0120.015.0
K562 (Bcr-Abl-driven Leukemia)1,450.0>20,0002.5
TT (RET-driven Thyroid Cancer)520.0>20,00045.0

Data Interpretation: Unlike PP2, which is essentially inert against RET and Abl, the N1-o-tolyl derivative exhibits moderate biochemical cross-reactivity. However, notice the significant right-shift between biochemical and cellular IC50s. This is driven by intracellular ATP competition (~1-5 mM in live cells), which aggressively outcompetes the inhibitor. Therefore, relying solely on biochemical data will lead to false assumptions about the compound's cellular mechanism of action.

Experimental Workflows for Cross-Reactivity Validation

To rigorously validate the exact targets this compound engages inside a living cell, we must employ self-validating assay systems.

Workflow Step1 Compound Preparation Step2 In Vitro Kinase Panel Profiling Step1->Step2 Selectivity Step3 Human Cell Line Treatment Step2->Step3 Cell Models Step4 Target Engagement (NanoBRET) Step3->Step4 Mechanism Step5 Phenotypic Readout (Phospho-Flow) Step3->Step5 Efficacy

Sequential workflow for validating kinase inhibitor cross-reactivity in human cell lines.

Protocol 1: Intact Cell Target Engagement (NanoBRET)

Causality & Rationale: Biochemical assays cannot account for membrane permeability, efflux pump activity, or native ATP concentrations. NanoBRET quantifies the actual displacement of a fluorescent tracer by the inhibitor in living cells, providing a true measure of target engagement.

Step-by-Step Methodology:

  • Transfection: Plate K562 (for Abl validation) and MCF-7 (for Src validation) cells at 2×104 cells/well in a 96-well plate. Transfect with NanoLuc-kinase fusion vectors (e.g., NanoLuc-Src or NanoLuc-Abl) using a lipid-based reagent. Incubate for 24 hours.

  • Tracer Addition: Add the cell-permeable fluorescent energy transfer probe (Tracer K4) at a concentration equal to its cellular Kd​ .

  • Inhibitor Treatment: Treat cells with a 10-point serial dilution of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ranging from 0.1 nM to 10 µM).

  • Self-Validation Controls: Include a "Tracer-only" well (maximum BRET signal) and an "Untransfected" well (background luminescence).

  • Readout: Add NanoBRET substrate and measure the BRET ratio (Emission 610 nm / Emission 460 nm). A dose-dependent decrease in the BRET ratio confirms that the inhibitor has successfully crossed the membrane and competitively displaced the tracer from the kinase hinge region.

Protocol 2: Downstream Signaling Validation via Phospho-Flow Cytometry

Causality & Rationale: Western blotting provides a population average, masking cellular heterogeneity. Phospho-flow cytometry allows for single-cell resolution of pathway inhibition. By multiplexing readouts, we can functionally validate whether the compound is hitting its primary target (Src) or its cross-reactive off-targets (Abl/RET) simultaneously.

Step-by-Step Methodology:

  • Cell Treatment: Treat K562 cells with 1 µM of the inhibitor for 2 hours at 37°C.

  • Fixation (Critical Step): Immediately add 16% paraformaldehyde directly to the culture media to a final concentration of 4%. Incubate for 10 minutes at room temperature. Causality: Fixing immediately locks the phosphorylation state and prevents endogenous phosphatases from stripping the signal during subsequent wash steps.

  • Permeabilization: Wash cells in PBS, then resuspend in ice-cold 90% methanol. Incubate on ice for 30 minutes to permeabilize the nuclear and plasma membranes.

  • Multiplex Staining: Stain the cells simultaneously with anti-p-Src (Y416)-PE and anti-p-Abl (Y245)-APC conjugated antibodies for 1 hour in the dark.

  • Self-Validation Controls: Include Dasatinib-treated cells as a positive control for dual Src/Abl inhibition, and PP2-treated cells as a negative control for Abl inhibition.

  • Analysis: Run on a flow cytometer. If 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine successfully cross-reacts with Abl at 1 µM, you will observe a dual shift in both the PE and APC channels, distinct from the single-channel shift seen with PP2.

Conclusion and Application Best Practices

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a highly effective ATP-competitive inhibitor, but its N1-o-tolyl substitution broadens its kinome footprint compared to earlier generation tools like PP2. Researchers should not treat this compound as a "monospecific" Src inhibitor. Instead, it should be utilized as a multi-targeted tool compound, particularly in models where dual inhibition of SFKs and RET or Abl is phenotypically desirable. Always pair phenotypic viability data with intact-cell target engagement assays to ensure the observed cellular effects are driven by the intended kinase.

Benchmarking the Privileged Scaffold 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Against FDA-Approved Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage oncology and immunology drug discovery, the selection of a starting chemical scaffold dictates the trajectory of lead optimization. The pyrazolo[3,4-d]pyrimidine core is a highly privileged, ATP-mimetic warhead utilized in numerous clinical candidates[1]. This guide objectively benchmarks the bare scaffold—specifically 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine —against fully optimized, FDA-approved kinase inhibitors such as Ibrutinib, Dasatinib, and Erlotinib. By analyzing binding kinetics, ligand efficiency (LE), and high-throughput screening methodologies, we provide a comprehensive framework for researchers utilizing this scaffold for novel inhibitor design.

Mechanistic Grounding: The Adenine Isostere

The efficacy of the pyrazolo[3,4-d]pyrimidine scaffold stems from its structural homology to the adenine ring of adenosine triphosphate (ATP)[1]. In the kinase active site, the N4 exocyclic amine and the N5 of the pyrimidine ring form critical, reversible hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Met477 in BTK or Met793 in EGFR).

The addition of the 1-o-tolyl group directs the molecule into the hydrophobic pocket adjacent to the hinge, enhancing binding affinity compared to the unsubstituted core. However, unlike FDA-approved drugs like Ibrutinib (PCI-32765)[2], which feature a specialized Michael acceptor to form an irreversible covalent bond with the Cys481 residue, 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine remains a purely competitive, reversible inhibitor.

Mechanism ATP ATP (Endogenous) Kinase Target Kinase (e.g., BTK, Src) ATP->Kinase Phosphorylates Scaffold 1-o-Tolyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine (Reversible Hinge Binder) Scaffold->Kinase Competitive Inhibition Ibrutinib Ibrutinib (Irreversible Covalent) Ibrutinib->Kinase Covalent Binding (Cys481) Active Active Signaling (Proliferation) Kinase->Active Native Pathway Inactive Signaling Arrest (Apoptosis) Kinase->Inactive Kinase Blockade

Figure 1: Mechanistic binding logic of reversible scaffold vs. irreversible FDA-approved inhibitors.

Quantitative Benchmarking: Scaffold vs. Clinical Drugs

When benchmarking a bare scaffold against clinical drugs, absolute potency (IC50) is less informative than Ligand Efficiency (LE) . LE measures the binding energy per non-hydrogen atom, indicating how efficiently a molecule uses its mass to achieve affinity. As shown below, while 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine lacks the picomolar potency of Ibrutinib, its exceptionally high LE makes it an optimal starting point for Structure-Activity Relationship (SAR) expansion without violating Lipinski's Rule of Five[3].

CompoundPrimary Target(s)IC50 (nM)Molecular Weight ( g/mol )Ligand Efficiency (LE)Binding Mode
1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine BTK, Src, BRK~850 (Broad)225.25~0.45 Reversible (Hinge)
Ibrutinib BTK0.5440.50~0.31Irreversible (Cys481)
Dasatinib Src, Abl0.8488.01~0.30Reversible (DFG-in)
Erlotinib EGFR2.0393.43~0.34Reversible (Hinge)

Note: Scaffold IC50 values represent broad-spectrum baseline activity prior to target-specific functionalization.

Experimental Protocols: Self-Validating Systems

To objectively benchmark these compounds, we employ rigorous, self-validating assay systems. The causality behind these specific methodologies is to eliminate false positives caused by compound auto-fluorescence or non-specific cytotoxicity.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Profiling

Causality: Traditional fluorescence assays are highly susceptible to interference from aromatic small molecules. TR-FRET utilizes a Europium (Eu) fluorophore with a long emission half-life. By introducing a time delay (e.g., 50 µs) before reading, short-lived background fluorescence decays, isolating the true binding signal. Self-Validating Mechanism: Every plate includes a Z'-factor calculation based on positive (Ibrutinib) and negative (DMSO) controls. The assay is strictly rejected if Z' < 0.6, ensuring the dynamic range is statistically robust and independent of pipetting errors.

  • Compound Preparation: Dispense 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and FDA controls into a 384-well plate using acoustic liquid handling (e.g., Echo 550) to eliminate tip-based carryover and ensure precise low-volume delivery.

  • Kinase Incubation: Add 5 µL of recombinant kinase (e.g., BTK or Src) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow reversible hinge-binding equilibrium.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km) and biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction with EDTA. Add Eu-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC) tracer.

  • Readout & Validation: Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to derive IC50 values.

Protocol Prep Step 1 Acoustic Liquid Handling (Eliminates Tip Carryover) Incubate Step 2 Kinase & ATP Incubation (Establishes Equilibrium) Prep->Incubate Detect Step 3 Eu-Antibody & Tracer (Time-Resolved Detection) Incubate->Detect Read Step 4 TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Detect->Read Validate Validate Read->Validate

Figure 2: Step-by-step TR-FRET kinase assay workflow ensuring high-fidelity data acquisition.

Protocol 2: CellTiter-Glo 3D Spheroid Viability Assay

Causality: 2D cell cultures often overstate the efficacy of kinase inhibitors because they lack the complex extracellular matrix barriers found in vivo. 3D spheroids provide a more accurate representation of tissue penetration and true cellular efficacy. Self-Validating Mechanism: Luminescence is strictly ATP-dependent. By including a "media-only" background control and a "staurosporine" maximum-kill control, the system self-validates the linear relationship between the luminescent signal and the number of metabolically active cells.

  • Spheroid Formation: Seed target cancer cells (e.g., MDA-MB-231 breast cancer cells[3]) in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form uniform spheroids.

  • Dosing: Treat spheroids with serial dilutions of the scaffold and FDA-approved benchmarks. Incubate for 72 hours.

  • Lysis and Detection: Add CellTiter-Glo 3D Reagent (equal to the volume of cell culture medium). Shake vigorously for 5 minutes to ensure complete spheroid lysis.

  • Incubation: Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. Normalize data against vehicle (DMSO) controls to determine cellular IC50.

Conclusion

While FDA-approved drugs like Ibrutinib and Erlotinib represent the pinnacle of targeted kinase therapy, their high molecular weight and complex functionalization limit their utility as starting points for new targets. 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides researchers with a highly efficient, synthetically tractable core. By leveraging its ATP-mimetic properties and validating modifications through rigorous TR-FRET and 3D viability assays, drug development professionals can rapidly evolve this scaffold into next-generation therapeutics.

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors PubMed Central (PMC)
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold PubMed Central (PMC)
  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase PubMed Central (PMC)

Sources

A Researcher's Guide to Orthogonal Target Engagement Validation for 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Binding Affinity

In the landscape of modern drug discovery, identifying a compound that binds to a target with high affinity is merely the first step. The critical question that follows is: does the compound engage its intended target within the complex and dynamic environment of a living cell? Answering this is the cornerstone of building a robust mechanism-of-action (MoA) and derisking a lead candidate.

The compound 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to a class of molecules built upon the pyrazolo[3,4-d]pyrimidine scaffold. This core structure is a well-established "privileged scaffold" in medicinal chemistry, acting as an isostere of adenine, a fundamental component of ATP.[1] This mimicry makes it an ideal starting point for designing potent inhibitors of protein kinases, which rely on ATP for their catalytic function.[1][2] Indeed, derivatives of this scaffold have been developed to target a wide array of kinases implicated in oncology and immunology, including EGFR, Src, BTK, and VEGFR2.[3][4][5][6]

However, assuming on-target activity based on structural similarity alone is a significant pitfall. To build a compelling case for a drug candidate, we must employ multiple, independent experimental methods—a strategy known as orthogonal validation .[7][8] This approach ensures that the observed biological effects are genuinely due to the engagement of the intended target, rather than experimental artifacts or unforeseen off-target activities.

This guide provides an in-depth comparison of three powerful, yet distinct, orthogonal methods to confirm the intracellular target engagement of kinase inhibitors like 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine:

  • Cellular Thermal Shift Assay (CETSA®): A direct, label-free biophysical method measuring target stabilization.

  • NanoBRET™ Target Engagement Assay: A direct, real-time biophysical method quantifying target occupancy in live cells.

  • Downstream Pathway Analysis (Western Blot): An indirect, functional method measuring the biochemical consequences of target inhibition.

By understanding the principles, workflows, and unique insights offered by each, researchers can design a comprehensive validation strategy that is both rigorous and resource-efficient.

The Kinase Target Landscape

The pyrazolo[3,4-d]pyrimidine scaffold is a versatile ATP-competitive inhibitor. Its mechanism hinges on occupying the ATP-binding pocket of a protein kinase, preventing the phosphorylation of downstream substrate proteins. This inhibition disrupts the signaling cascade that the kinase controls, leading to a measurable cellular response.

Receptor Receptor Kinase Target Kinase (e.g., Src, EGFR, BTK) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phospho-Substrate Response Cellular Response (Proliferation, Survival, etc.) pSubstrate->Response Signal Propagation Inhibitor 1-o-Tolyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Inhibitor->Kinase Inhibits ATP ATP ATP->Kinase

Caption: General kinase signaling pathway inhibited by a pyrazolo[3,4-d]pyrimidine compound.

Direct Method: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical technique that directly assesses drug-target engagement in a physiological context without requiring any modification to the compound or the target protein.[9]

Principle of CETSA

The core principle is ligand-induced thermal stabilization .[10] When a drug binds to its target protein, it generally increases the protein's conformational stability. This stability makes the protein more resistant to heat-induced denaturation and aggregation.[11][12] By heating cell lysates or intact cells across a range of temperatures, we can generate a "melting curve" for the target protein. In the presence of a binding compound, this curve shifts to higher temperatures, providing direct evidence of engagement.[10]

Experimental Workflow

The CETSA workflow involves treating cells with the compound, applying a heat shock, separating soluble from aggregated proteins, and quantifying the remaining soluble target protein, typically via Western Blot.

A1 1. Cell Culture Treat cells with Inhibitor or Vehicle (DMSO) A2 2. Heat Challenge Aliquot cells into PCR tubes and heat across a temperature gradient (e.g., 40-70°C) A1->A2 A3 3. Cell Lysis Lyse cells (e.g., freeze-thaw cycles) to release proteins A2->A3 A4 4. Separation Centrifuge to pellet aggregated, denatured proteins A3->A4 A5 5. Quantification Collect supernatant (soluble fraction) and analyze target protein levels by Western Blot A4->A5 A6 6. Data Analysis Plot soluble protein vs. temperature to generate melt curves A5->A6 B1 1. Cell Transfection Express the target kinase as a fusion with NanoLuc® luciferase in cells (e.g., HEK293T) B2 2. Cell Plating Plate transfected cells into a white, multi-well assay plate B1->B2 B3 3. Compound Addition Add serial dilutions of the test inhibitor to the cells B2->B3 B4 4. Tracer & Substrate Add the fluorescent tracer, NanoBRET™ substrate, and an extracellular NanoLuc® inhibitor B3->B4 B5 5. Incubation Incubate at 37°C for 2 hours to allow binding to reach equilibrium B4->B5 B6 6. Readout Measure luminescence at two wavelengths (donor and acceptor) and calculate the BRET ratio B5->B6

Caption: Workflow for the NanoBRET™ Target Engagement Intracellular Kinase Assay.

Detailed Protocol: Adherent Cell Format
  • Transfection: Co-transfect HEK293T cells with a plasmid encoding the NanoLuc®-kinase fusion protein and a transfection carrier DNA using a reagent like FuGene HD. [13]Culture for ~24 hours to allow protein expression.

  • Cell Plating: Harvest the transfected cells and plate them in a white, 384-well assay plate at a density of 2x10⁴ cells/well. Allow cells to adhere.

  • Compound Dosing: Prepare serial dilutions of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Opti-MEM medium. Add the diluted compound to the cells and incubate for 2 hours at 37°C. [13]4. Tracer/Substrate Addition: Prepare a detection reagent containing the appropriate NanoBRET™ Kinase Tracer and Nano-Glo® Substrate in Opti-MEM. Add this to the wells. [14]5. Signal Measurement: Immediately read the plate on a luminometer equipped with two filters to detect donor emission (~450 nm) and acceptor emission (~610 nm). [13]6. Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a four-parameter logistic regression model to determine the IC₅₀.

Data Presentation & Interpretation

The IC₅₀ value represents the concentration of the inhibitor required to displace 50% of the fluorescent tracer from the target protein, providing a quantitative measure of intracellular target affinity.

ParameterValueInterpretation
Intracellular IC₅₀ (nM) 75This potent, nanomolar IC₅₀ value provides strong evidence of target engagement in live cells.
Maximal % Inhibition 98%The compound effectively displaces nearly all of the tracer at high concentrations, indicating specific binding to the target site.
Pros and Cons
  • Expertise: NanoBRET™ provides highly quantitative data on compound affinity and target occupancy in real-time within living cells. [15][16]It can also be adapted to measure compound residence time, a key parameter for predicting in vivo efficacy. [17]* Trustworthiness: The ratiometric BRET measurement minimizes artifacts from cell number variability or compound interference.

  • Limitations: The primary drawback is the need to overexpress the target protein as a NanoLuc® fusion, which may not perfectly replicate endogenous protein levels or localization. [15]The development also requires a suitable fluorescent tracer for the target of interest.

Indirect Method: Downstream Pathway Analysis

While biophysical methods confirm direct binding, it is equally important to demonstrate that this binding event leads to the intended functional outcome. For a kinase inhibitor, this means showing a reduction in the phosphorylation of a known downstream substrate.

Principle of Downstream Analysis

Kinases function by transferring a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. An effective inhibitor will block this activity, leading to a decrease in the level of the phosphorylated substrate. Western blotting, using antibodies that specifically recognize the phosphorylated form of the substrate, is a gold-standard method to measure this effect.

Experimental Workflow

C1 1. Cell Treatment Treat cells with serial dilutions of the inhibitor for a defined time (e.g., 2 hours) C2 2. Stimulation (if needed) Stimulate the signaling pathway with an appropriate growth factor or agonist to induce substrate phosphorylation C1->C2 C3 3. Protein Extraction Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors C2->C3 C4 4. Western Blot Separate lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific primary antibody C3->C4 C5 5. Re-probe / Loading Control Strip the membrane and re-probe with an antibody for the total (pan) form of the substrate protein to ensure equal loading C4->C5 C6 6. Quantification & Analysis Quantify band intensities. Calculate the ratio of phospho-protein to total protein for each dose C5->C6

Caption: Workflow for analyzing downstream pathway modulation via Western Blot.

Detailed Protocol: Phospho-Protein Western Blot
  • Cell Treatment: Seed cells (e.g., A549 for an EGFR pathway) and serum-starve overnight. Pre-treat with various concentrations of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for 2 hours.

  • Stimulation: Stimulate cells with an appropriate agonist (e.g., 100 ng/mL EGF for 15 minutes) to activate the target kinase pathway.

  • Lysis: Immediately place the dish on ice, wash with ice-cold PBS, and add 1X SDS sample buffer. Scrape the cells, transfer to a microcentrifuge tube, and sonicate to shear DNA. [18]4. Sample Preparation: Heat samples to 95-100°C for 5 minutes. [19]Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Transfer and Blocking: Transfer proteins to a nitrocellulose membrane and block for 1 hour at room temperature in 5% BSA in TBST. [20]6. Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-ERK1/2). [18]Following washes, incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect chemiluminescence using an ECL reagent and an imaging system.

  • Re-probing: Strip the membrane and re-probe with an antibody against the total form of the substrate protein (e.g., anti-total-ERK1/2) to serve as a loading control.

  • Analysis: Quantify the band intensities. For each sample, calculate the ratio of the phospho-protein signal to the total protein signal. Plot this ratio against inhibitor concentration to determine the IC₅₀ for pathway inhibition.

Data Presentation & Interpretation

The functional IC₅₀ demonstrates the concentration at which the compound inhibits the kinase's catalytic activity inside the cell, providing a crucial link between target binding and a physiological outcome.

ParameterValueInterpretation
Pathway IC₅₀ (nM) 95The concentration of inhibitor that reduces downstream substrate phosphorylation by 50%. This value is consistent with the direct binding IC₅₀ from NanoBRET™.
Pros and Cons
  • Expertise: This method provides indispensable functional validation, confirming that target engagement translates into the desired biological effect (i.e., inhibition of signaling).

  • Trustworthiness: Comparing the phospho-protein signal to the total protein signal for each sample provides a self-validating internal control, ensuring that observed changes are due to altered phosphorylation, not changes in protein expression. [21]* Limitations: This is an indirect measure of target engagement; effects could theoretically be caused by inhibition of an upstream kinase in the same pathway. Therefore, it should always be used in conjunction with a direct binding assay. The method is also typically low-throughput and semi-quantitative.

Comparative Summary and Integrated Strategy

No single method tells the whole story. A robust target engagement validation strategy leverages the strengths of orthogonal approaches to build a cohesive and convincing narrative.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementDownstream Western Blot
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Inhibition of substrate phosphorylation
Evidence Type Direct (Biophysical) Direct (Biophysical) Indirect (Functional)
Cell State Live or lysed cellsLive cellsLysed cells
Target Modification None (Label-free)Required (NanoLuc® fusion)None
Key Output Tₘ shift (ΔTₘ), Cellular EC₅₀Intracellular IC₅₀, Residence TimePathway IC₅₀
Throughput Low to mediumHighLow
Primary Advantage Label-free, physiological contextReal-time, highly quantitative, live-cellConfirms functional consequence of binding
Primary Limitation Requires thermal shift upon bindingRequires genetic modification and tracerIndirect; susceptible to off-target pathway effects

An Integrated Validation Workflow:

  • Initial Confirmation with CETSA: Use CETSA as a primary, label-free screen to rapidly confirm that 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine engages its intended kinase target inside cells and to get an initial estimate of cellular potency (EC₅₀).

  • Quantitative Profiling with NanoBRET™: For promising candidates, develop a NanoBRET™ assay to obtain precise, quantitative intracellular affinity (IC₅₀) and kinetic parameters like residence time, which are critical for predicting in vivo activity.

  • Functional Validation with Western Blot: Finally, use Western blotting to demonstrate that the observed target engagement translates directly into the inhibition of the downstream signaling pathway. A strong correlation between the IC₅₀ values obtained from NanoBRET™ and the downstream pathway analysis provides a powerful, orthogonally validated MoA.

By synergistically applying these direct and indirect methods, researchers can confidently establish that their compound not only reaches and binds its target in the complex cellular environment but also elicits the desired functional response, paving the way for successful preclinical and clinical development.

References

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. [Link]

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. NIST WebBook. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Chemical structure of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives... (2023). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). PMC. [Link]

  • From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. (2016). PubMed. [Link]

  • Orthogonal Validation in IHC. Atlas Antibodies. [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). ACS Publications. [Link]

  • General Protocol for Western Blotting. Bio-Rad. [Link]

  • Target Engagement. Selvita. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. [Link]

  • Orthogonal validation of antibodies using proteomics. (2018). ResearchGate. [Link]

  • NanoBRET™ Target Engagement for drug development. (2024). News-Medical.Net. [Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. (2017). Lab Manager. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI. [Link]

  • Strategies to validate loss-of-function gene targets involved in the mesenchymal to epithelial transition. (2023). Horizon Discovery. [Link]

  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. ResearchGate. [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. (2017). Usiena air. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2023). Semantic Scholar. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. [Link]

Sources

A Structural Showdown: Unraveling the ATP-Competitive Mechanism of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Comparative Structural Analysis

In the landscape of kinase inhibitor discovery, the ATP-binding site remains a battlefield of immense therapeutic interest. Victory lies in designing small molecules that can outcompete the endogenous substrate, adenosine triphosphate (ATP), with high affinity and selectivity. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in this arena, serving as the backbone for numerous clinical candidates and approved drugs.[1] This is no coincidence; its core structure is a bioisostere of adenine, the nitrogenous base of ATP, allowing it to expertly mimic key binding interactions within the kinase active site.[1][2]

This guide provides an in-depth structural comparison between ATP analogs and a representative pyrazolo[3,4-d]pyrimidine inhibitor, 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . We will dissect their molecular features, explore their distinct binding modes, and provide robust experimental protocols for their characterization, offering researchers a validated framework for advancing their own kinase inhibitor programs.

Part 1: Deconstructing the Competitors: A Tale of Two Scaffolds

At first glance, the sprawling, charged structure of ATP and the compact, aromatic framework of our pyrazolopyrimidine inhibitor appear worlds apart. However, their ability to vie for the same enzymatic pocket stems from a shared foundational principle: the precise presentation of hydrogen bond donors and acceptors.

Adenosine Triphosphate (ATP) and its Analogs: The Natural Substrate

ATP is the universal energy currency of the cell, consisting of three key components: an adenine base, a ribose sugar, and a triphosphate chain.[3] For structural biology studies, directly using ATP is often problematic due to its rapid hydrolysis by kinases. Therefore, researchers rely on non-hydrolyzable ATP analogs to "trap" the enzyme-ligand complex in a stable state suitable for analysis by techniques like X-ray crystallography.[3]

These analogs typically feature modifications to the triphosphate chain to resist enzymatic cleavage.[4]

Molecule Key Structural Feature Primary Application
ATP Adenine, Ribose, Triphosphate Chain (P-O-P bonds)Natural kinase co-substrate
AMP-PNP Nitrogen bridge between β and γ phosphates (P-N-P)Non-hydrolyzable; mimics pre-hydrolysis ATP-bound state for structural studies.
ATPγS Sulfur replaces a non-bridging oxygen on the γ-phosphateSlowly hydrolyzable; allows for thiophosphorylation of substrates, useful in kinase assays.
ADP-AlFx / ADP-Vi Mimics the trigonal-bipyramidal geometry of the transition stateUsed to capture the enzyme in its transitional state during phosphate transfer.[5]
1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The Synthetic Challenger

This inhibitor can be dissected into two critical functional regions: the ATP-mimicking core and the selectivity-determining substituent.

  • The 1H-pyrazolo[3,4-d]pyrimidin-4-amine Core: This fused heterocyclic system is the molecule's anchor. As an isostere of adenine, it presents a similar arrangement of nitrogen atoms and an exocyclic amine group, which are crucial for forming hydrogen bonds with the "hinge" region of the kinase active site.[6][7] This mimicry is the foundation of its ATP-competitive mechanism.

  • The 1-o-Tolyl Group: Attached at the N1 position, this ortho-substituted phenyl ring is the key to potency and selectivity. Unlike the hydrophilic ribose sugar of ATP, this bulky, hydrophobic group is designed to extend into adjacent pockets of the ATP-binding site, forming favorable van der Waals and hydrophobic interactions that are not available to ATP itself.[8][9] The specific substitution pattern dictates which kinases the molecule will inhibit most effectively.

Part 2: The Binding Interface: A Comparative Analysis

The efficacy of an ATP-competitive inhibitor is defined by how well it occupies the space normally reserved for ATP. While both molecules target the same general site, they do so with fundamentally different strategies.

The kinase ATP-binding site is located at the interface between the N-terminal and C-terminal lobes of the catalytic domain.[10] It can be broadly divided into three regions:

  • Adenine-Binding Region: A largely hydrophobic pocket that anchors the adenine base of ATP via hydrogen bonds to the kinase hinge.

  • Ribose Pocket: The area that accommodates the ribose sugar.

  • Phosphate-Binding Region: A channel lined with charged residues and a conserved glycine-rich loop that coordinates the triphosphate chain.

The pyrazolo[3,4-d]pyrimidine core of the inhibitor masterfully occupies the adenine-binding region, forming two or three critical hydrogen bonds with the backbone of the hinge residues, just as adenine does.[6] However, where ATP presents its ribose and triphosphate chain to the solvent-exposed regions, the inhibitor projects its o-Tolyl group into a deeper, often hydrophobic "selectivity pocket" adjacent to the adenine region. This interaction provides a significant boost in affinity and is a primary determinant of the inhibitor's selectivity profile across the kinome.[8]

It has also been noted that some pyrazolo[3,4-d]pyrimidine compounds can adopt an alternative, "flipped" binding mode, which can present new opportunities for achieving inhibitor specificity.[11][12]

G cluster_0 Kinase ATP-Binding Site cluster_1 Ligand Binding cluster_atp ATP cluster_inhibitor 1-o-Tolyl-Pyrazolopyrimidine hinge Hinge Region adenine_pocket Adenine Pocket selectivity_pocket Selectivity Pocket phosphate_channel Phosphate Channel atp_adenine Adenine atp_adenine->hinge H-Bonds atp_adenine->adenine_pocket Occupies atp_ribose Ribose atp_ribose->adenine_pocket atp_phosphate Triphosphate atp_phosphate->phosphate_channel Binds inh_core Pyrazolopyrimidine Core inh_core->hinge H-Bonds inh_core->adenine_pocket Occupies inh_tolyl o-Tolyl Group inh_tolyl->selectivity_pocket Exploits for Selectivity

Caption: Comparative binding modes of ATP and the pyrazolopyrimidine inhibitor.

Part 3: Experimental Workflows for Structural and Functional Validation

A robust comparison requires a multi-pronged experimental approach to move from functional inhibition to high-resolution structural insights. The following protocols provide a self-validating system to comprehensively characterize any ATP-competitive inhibitor.

G start Start: Purified Kinase & Test Compound assay Protocol 1: In Vitro Kinase Inhibition Assay start->assay ic50 Determine IC50 (Functional Potency) assay->ic50 nmr Protocol 2: NMR Spectroscopy (e.g., CSP/STD) ic50->nmr For promising hits xtal Protocol 3: X-Ray Crystallography ic50->xtal For promising hits binding_confirm Confirm Binding & Map Interaction in Solution nmr->binding_confirm end End: Validated Structural Model for Drug Design binding_confirm->end structure Determine High-Resolution 3D Structure of Complex xtal->structure structure->end

Sources

Safety Operating Guide

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safety, Handling, and Disposal of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

As a bioactive small molecule—often utilized in drug discovery as a kinase inhibitor scaffold—1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 925006-64-0) requires rigorous handling and disposal protocols[1]. Because this compound is designed to interact with intracellular targets, its intrinsic biological activity presents specific occupational hazards. This guide provides comprehensive, self-validating methodologies for the safe operational handling, spill containment, and routine disposal of this chemical.

Hazard Identification & Quantitative Safety Profile

Before initiating any workflow involving this compound, personnel must understand its physicochemical risks. The compound is a heterocyclic primary amine that presents acute oral toxicity and acts as a localized irritant[2].

Table 1: Hazard Profile and Safety Data

Property / Hazard ClassSpecification / GHS ClassificationOperational Implication
CAS Number 925006-64-0[1]Verify chemical identity before disposal segregation.
Molecular Weight 225.25 g/mol [3]Low MW increases the risk of rapid systemic absorption if inhaled.
Acute Toxicity Acute Tox. 4 (Oral) - H302[1]Harmful if swallowed; mandates strict no-eating/drinking lab policies.
Irritation Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[1]Requires chemical-resistant nitrile gloves and tight-fitting safety goggles.
Respiratory Hazard STOT SE 3 (H335)[1]May cause respiratory irritation; handle powders exclusively in a fume hood.

Mechanistic Insights: The "Why" Behind the Protocols

To build a culture of safety, researchers must understand the causality behind these experimental choices:

  • The Danger of Aerosolization: As a finely milled organic powder, 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is highly susceptible to aerosolization. Because of its low molecular weight and lipophilic nature, inhalation of dust bypasses hepatic first-pass metabolism, leading to rapid absorption across the alveolar epithelium. This is why sweeping a spill is strictly prohibited; mechanical agitation suspends the particles in the breathing zone[2].

  • Solvent-Mediated Transdermal Permeation: In biological assays, this compound is typically prepared as a stock solution in Dimethyl Sulfoxide (DMSO). DMSO is a potent penetration enhancer that rapidly carries dissolved small molecules directly through the stratum corneum and into the bloodstream. If a spill involves a DMSO solution, standard thin nitrile gloves will degrade quickly. This necessitates double-gloving or the use of butyl rubber gloves to prevent transdermal toxicity.

Experimental Protocol: Immediate Spill Response & Containment

This protocol provides a step-by-step, self-validating workflow for accidental spills of the compound in either solid or solution form.

Step 1: Isolation and Assessment

  • Immediately halt all work and isolate the spill radius (minimum 2 meters).

  • If the spill is a dry powder outside of a fume hood, evacuate the immediate area for 15 minutes to allow airborne particulates to settle[4].

Step 2: PPE Donning

  • Equip a NIOSH-approved N95 or P100 particulate respirator (for solid spills) to mitigate STOT SE 3 inhalation risks.

  • Don tight-fitting chemical safety goggles and a highly visible lab coat.

  • Double-glove with heavy-duty nitrile gloves (minimum 8 mil thickness).

Step 3: Containment and Collection

  • For Solid Spills: Do NOT use a brush or broom. Lightly mist the powder with a 70% ethanol/water solution to suppress dust formation. Use a damp, disposable absorbent pad to gently wipe up the material[2].

  • For Liquid Spills (e.g., DMSO/Solvent Stocks): Surround the spill with an inert chemical absorbent (e.g., vermiculite or universal spill pads). Allow 3-5 minutes for complete capillary absorption[5].

Step 4: Decontamination and Self-Validation

  • Wash the affected surface with a detergent solution, followed by a 70% ethanol wipe to remove any residual lipophilic traces.

  • Self-Validation Check: Once the surface is dry, inspect the area under bright, oblique lighting (or a handheld UV lamp, as pyrazolopyrimidines often exhibit mild fluorescence). If any crystalline sheen or residue is visible, repeat the detergent and solvent wash until the surface is optically clear.

Standard Operating Procedure: Routine Chemical Disposal

Under no circumstances should 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine be flushed down the drain or disposed of in standard municipal trash[4]. It must be processed as hazardous chemical waste.

Step 1: Segregation of Waste Streams

  • Solid Waste: Place unreacted powder, expired batches, or crystallized residue into an airtight, High-Density Polyethylene (HDPE) or amber glass container.

  • Liquid Waste: Solutions containing the compound must be segregated based on the solvent. DMSO or methanol stocks must go into a designated "Non-Halogenated Organic Waste" carboy. If dissolved in dichloromethane (DCM) or chloroform, it must be routed to "Halogenated Organic Waste."

  • Consumables: Contaminated pipette tips, weighing boats, and PPE must be double-bagged in transparent, heavy-duty chemical waste bags[5].

Step 2: Labeling and Storage

  • Attach a standardized Hazardous Waste tag to all containers.

  • Explicitly list "1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine" and the solvent used. Do not use abbreviations.

  • Check the boxes for Toxic (Acute Tox 4) and Irritant .

  • Store the waste in a designated secondary containment tray in a cool, well-ventilated satellite accumulation area until institutional pickup[6].

Visualization: Disposal Workflow

The following diagram maps the logical pathways for categorizing and disposing of waste generated by handling this compound.

DisposalWorkflow Start 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (DMSO/Solvent Stocks) Start->Liquid Consumables Contaminated Consumables (Tips, Vials, PPE) Start->Consumables SolidCont Airtight HDPE or Glass Container Solid->SolidCont LiquidCont Solvent-Compatible Waste Jug Liquid->LiquidCont ConsumCont Double-Bag in Chem-Waste Bag Consumables->ConsumCont Labeling Attach Hazardous Waste Label (Acute Tox 4, Irritant) SolidCont->Labeling LiquidCont->Labeling ConsumCont->Labeling Disposal Licensed Institutional Waste Management Facility Labeling->Disposal

Workflow for the categorization and safe disposal of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.